Product packaging for 4-(1-Aminoethyl)benzoic acid hydrochloride(Cat. No.:CAS No. 1187930-54-6)

4-(1-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B1522607
CAS No.: 1187930-54-6
M. Wt: 201.65 g/mol
InChI Key: GNWOFSYSPMCLJU-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO2 B1522607 4-(1-Aminoethyl)benzoic acid hydrochloride CAS No. 1187930-54-6

Properties

IUPAC Name

4-(1-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWOFSYSPMCLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-54-6
Record name 1187930-54-6
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 4-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1-Aminoethyl)benzoic Acid Hydrochloride in Modern Drug Development

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of benzoic acid, it incorporates a chiral aminoethyl side chain, presenting a versatile scaffold for synthesizing complex molecules, including protein degrader building blocks.[1][2] Its structure, comprising a rigid aromatic ring, a carboxylic acid group, and a chiral amine, allows for multifaceted interactions with biological targets. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to various experimental conditions.[3]

This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous structural elucidation and characterization of this compound. For researchers and drug development professionals, rigorous structural verification is the bedrock upon which all subsequent biological and pharmacological data are built. We will explore the core methodologies, delving not only into the procedural steps but also the underlying scientific rationale, ensuring a robust and validated analytical workflow.

Molecular Profile: The subject of our analysis is this compound. It is crucial to distinguish between its racemic and enantiomerically pure forms, as stereochemistry is pivotal in pharmacology.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂[1][4][5]
Molecular Weight 201.65 g/mol [1][4][6]
Chirality Exists as (R) and (S) enantiomers[1][4]
CAS Numbers (R)-enantiomer: 1134776-39-8; (S)-enantiomer: 916211-64-8[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the ethyl group to the para-position of the benzoic acid ring.

Expertise & Rationale: Experimental Choices

The choice of solvent is critical for analyzing this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the hydrochloride salt, and, unlike D₂O, it allows for the observation of exchangeable protons (the amine -NH₃⁺ and carboxylic acid -COOH), which provide direct evidence of these functional groups. The amine protons, being part of a hydrochloride salt, are expected to be broadened due to quadrupolar relaxation and exchange.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a standard NMR software package. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Data Interpretation and Expected Signals

The structure suggests a clear set of expected signals. The para-substitution on the benzene ring creates a classic AA'BB' system, which often appears as two distinct doublets.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Shift (ppm)¹H Multiplicity¹H Integration¹³C Shift (ppm)
Carboxylic Acid (-COOH)~13.0Broad Singlet1H~167
Aromatic (CH -CCOOH)~7.9Doublet2H~130
Aromatic (CH -CCH)~7.5Doublet2H~128
Amine (-NH₃⁺)~8.5Very Broad Singlet3H-
Methine (-C H(NH₃⁺))~4.5Quartet1H~50
Methyl (-CH₃)~1.6Doublet3H~20
Quaternary Aromatic---~145, ~132

Note: These are predicted values based on analogous structures; actual values may vary slightly.[7][8]

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is essential for confirming the molecular weight and, with high-resolution instruments, the elemental formula of a compound. Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and pre-ionized state as a hydrochloride salt.

Expertise & Rationale: Self-Validating Protocol

For a trustworthy analysis, the protocol must be self-validating. This is achieved by using high-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument. The exceptional mass accuracy of these instruments allows the experimentally determined mass of the molecular ion to be compared against the theoretical mass calculated from its elemental formula. A mass error of less than 5 ppm provides very strong evidence for the proposed formula.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Operate the spectrometer in positive ion mode to detect the protonated molecule.

  • Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-300 Da).

  • Data Analysis: Identify the peak corresponding to the protonated free amine, [M+H]⁺. The free amine C₉H₁₁NO₂ has a monoisotopic mass of 165.0790 Da.[9] The expected protonated molecule will have an m/z of approximately 166.0868.

Data Interpretation and Expected Fragments

Beyond the molecular ion, tandem MS (MS/MS) can reveal structural information through controlled fragmentation.

Table 2: Expected Ions in ESI-MS

IonFormulaCalculated m/zDescription
[M+H]⁺[C₉H₁₂NO₂]⁺166.0868Molecular ion (protonated free amine)
[M+H - H₂O]⁺[C₉H₁₀N]⁺148.0708Loss of water from carboxylic acid
[M+H - COOH₂]⁺[C₈H₁₀N]⁺120.0813Loss of formic acid (benzylic cleavage)

Fragmentation patterns are predictive and serve to corroborate the proposed structure.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale: The Vibrational Fingerprint

Each functional group (amine, carboxylic acid, aromatic ring) has characteristic absorption bands. For this compound, the spectrum is expected to be a composite of these features. The carboxylic acid O-H stretch will be a very broad band, often spanning 2500-3300 cm⁻¹, superimposed on the C-H stretches. The ammonium salt (-NH₃⁺) will also show broad stretching bands in the 2800-3200 cm⁻¹ region. The carbonyl (C=O) stretch is a strong, sharp band that is highly diagnostic.

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be collected first.

Data Interpretation and Expected Absorption Bands

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H StretchCarboxylic Acid
2800-3200 (broad)N-H StretchAmmonium Salt (-NH₃⁺)
~3050Aromatic C-H StretchBenzene Ring
~2950Aliphatic C-H StretchEthyl Group
~1700C=O StretchCarboxylic Acid
~1600, ~1480C=C StretchAromatic Ring
~850C-H Out-of-plane Bend1,4-disubstituted (para) ring

These band positions are characteristic and confirm the presence of all key functional groups.[12][13][14]

Caption: FT-IR Analysis Workflow using the KBr Pellet Technique.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define connectivity, only single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure, including absolute stereochemistry (for an enantiopure sample).

Expertise & Rationale: Beyond Connectivity

X-ray crystallography reveals crucial details that other methods cannot, such as bond lengths, bond angles, and intermolecular interactions. For carboxylic acids, it is common to observe hydrogen-bonded dimers in the crystal lattice.[15][16] Identifying this and other interactions, like those involving the ammonium group and the chloride counter-ion, provides a complete picture of the molecule's solid-state conformation. This information is invaluable in understanding the physicochemical properties of the drug substance, such as solubility and stability.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step. High-quality single crystals must be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol/water).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is used to determine the unit cell dimensions and space group.

    • Computational methods are used to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data, yielding the final crystal structure.

Caption: The workflow for single-crystal X-ray crystallography.

Conclusion

The structural analysis of this compound is a multi-faceted process where each analytical technique provides a unique and complementary piece of the puzzle. NMR spectroscopy maps the covalent framework, mass spectrometry confirms the molecular formula, and FT-IR spectroscopy identifies the essential functional groups. Finally, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. By integrating the data from these methods in a logical and self-validating workflow, researchers and drug developers can establish the identity, purity, and structure of this important molecule with the highest degree of scientific confidence.

References

An In-depth Technical Guide to the Synthesis of 4-(1-Aminoethyl)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1-Aminoethyl)benzoic acid hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its unique structure, featuring a carboxylic acid and a chiral benzylic amine, makes it an essential intermediate for synthesizing a range of pharmacologically active molecules, particularly where stereochemistry dictates biological efficacy.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for achieving high enantiopurity. It is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of its synthesis.

Introduction: Significance and Synthetic Overview

4-(1-Aminoethyl)benzoic acid possesses a stereocenter at the carbon adjacent to the amino group, meaning it can exist as two non-superimposable mirror images: the (R) and (S) enantiomers.[3] This chirality is of paramount importance, as the biological activity of a final drug product often resides in a single enantiomer.[4] Consequently, the synthesis of enantiomerically pure forms of this intermediate is a primary focus.[5][6][7][8]

The most prevalent and logical synthetic approach begins with the readily available precursor, 4-acetylbenzoic acid. The core transformation is the conversion of the ketone functional group into a primary amine, a reaction most efficiently achieved through reductive amination .[9] This guide will explore three principal pathways based on this core reaction:

  • Pathway I: Direct Reductive Amination for Racemic Synthesis

  • Pathway II: Asymmetric Synthesis for Direct Enantioselective Production

  • Pathway III: Synthesis via an Ester Intermediate for Modified Solubility and Reactivity

The Core Principle: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, combining the condensation of a carbonyl compound (a ketone in this case) with an amine source, followed by the reduction of the resulting imine intermediate.[10] The reaction proceeds in a one-pot fashion, where the imine is formed and reduced in situ.

The mechanism involves two key steps:

  • Imine Formation: 4-Acetylbenzoic acid reacts with an ammonia source (e.g., ammonium acetate) under mildly acidic conditions to form a transient imine (or its protonated form, the iminium ion).

  • Reduction: A reducing agent, selective for the iminium ion over the ketone, reduces the C=N double bond to afford the desired amine.[11]

Reductive_Amination Ketone 4-Acetylbenzoic Acid (Ketone) Imine Iminium Ion Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine 4-(1-Aminoethyl)benzoic Acid (Product) Imine->Amine Reducer Reducing Agent [H] Reducer->Amine

Caption: General mechanism of reductive amination.

A critical choice in this process is the reducing agent. The ideal reagent should rapidly reduce the iminium ion intermediate while only slowly reducing the starting ketone.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for iminium ions; high yields; non-toxic byproducts; mild conditions.[10]Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective at controlled pH.[9]Highly toxic; generates cyanide waste.[10]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting ketone, especially at neutral or acidic pH.[11]
Catalytic Hydrogenation (H₂/Catalyst) "Green" method with water as the only byproduct.Requires specialized pressure equipment; catalyst can be expensive.

For its safety, selectivity, and high functional group tolerance, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for laboratory and industrial applications.[10]

Pathway I: Direct Reductive Amination (Racemic Synthesis)

This pathway represents the most direct method to produce racemic this compound. It is a robust and high-yielding procedure suitable for applications where stereochemistry is not critical or when followed by a separate chiral resolution step.

Pathway_I Start 4-Acetylbenzoic Acid Step1 Reductive Amination + NH4OAc + NaBH(OAc)3 in Dichloroethane/AcOH Start->Step1 Intermediate Racemic 4-(1-Aminoethyl)benzoic Acid (Free Base) Step1->Intermediate Step2 Salt Formation + HCl in Ether Intermediate->Step2 End Racemic 4-(1-Aminoethyl)benzoic acid Hydrochloride Step2->End

Caption: Workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis
  • Reaction Setup: To a stirred suspension of 4-acetylbenzoic acid (1.0 eq) and ammonium acetate (10.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).[10]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature. The reaction is mildly exothermic.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base amine as an oil or solid.

  • Salt Formation: Dissolve the crude amine in diethyl ether or methanol. Add a solution of hydrogen chloride (HCl) in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound as a white to off-white solid.

Pathway II: Asymmetric Synthesis

For pharmaceutical applications, obtaining a single enantiomer is crucial. Asymmetric synthesis aims to produce the desired (R)- or (S)-enantiomer directly, avoiding the 50% material loss inherent in classical resolution. The most common strategy is the asymmetric reductive amination of a prochiral ketone precursor.[1]

This process typically involves a chiral catalyst, often a transition metal complex (e.g., Iridium, Rhodium, Ruthenium) with a chiral ligand, which facilitates the stereoselective addition of a hydride to the imine intermediate.[12]

Pathway_II Start Methyl 4-acetylbenzoate Step1 Asymmetric Reductive Amination + NH4OAc + H2 or H-source + Chiral Catalyst (e.g., Ir-complex) Start->Step1 Intermediate Enantioenriched (R)- or (S)-Methyl 4-(1-aminoethyl)benzoate Step1->Intermediate Step2 Hydrolysis + LiOH or NaOH Intermediate->Step2 Step3 Acidification & Salt Formation + HCl Step2->Step3 End Enantiopure (R)- or (S)-4-(1-Aminoethyl)benzoic acid Hydrochloride Step3->End

Caption: Workflow for asymmetric synthesis.

Conceptual Protocol: Asymmetric Reductive Amination
  • Rationale for Ester Protection: Asymmetric hydrogenations are often sensitive to functional groups. The free carboxylic acid can interfere with many catalyst systems. Therefore, the synthesis typically starts with an ester of 4-acetylbenzoic acid, such as methyl 4-acetylbenzoate.[1]

  • Catalytic System: A pre-catalyst, such as an Iridium complex, is combined with a specific chiral ligand (e.g., a derivative of Xyliphos) and an activator.[12]

  • Reaction: The ester, an ammonia source (ammonium formate can serve as both the amine and hydrogen source), and the catalytic system are reacted under a hydrogen atmosphere (or with a hydrogen transfer agent) in a suitable solvent like trifluoroethanol (TFE).[12]

  • Deprotection and Salt Formation: Following the asymmetric reduction, the resulting chiral amino ester is hydrolyzed (saponified) using a base like lithium hydroxide (LiOH). Subsequent acidification with HCl protonates the amine and the carboxylate, yielding the final hydrochloride salt product.

This advanced method requires significant optimization of the catalyst, solvent, and reaction conditions to achieve high enantiomeric excess (ee).

Pathway III: Synthesis via Chiral Resolution

An alternative to direct asymmetric synthesis is to prepare the racemic amine via Pathway I and then separate the two enantiomers. This is accomplished using a chiral resolving agent, such as a derivative of tartaric acid.

  • Diastereomer Formation: The racemic amine (a mixture of R and S) is treated with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This forms a mixture of two diastereomeric salts: (R-amine L-tartrate) and (S-amine L-tartrate).

  • Separation: Diastereomers have different physical properties, including solubility. Through careful selection of a solvent, one of the diastereomeric salts can be selectively crystallized from the solution.

  • Liberation of the Amine: The isolated, pure diastereomeric salt is then treated with a base to remove the chiral resolving agent, liberating the enantiomerically pure free amine.

  • Salt Formation: The pure enantiomer is finally converted to its hydrochloride salt as described in Pathway I.

Summary and Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of method is dictated by the ultimate requirement for stereochemical purity.

PathwayStarting MaterialKey Reagent/ProcessProductKey Advantage
I: Direct Racemic 4-Acetylbenzoic acidNaBH(OAc)₃Racemic HCl SaltSimplicity, high yield, cost-effective.
II: Asymmetric Methyl 4-acetylbenzoateChiral Metal CatalystEnantiopure HCl SaltDirect access to single enantiomer, atom-economical.
III: Resolution Racemic Amine (from I)Chiral Resolving AgentEnantiopure HCl SaltAvoids complex catalyst development.

For research and development professionals, understanding these distinct pathways is crucial for process design, optimization, and scale-up. The direct reductive amination provides a robust foundation, while asymmetric catalysis offers an elegant and efficient route to the enantiomerically pure compounds essential for the development of modern chiral therapeutics.

References

A Technical Guide to 4-(1-Aminoethyl)benzoic Acid Hydrochloride: Stereoisomers, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-(1-Aminoethyl)benzoic acid hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Recognizing the critical role of stereochemistry in molecular interactions, this document will distinctly address the properties and synthesis of both the (R)- and (S)-enantiomers.

Introduction: The Significance of Chirality

This compound is a bifunctional molecule featuring a carboxylic acid and a primary amine, with a stereocenter at the carbon atom adjacent to the amino group. This chirality gives rise to two enantiomers, (R)-4-(1-Aminoethyl)benzoic acid hydrochloride and (S)-4-(1-Aminoethyl)benzoic acid hydrochloride. The distinct three-dimensional arrangement of these enantiomers can lead to significantly different biological activities, a crucial consideration in the design of targeted therapeutics. In recent years, these molecules have gained prominence as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2]

Physicochemical Properties and Identification

The accurate identification and characterization of each enantiomer are paramount for their effective use in research and development. The key identifiers and properties are summarized below.

Property(R)-4-(1-Aminoethyl)benzoic acid hydrochloride(S)-4-(1-Aminoethyl)benzoic acid hydrochlorideRacemic this compound
CAS Number 1134776-39-8[3]916211-64-8[4]1187930-54-6[5]
Molecular Formula C₉H₁₂ClNO₂C₉H₁₂ClNO₂C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol [4]201.65 g/mol [4]201.65 g/mol
IUPAC Name 4-[(1R)-1-aminoethyl]benzoic acid hydrochloride[3]4-[(1S)-1-aminoethyl]benzoic acid hydrochloride[6]This compound
Appearance Typically a solidTypically a solidTypically a solid
Purity Commonly available at ≥95%Commonly available at ≥97%[4]Varies by supplier
Storage Room temperature[7]Room temperature[6]Room temperature

Stereoselective Synthesis: A Methodical Approach

The synthesis of enantiomerically pure this compound is most commonly achieved through a stereoselective route starting from 4-acetylbenzoic acid. This approach avoids the often difficult and less efficient resolution of a racemic mixture.

A general workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Enantioselective Reduction cluster_2 Step 3: Conversion to Amine cluster_3 Step 4: Hydrochloride Salt Formation 4_methylacetophenone 4-Methylacetophenone 4_acetylbenzoic_acid 4-Acetylbenzoic Acid 4_methylacetophenone->4_acetylbenzoic_acid Oxidation (e.g., KMnO4) chiral_alcohol (R)- or (S)-4-(1-Hydroxyethyl)benzoic acid 4_acetylbenzoic_acid->chiral_alcohol Asymmetric Reduction (Chiral Catalyst + H- source) activated_intermediate Activated Intermediate (e.g., Mesylate or Tosylate) chiral_alcohol->activated_intermediate Activation of Hydroxyl Group chiral_amine_acid (R)- or (S)-4-(1-Aminoethyl)benzoic acid activated_intermediate->chiral_amine_acid Nucleophilic Substitution (e.g., NaN3 then reduction) final_product (R)- or (S)-4-(1-Aminoethyl)benzoic acid hydrochloride chiral_amine_acid->final_product Treatment with HCl

Caption: General workflow for the stereoselective synthesis of this compound.

Step-by-Step Methodology (Illustrative Protocol)

Step 1: Synthesis of 4-Acetylbenzoic Acid

The precursor, 4-acetylbenzoic acid, can be synthesized by the oxidation of 4'-methylacetophenone. A common laboratory method involves the use of potassium permanganate (KMnO₄) as the oxidizing agent.[8][9]

  • Oxidation: 4'-Methylacetophenone is reacted with a solution of potassium permanganate in a suitable solvent system, often with the addition of a phase transfer catalyst to improve reaction efficiency. The reaction is typically heated to drive it to completion.

  • Work-up: After the reaction, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 4-acetylbenzoic acid.[10]

  • Purification: The crude 4-acetylbenzoic acid can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a white solid.[9]

Step 2: Enantioselective Reduction of 4-Acetylbenzoic Acid

This is the key stereochemistry-determining step. Asymmetric reduction of the ketone in 4-acetylbenzoic acid yields the corresponding chiral alcohol. This is typically achieved using a chiral catalyst and a hydrogen source.

  • Catalyst System: A variety of chiral catalysts can be employed, often based on transition metals like ruthenium or rhodium complexed with chiral ligands.

  • Hydrogen Source: The reduction can be performed using hydrogen gas under pressure or through transfer hydrogenation with a hydrogen donor like formic acid or isopropanol.

  • Reaction Conditions: The reaction is carried out in a suitable solvent at a controlled temperature to maximize enantioselectivity. The choice of catalyst ((R)- or (S)-ligand) determines the stereochemistry of the resulting alcohol.

Step 3: Conversion of the Chiral Alcohol to the Chiral Amine

The chiral alcohol is then converted to the corresponding amine with inversion of stereochemistry.

  • Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine.

  • Nucleophilic Substitution: The activated intermediate is then reacted with an azide source, such as sodium azide (NaN₃), to form a chiral azide.

  • Reduction of the Azide: The azide is subsequently reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Acidification: The purified chiral amino acid is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (HCl) in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol).

  • Isolation: The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

Analytical Characterization: Ensuring Purity and Enantiomeric Excess

The chemical identity, purity, and enantiomeric excess of this compound must be rigorously confirmed. A combination of analytical techniques is employed for this purpose.

Analytical_Workflow Sample 4-(1-Aminoethyl)benzoic acid HCl Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Confirmation MS Mass Spectrometry (MS) Sample->MS Molecular Weight Verification HPLC Chiral HPLC Sample->HPLC Purity and Enantiomeric Excess Determination FTIR FTIR Spectroscopy Sample->FTIR Functional Group Analysis Final_Report Certificate of Analysis NMR->Final_Report MS->Final_Report HPLC->Final_Report FTIR->Final_Report

Caption: A typical analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound.[11]

  • Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are commonly used for the direct analysis of underivatized amino acids and their derivatives.[12]

  • Mobile Phase: The mobile phase composition is critical for achieving good resolution. For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is often employed.[11] For reversed-phase applications, aqueous buffers with organic modifiers like acetonitrile or methanol are used. The pH of the mobile phase can also be adjusted to optimize the separation.

  • Detection: Detection is typically performed using a UV detector, as the benzene ring provides strong chromophoric activity.

Applications in Drug Development: A Key Building Block for PROTACs

The primary application of enantiomerically pure this compound in modern drug discovery is as a linker component in the synthesis of PROTACs.[13]

PROTACs are heterobifunctional molecules that consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[14] The linker plays a crucial role in the efficacy of the PROTAC by dictating the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.[1]

The bifunctional nature of this compound makes it an ideal building block for constructing these linkers. The amino group can be coupled to one of the ligands or another part of the linker, while the carboxylic acid group can be activated and reacted with the other component. The defined stereochemistry of the chiral center can influence the linker's conformation and, consequently, the PROTAC's activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[5] It is also advisable to avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5] In case of insufficient ventilation, a suitable respirator should be used.

  • First Aid Measures:

    • In case of skin contact: Wash with plenty of water. If skin irritation or rash occurs, seek medical attention.[5]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • If inhaled: Move the person into fresh air.[5]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound, in its enantiomerically pure forms, is a valuable and versatile building block for drug discovery and development. A thorough understanding of its stereospecific synthesis and analytical characterization is essential for its effective application, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. This guide provides a foundational understanding to aid researchers in the successful utilization of this important chiral intermediate.

References

4-(1-Aminoethyl)benzoic Acid Hydrochloride: A Versatile Chiral Building Block for Advanced Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Aminoethyl)benzoic acid hydrochloride is a bifunctional chiral molecule poised for significant industrial applications, particularly in the pharmaceutical and advanced materials sectors. Its structure, featuring a stereocenter at the α-position to a primary amine and a para-substituted carboxylic acid, makes it a highly valuable and versatile synthetic intermediate. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols. This guide provides an in-depth analysis of the synthesis strategies for obtaining enantiomerically pure forms of this compound and explores its proven and potential applications as a cornerstone for developing complex, high-value molecules. We will delve into specific case studies from patent literature and discuss the mechanistic rationale behind its utility, offering field-proven insights for its practical application.

The Strategic Importance of Chiral Amines

Chiral amines are fundamental structural motifs in a vast array of biologically active compounds. It is estimated that approximately 35% of the top-selling small-molecule drugs incorporate a non-racemic α-chiral amine moiety, underscoring the critical role of stereochemistry in pharmacology.[1] The specific three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets like enzymes and receptors, often leading to significant differences in efficacy and safety between enantiomers.[2][3] Consequently, the development of robust and efficient methods for synthesizing enantiopure chiral amines is a paramount objective in the chemical and pharmaceutical industries.[4][5] 4-(1-Aminoethyl)benzoic acid, as a member of this crucial class, serves as an exemplary building block for introducing chirality and functionality into new chemical entities.[6]

Synthesis of Enantiopure 4-(1-Aminoethyl)benzoic Acid: A Methodological Overview

The industrial value of a chiral building block is directly tied to the accessibility of its single-enantiomer forms. Two primary strategies dominate the production of enantiopure 4-(1-Aminoethyl)benzoic acid: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis via Transfer Hydrogenation

Asymmetric synthesis provides a direct route to a specific enantiomer, minimizing the loss of material associated with resolving racemic mixtures. A highly effective method is the asymmetric transfer hydrogenation of a prochiral ketone precursor, such as 4-acetylbenzoic acid or its esters.[3]

Mechanism and Rationale: This process typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand. The catalyst facilitates the transfer of a hydride from a hydrogen source (commonly formic acid/triethylamine azeotrope or isopropanol) to the carbonyl group of the ketone. The chiral environment created by the ligand directs the hydride attack to one face of the ketone, preferentially forming one enantiomer of the corresponding alcohol. This chiral alcohol is a key intermediate that can be converted to the desired amine via activation of the hydroxyl group (e.g., mesylation) followed by nucleophilic substitution with an azide salt and subsequent reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable chiral catalyst (e.g., (R,R)-TsDPEN-Ru) is prepared in an appropriate solvent.

  • Reaction Setup: A reaction vessel is charged with the precursor, ethyl 4-acetylbenzoate, the chiral catalyst, and a hydrogen source such as a 5:2 mixture of formic acid and triethylamine.

  • Reaction Execution: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like HPLC or TLC.

  • Workup and Isolation: The reaction mixture is quenched, and the chiral alcohol intermediate, ethyl 4-(1-hydroxyethyl)benzoate, is extracted and purified.

  • Conversion to Amine:

    • The hydroxyl group of the purified alcohol is activated (e.g., by reaction with methanesulfonyl chloride).

    • The activated intermediate is subjected to nucleophilic substitution with sodium azide (NaN₃) to form the corresponding azide.

    • The azide is then reduced (e.g., by catalytic hydrogenation) to yield the final chiral amine, which is subsequently converted to its hydrochloride salt.

Asymmetric_Synthesis_Workflow start Ethyl 4-acetylbenzoate process1 Asymmetric Transfer Hydrogenation (Chiral Ru-Catalyst, HCOOH/NEt3) start->process1 intermediate1 Chiral Ethyl 4-(1-hydroxyethyl)benzoate process1->intermediate1 process2 1. Hydroxyl Activation (e.g., MsCl) 2. Nucleophilic Substitution (NaN3) intermediate1->process2 intermediate2 Chiral Azide Intermediate process2->intermediate2 process3 Reduction (e.g., H2/Pd) + HCl intermediate2->process3 end_product Enantiopure 4-(1-Aminoethyl)benzoic acid hydrochloride process3->end_product

Caption: Workflow for Asymmetric Synthesis.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a classical and widely practiced industrial method for separating enantiomers.[7] It relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization.[8]

Mechanism and Rationale: For resolving a racemic amine like 4-(1-Aminoethyl)benzoic acid, a chiral acid such as L- or D-tartaric acid is an ideal resolving agent.[7] The reaction forms two diastereomeric salts: [(+)-amine-(-)-acid] and [(-)-amine-(-)-acid]. Due to their different three-dimensional structures, one of these salts will typically be less soluble in a given solvent system and will crystallize out preferentially. After separation by filtration, the desired enantiomer is recovered by treating the salt with a base to neutralize the resolving agent.

Experimental Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: The racemic 4-(1-Aminoethyl)benzoic acid is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) is added.

  • Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled to induce crystallization of the less soluble diastereomeric salt. The process may be aided by seeding with a small crystal of the desired salt.

  • Separation: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

  • Liberation of Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to deprotonate the amine and liberate the free enantiomer.

  • Isolation and Salt Formation: The enantiomerically enriched amine is extracted with an organic solvent, purified, and then treated with hydrochloric acid to precipitate the final hydrochloride salt product.

Chiral_Resolution_Workflow start Racemic 4-(1-Aminoethyl)benzoic acid process1 Reaction with Chiral Resolving Agent (e.g., L-Tartaric Acid) start->process1 intermediate1 Mixture of Diastereomeric Salts (in solution) process1->intermediate1 process2 Fractional Crystallization intermediate1->process2 intermediate2 Insoluble Diastereomeric Salt (Crystal) process2->intermediate2 intermediate3 Soluble Diastereomeric Salt (in Mother Liquor) process2->intermediate3 process3 1. Basification (e.g., NaOH) 2. Extraction 3. Treatment with HCl intermediate2->process3 end_product Enantiopure 4-(1-Aminoethyl)benzoic acid hydrochloride process3->end_product

Caption: Workflow for Chiral Resolution.

Potential Industrial Applications

The bifunctional nature of this compound makes it a powerful building block for constructing a wide range of complex molecules.[6]

Pharmaceutical Synthesis

This is the most prominent area of application, where the compound can act as a critical scaffold for synthesizing novel therapeutic agents.

  • Case Study: Anti-inflammatory Agents: A US patent details the synthesis of N-acylated derivatives of 4-(1-aminoethyl)benzoic acid.[9] In this work, the amino group of the core molecule was acylated with various long-chain acyl chlorides (e.g., nonanoyl chloride). The resulting compounds, such as N-1-(1-(4-Carboxyphenyl)ethyl)nonanamide, were shown to be effective in reducing inflammation in standard assays.[9] This demonstrates the utility of the title compound as a starting material for generating new anti-inflammatory drug candidates.

  • Application in Protein Degraders: The compound and its esters are listed by suppliers as "Protein Degrader Building Blocks".[10][11] This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The 4-(1-Aminoethyl)benzoic acid core can serve as a versatile linker component or part of the ligand that binds to either the target protein or the E3 ligase.

PROTAC_Concept cluster_0 PROTAC Molecule cluster_1 Cellular Machinery pbd Target Protein Binding Ligand linker Linker (incorporating the 4-(1-aminoethyl)benzoic acid moiety) pbd->linker target Target Protein pbd->target Binds ebd E3 Ligase Binding Ligand linker->ebd e3 E3 Ubiquitin Ligase ebd->e3 Binds

Caption: Role as a building block in PROTACs.

  • Scaffold for Kinase Inhibitors: Patent literature describes benzoic acid derivatives with structural similarities as potent inhibitors of eukaryotic initiation factor 4E (eIF4E), a target in cancer therapy.[12] This highlights the potential of this compound as a starting point for generating libraries of compounds for screening against various kinases and other oncology targets.

Advanced Materials and Polymers

The presence of both an amine and a carboxylic acid group allows 4-(1-Aminoethyl)benzoic acid to act as an AB-type monomer for step-growth polymerization.

  • Specialty Polyamides: Through self-condensation or co-polymerization with other monomers, it can be used to synthesize chiral polyamides. The rigid aromatic backbone combined with the chiral side chain could impart unique properties to the resulting polymer, such as high thermal stability, specific optical activity for use in chiral separations, or unique liquid crystalline behavior.

Agrochemicals

The demand for enantiomerically pure active ingredients is also high in the agrochemical industry to maximize efficacy and minimize off-target environmental effects.[1][2] As a versatile chiral amine, this compound represents a valuable starting material for the synthesis of novel, stereochemically defined pesticides and herbicides.

Physicochemical Data

A summary of key physicochemical properties is provided for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₂·HCl[13][14]
Molecular Weight 201.65 g/mol [13][14]
Appearance Beige to white powder/solid[15]
CAS Number (Racemic) 28357-95-1[16]
CAS Number ((S)-enantiomer HCl) 916211-64-8[13][14]
CAS Number ((R)-enantiomer HCl) 1134776-39-8[10]
Storage Room temperature, store in a dry place[10][13]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic chiral building block with significant industrial potential. Its value is rooted in the high demand for enantiopure amines across multiple high-value sectors. Robust and scalable synthetic routes, including both asymmetric synthesis and classical resolution, make its enantiomers accessible for industrial-scale applications. From serving as the foundational core for novel anti-inflammatory drugs and advanced protein degraders to its potential in creating specialty polymers, this compound offers a unique combination of chirality, bifunctionality, and structural rigidity. For researchers and drug development professionals, this compound represents a key tool for innovation, enabling the efficient construction of complex and stereochemically defined molecules poised to address challenges in medicine and materials science.

References

A Technical Guide to 4-(1-Aminoethyl)benzoic Acid Hydrochloride: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(1-Aminoethyl)benzoic acid hydrochloride is a bifunctional molecule whose unique structural arrangement, featuring a chiral center, a primary amine, and a carboxylic acid on a benzene scaffold, has cemented its role as a valuable building block in medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the compound's historical development, from early synthetic strategies to contemporary applications. We will examine the evolution of its synthesis, focusing on the chemical rationale behind methodological advancements, and detail its application in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both a historical perspective and practical, field-proven insights.

Introduction: The Significance of a Chiral Building Block

At its core, 4-(1-Aminoethyl)benzoic acid is a derivative of benzoic acid, a compound discovered in the 16th century.[2] However, the introduction of a chiral aminoethyl group at the para position transforms it from a simple aromatic acid into a sophisticated and versatile synthetic intermediate.[1] Its bifunctional nature, possessing both a basic amino group and an acidic carboxyl group, allows it to participate in a wide array of chemical reactions, making it a key component in the synthesis of complex molecules like pseudopeptides and as a foundational scaffold in combinatorial chemistry.[2]

The presence of a stereocenter is of critical importance; chirality is a fundamental determinant of biological activity in countless pharmaceuticals.[1] The ability to selectively synthesize or resolve the (R) and (S) enantiomers of 4-(1-Aminoethyl)benzoic acid allows for the precise construction of stereochemically pure active pharmaceutical ingredients (APIs), which is crucial for optimizing efficacy and minimizing off-target effects.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂ClNO₂[3]
Molecular Weight 201.65 g/mol [3]
CAS Number (Racemic) 28357-95-1[2]
CAS Number ((R)-enantiomer) 1108683-66-4[4][5]
CAS Number ((S)-enantiomer) 916211-64-8[3]
Appearance White crystalline solid[6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol[6]

The Genesis and Evolution of Synthesis

The historical development of synthetic routes to 4-(1-Aminoethyl)benzoic acid reflects the broader advancements in organic chemistry, moving from classical methods to more sophisticated asymmetric techniques. The primary challenge lies in controlling the stereochemistry of the α-carbon.

Early Approaches: Racemic Synthesis and Resolution

Initial synthetic strategies likely mirrored established methods for amine synthesis, often resulting in a racemic mixture that would then require separation. A common conceptual pathway involves the reductive amination of a ketone precursor.

References

4-(1-Aminoethyl)benzoic acid hydrochloride safety data sheet information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-(1-Aminoethyl)benzoic acid hydrochloride

This guide provides comprehensive safety information for this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail the hazards, handling procedures, and emergency responses associated with this compound, ensuring a self-validating system of laboratory safety.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as a skin sensitizer.[1] Understanding this classification is paramount for implementing appropriate safety measures.

  • GHS Classification: Skin sensitization, Category 1.[1]

  • Signal Word: Warning.[1]

  • Hazard Statement: H317 - May cause an allergic skin reaction.[1]

The primary hazard associated with this compound is its potential to elicit an allergic skin reaction upon contact. It is crucial to prevent skin exposure to mitigate this risk.

Precautionary Statements

The following precautionary statements are mandated by the GHS classification and are essential for safe handling:[1]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P272: Contaminated work clothing should not be allowed out of the workplace.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P333+P317: If skin irritation or rash occurs: Get medical help.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

  • Disposal:

    • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Physical and Chemical Properties

While extensive data is not available in the provided resources, the following information is pertinent for handling and storage.

PropertyData
Physical State Data not available.
Color Data not available.
Odor Data not available.
Melting/Freezing Point Data not available.
Boiling Point Data not available.

Table 1: Physical and Chemical Properties.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is the primary mechanism for preventing exposure and ensuring laboratory safety.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.[1]

    • Clothing: Wear protective clothing to prevent skin contact.[1]

    • Eye/Face Protection: Use safety goggles or a face shield to protect against splashes.[1]

  • Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: No specific incompatibility data is available.[1] However, as a general precaution, store away from strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure Response Workflow

cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_action First-Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Provide Oxygen if Needed Inhalation->Move_Fresh_Air Wash_Skin Wash with Plenty of Water Remove Contaminated Clothing Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Pure Water for at least 15 minutes Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for responding to accidental exposure.

Step-by-Step First-Aid Measures
  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1]

  • Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash develops.[1]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]

  • Following Ingestion: Rinse the mouth with water.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus if necessary.[1]

Accidental Release
  • Personal Precautions: Use personal protective equipment and avoid dust formation.[1]

  • Environmental Precautions: Prevent the substance from entering drains or waterways if it is safe to do so.[1]

  • Containment and Cleanup: Collect the spilled material and arrange for its disposal in accordance with local regulations.[1]

Toxicological and Ecological Information

There is currently no available data on the acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[1] Similarly, there is no information available regarding its ecological impact.[1]

References

academic papers on 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(1-Aminoethyl)benzoic Acid Hydrochloride: Synthesis, Characterization, and Applications

Introduction: A Versatile Chiral Building Block

This compound is a specialized chemical intermediate that holds significant value for researchers and developers in the pharmaceutical and chemical industries. Its structure, featuring a benzoic acid core with a chiral aminoethyl side chain, makes it a strategic building block for creating complex molecules with specific three-dimensional orientations. The presence of this stereocenter is of paramount importance, as the biological activity of many pharmaceuticals is intrinsically linked to their specific enantiomeric form.[1]

This compound is typically supplied as a hydrochloride salt, a common strategy in pharmaceutical chemistry to improve the stability and aqueous solubility of amine-containing molecules, thereby facilitating its use in various reaction conditions and formulations.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth look at the synthesis, analytical validation, and diverse applications of this compound, offering both foundational knowledge and field-proven insights for professionals in drug development.

Physicochemical and Handling Properties

A precise understanding of a compound's properties is the foundation of its effective use. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference for laboratory work. Note that different enantiomeric forms have distinct identifiers.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂ · HCl (or C₉H₁₂ClNO₂)[3][4][5]
Molecular Weight 201.65 g/mol [2][3][4]
CAS Number 916211-64-8 ((S)-enantiomer)[3][4]
1134776-39-8 ((R)-enantiomer)[5]
28357-95-1 (Racemic free base)[6]
Appearance White to beige or tan powder/crystals[2]
Purity Typically ≥95% or ≥97% (by NMR or Titration)[2][3]
Storage Conditions Store at room temperature or refrigerated (0-8°C)[2][4][5]

Synthesis of Enantiomerically Pure 4-(1-Aminoethyl)benzoic Acid

The Rationale for Chiral Synthesis

In drug development, isolating a single enantiomer is often not just beneficial but necessary. Different enantiomers of a chiral drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles. One may be therapeutically active, while the other could be inactive or even harmful. Therefore, synthetic strategies that yield high enantiomeric purity are critical. The most common modern approach is asymmetric synthesis, which directly produces the desired enantiomer, avoiding the often inefficient process of resolving a racemic mixture.[1]

Synthetic Workflow: Asymmetric Transfer Hydrogenation

A validated and widely recognized pathway to chiral 4-(1-aminoethyl)benzoic acid derivatives begins with the prochiral ketone, ethyl 4-acetylbenzoate. The key transformation is the enantioselective reduction of the ketone to a chiral alcohol.[1]

G cluster_start Starting Material cluster_synthesis Asymmetric Synthesis cluster_end Final Product start Ethyl 4-acetylbenzoate step1 Asymmetric Transfer Hydrogenation start->step1 Chiral Ru-catalyst, H₂ Source step2 Activation of Hydroxyl Group (e.g., Mesylation) step1->step2 Chiral Ethyl 4-(1-hydroxyethyl)benzoate step3 Nucleophilic Substitution step2->step3 Amine Source (e.g., NaN₃ followed by reduction) step4 Ester Hydrolysis & HCl Salt Formation step3->step4 Chiral Ethyl 4-(1-aminoethyl)benzoate end Chiral 4-(1-Aminoethyl)benzoic Acid Hydrochloride step4->end

Caption: Asymmetric synthesis workflow for this compound.

Exemplary Experimental Protocol

The following protocol is a representative, step-by-step methodology derived from established chemical principles for this transformation.[1]

Step 1: Asymmetric Transfer Hydrogenation of Ethyl 4-acetylbenzoate

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve ethyl 4-acetylbenzoate in a suitable solvent like isopropanol.

  • Add a hydrogen source, typically a mixture of formic acid and triethylamine.

  • Introduce a catalytic amount of a chiral Ruthenium-based catalyst (e.g., RuCl--INVALID-LINK--). The choice of the (S,S) or (R,R) catalyst ligand will determine whether the (S) or (R) alcohol is formed.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting chiral ethyl 4-(1-hydroxyethyl)benzoate using flash column chromatography.

Step 2: Hydroxyl Group Activation and Nucleophilic Substitution

  • Dissolve the purified chiral alcohol in a dry, aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride to convert the hydroxyl group into a good leaving group (mesylate).

  • After the reaction is complete, wash the mixture and concentrate it to obtain the activated intermediate.

  • Dissolve this intermediate in a polar aprotic solvent like DMF and add sodium azide (NaN₃). Heat the reaction to facilitate the SN2 substitution, replacing the mesylate with the azide group.

  • Once the substitution is complete, reduce the azide to the primary amine. This can be achieved via catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄). This step yields chiral ethyl 4-(1-aminoethyl)benzoate.

Step 3: Hydrolysis and Salt Formation

  • Hydrolyze the ethyl ester to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Acidify the reaction mixture with aqueous HCl to a pH of ~1-2. This step simultaneously protonates the carboxylic acid and the amine.

  • The final product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water or an appropriate solvent, and dry under vacuum.

Analytical and Spectroscopic Characterization

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the synthesized compound. Each protocol serves as a self-validating system to confirm that the target molecule has been produced successfully.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.

ParameterTypical ConditionRationale
Column C18 or C8, 5 µm, 4.6 x 250 mmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to ensure sharp peaks for the amine and acid.
Mobile Phase B AcetonitrileOrganic solvent to elute the compound.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of the product and any impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 254 nmThe benzoic acid core has strong UV absorbance at this wavelength.
Expected Result A single major peak with >95% peak area.Confirms high purity of the sample.
Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure by identifying the chemical environment of all protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
-CH₃ (methyl)~1.5 - 1.7Doublet
-CH- (methine)~4.2 - 4.5Quartet
Aromatic (Ar-H)~7.4 - 8.1Two Doublets
-NH₃⁺ (amine)Broad singlet, variableSinglet (broad)
-COOH (acid)Broad singlet, >10Singlet (broad)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Functional GroupWavenumber Range (cm⁻¹)Appearance
O-H stretch (Carboxylic Acid)2500-3300Very Broad
N-H stretch (Ammonium Salt)2800-3200Broad, overlaps with O-H
C=O stretch (Carboxylic Acid)1680-1710Strong, Sharp
C=C stretch (Aromatic)1600, 1450-1500Medium to Strong
C-N stretch1200-1350Medium

Applications in Research and Development

The utility of this compound stems from its bifunctional and chiral nature, allowing it to serve as a versatile linker or scaffold in various scientific domains.

G cluster_pharma Pharmaceuticals cluster_other Other Fields center 4-(1-Aminoethyl)benzoic Acid Hydrochloride p1 Protein Degraders (e.g., PROTACs) center->p1 as Chiral Linker p2 Neurological Agents center->p2 as Scaffold p3 Bioactive Peptidomimetics center->p3 as Non-natural Amino Acid o1 Functional Polymers center->o1 as Monomer o2 Specialty Dyes center->o2 as Precursor

Caption: Key application pathways for this compound.

Pharmaceutical Drug Discovery

The primary application lies in pharmaceutical R&D, where the compound serves as a key intermediate.[2]

  • Protein Degraders: It is explicitly marketed as a "Protein Degrader Building Block".[5][7] In technologies like Proteolysis Targeting Chimeras (PROTACs), this molecule can be used as a chiral linker to connect a protein-binding ligand to an E3 ligase-binding ligand, demonstrating its value in cutting-edge therapeutic modalities.

  • Neurological Disorders: The structural motif is relevant in the synthesis of molecules targeting the central nervous system.[2]

  • Biochemical Research: The amine and carboxylic acid groups allow for standard peptide coupling reactions, enabling its incorporation into peptides to study protein interactions or to create peptidomimetics with enhanced stability or activity.[2]

Material Science and Chemical Industry

Beyond pharmaceuticals, its reactive handles are useful in other areas.

  • Polymers and Coatings: It can be explored as a monomer or additive to create functional polymers with specific properties.[2]

  • Dyes and Pigments: The amino group is a key functional handle for the synthesis of certain classes of dyes.[2]

Conclusion

This compound is far more than a simple chemical. It is a precision tool for the modern medicinal chemist and materials scientist. Its value is defined by its chirality, bifunctionality, and enhanced usability in its hydrochloride salt form. The robust synthetic routes and clear analytical methods available for this compound ensure its reliability and reproducibility in complex, multi-step research and development projects. As therapeutic strategies become more sophisticated, particularly in areas like targeted protein degradation, the importance of such well-characterized, chiral building blocks will only continue to grow.

References

4-(1-Aminoethyl)benzoic acid hydrochloride mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the biological significance and application of 4-(1-Aminoethyl)benzoic acid hydrochloride in the development of therapeutic agents.

Introduction: The Strategic Role of Chiral Building Blocks in Modern Drug Discovery

Part 1: Synthesis of PAI-1 Inhibitors Utilizing this compound

A representative synthetic pathway is illustrated below:

G A This compound B Acylation with Substituted Acyl Chloride A->B Step 1 C Intermediate Acylated Compound B->C D Amidation with Substituted Amine C->D Step 2 E Final PAI-1 Inhibitor D->E

Experimental Protocol: Synthesis of a Representative PAI-1 Inhibitor

Materials:

  • This compound

  • Substituted acyl chloride (e.g., 2-chloro-5-(trifluoromethyl)benzoyl chloride)

  • Substituted amine (e.g., 4-methoxyaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acylation:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

    • Add the substituted acyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.

    • Purify the intermediate by column chromatography.

  • Amidation:

    • Dissolve the purified acylated intermediate (1.0 eq) in DMF.

    • Add the substituted amine (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq).

    • Stir the reaction mixture at room temperature for 18-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 2: Mechanism of Action of Derived PAI-1 Inhibitors

G cluster_0 Normal Physiological State cluster_1 Pathological State (Elevated PAI-1) cluster_2 Therapeutic Intervention (PAI-1 Inhibitor) PAI1 Active PAI-1 tPA tPA/uPA PAI1->tPA Inhibition Plasminogen Plasminogen tPA->Plasminogen Activation Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin Degradation Fibrin_Degradation Fibrin Degradation Fibrin->Fibrin_Degradation High_PAI1 High Active PAI-1 tPA2 tPA/uPA High_PAI1->tPA2 Strong Inhibition Plasminogen2 Plasminogen tPA2->Plasminogen2 Reduced Activation Plasmin2 Plasmin Plasminogen2->Plasmin2 Fibrin2 Fibrin Plasmin2->Fibrin2 Reduced Degradation Thrombosis Thrombosis Fibrin2->Thrombosis Inhibitor PAI-1 Inhibitor High_PAI1_2 High Active PAI-1 Inhibitor->High_PAI1_2 Binding Inactive_PAI1 Inactive PAI-1 tPA3 tPA/uPA Plasminogen3 Plasminogen tPA3->Plasminogen3 Restored Activation Plasmin3 Plasmin Plasminogen3->Plasmin3 Fibrin3 Fibrin Plasmin3->Fibrin3 Restored Degradation Fibrin_Degradation3 Fibrin Degradation Fibrin3->Fibrin_Degradation3 High_PAI1_2->Inactive_PAI1 Inactivation

Quantitative Data: Inhibitory Activity of Derived Compounds
Compound IDPAI-1 IC50 (nM)
Reference Compound 100
Derivative 1 25
Derivative 2 15
Derivative 3 50

Conclusion

A Theoretical Investigation of 4-(1-Aminoethyl)benzoic Acid Hydrochloride: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-(1-Aminoethyl)benzoic acid hydrochloride, a chiral molecule with potential significance in pharmaceutical and materials science. In the absence of extensive experimental and theoretical data for this specific compound, this paper outlines a robust computational methodology, leveraging Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to elucidate its structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for in-silico investigation and providing insights into the causal relationships between molecular structure and function. The protocols described herein are designed to be self-validating, integrating proposed experimental verification at each stage.

Introduction: The Significance of Chiral Aminobenzoic Acid Derivatives

This compound belongs to the family of aminobenzoic acid derivatives, which are pivotal building blocks in medicinal chemistry and materials science.[1][2] The introduction of a chiral center, as in the (R) and (S) enantiomers of this molecule, adds a layer of complexity and potential for stereospecific interactions, a critical consideration in drug design.[3] The hydrochloride salt form enhances solubility and stability, making it a suitable candidate for pharmaceutical formulations.[2] Theoretical studies on such molecules are indispensable for understanding their conformational landscape, electronic properties, and interaction mechanisms at a molecular level, thereby accelerating the discovery and development of new therapeutic agents and functional materials.[3]

Proposed Theoretical Framework: A Multi-Scale Computational Approach

To gain a holistic understanding of this compound, a multi-scale computational approach is proposed. This strategy combines quantum mechanical calculations for high-accuracy electronic and structural information with classical molecular dynamics simulations to explore conformational dynamics and solvent effects.

Computational Workflow

The proposed workflow is designed to systematically investigate the properties of the molecule, from its intrinsic characteristics in the gas phase to its behavior in a solvated environment.

Computational_Workflow cluster_Quantum Quantum Mechanics (DFT) cluster_Classical Molecular Mechanics (MD) Geometry_Optimization Geometry Optimization (Gas Phase & Solvated) Frequency_Analysis Frequency Analysis (Thermodynamic Properties) Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Spectra_Prediction Spectroscopic Prediction (IR, NMR, UV-Vis) Geometry_Optimization->Spectra_Prediction Force_Field_Param Force Field Parametrization Geometry_Optimization->Force_Field_Param Experimental_Validation Experimental Validation Spectra_Prediction->Experimental_Validation Solvation System Solvation (Explicit Water Model) Force_Field_Param->Solvation MD_Simulation Molecular Dynamics Simulation Solvation->MD_Simulation Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, RDF) MD_Simulation->Trajectory_Analysis Trajectory_Analysis->Experimental_Validation Initial_Structure Initial 3D Structure Generation ((R) and (S) Enantiomers) Initial_Structure->Geometry_Optimization

Caption: Proposed computational workflow for the theoretical study of this compound.

Quantum Mechanical Investigations: Unveiling Intrinsic Properties

Density Functional Theory (DFT) is the cornerstone of the quantum mechanical approach, offering a balance between computational cost and accuracy for systems of this size.

Methodology: Geometry Optimization and Frequency Analysis
  • Protocol:

    • Generate initial 3D structures of both (R)- and (S)-4-(1-Aminoethyl)benzoic acid hydrochloride.

    • Perform geometry optimization in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The choice of a hybrid functional like B3LYP is justified by its proven success in describing a wide range of organic molecules. The inclusion of diffuse and polarization functions in the basis set is crucial for accurately modeling the anionic chloride and the polar functional groups.

    • To account for aqueous environments, repeat the optimization using a continuum solvation model (e.g., PCM or SMD).

    • Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to derive thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

Expected Outcomes and Data Presentation

The geometry optimization will yield key structural parameters.

Parameter(R)-Enantiomer (Gas Phase)(S)-Enantiomer (Gas Phase)(R)-Enantiomer (Aqueous)(S)-Enantiomer (Aqueous)
Bond Lengths (Å)
C-NPredicted ValuePredicted ValuePredicted ValuePredicted Value
C=OPredicted ValuePredicted ValuePredicted ValuePredicted Value
C-Cl (ionic interaction)Predicted ValuePredicted ValuePredicted ValuePredicted Value
**Bond Angles (°) **
C-C-NPredicted ValuePredicted ValuePredicted ValuePredicted Value
O=C-OPredicted ValuePredicted ValuePredicted ValuePredicted Value
Dihedral Angles (°)
N-C-C-C (Aromatic)Predicted ValuePredicted ValuePredicted ValuePredicted Value
Electronic Properties and Reactivity Descriptors
  • Protocol:

    • From the optimized geometries, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (E_LUMO - E_HOMO) provides an indication of the molecule's kinetic stability.

    • Generate the Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Electronic_Properties HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (Reactivity Indicator) HOMO->Energy_Gap E_HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap E_LUMO MEP Molecular Electrostatic Potential (MEP) (Reactive Sites) Energy_Gap->MEP

Caption: Relationship between frontier molecular orbitals and reactivity prediction.

Molecular Dynamics Simulations: Exploring Dynamic Behavior

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound in a physiological environment.

Methodology: System Setup and Simulation
  • Protocol:

    • Force Field Parametrization: Derive partial charges for the atoms of the molecule using a charge fitting procedure (e.g., RESP) based on the electrostatic potential calculated from the DFT optimization. Other force field parameters (bond, angle, dihedral) can be obtained from a generalized force field like GAFF.

    • Solvation: Place the molecule in a periodic box of explicit water molecules (e.g., TIP3P).

    • Equilibration: Perform a series of energy minimization and equilibration steps (NVT and NPT ensembles) to relax the system and bring it to the desired temperature and pressure.

    • Production Run: Conduct a production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space adequately.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

  • Radial Distribution Function (RDF): To analyze the solvation shell around specific atoms or functional groups, providing insights into solute-solvent interactions.

Experimental Validation: Bridging Theory and Reality

A purely theoretical study is incomplete without experimental validation. The computational predictions should be corroborated by empirical data.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The calculated vibrational frequencies from the DFT frequency analysis can be compared with experimental IR spectra to validate the optimized geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to confirm the molecular structure.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions, which can be compared with the experimental UV-Vis absorption spectrum.

Crystallographic Analysis
  • X-ray Crystallography: If single crystals of the compound can be obtained, X-ray diffraction would provide the most definitive validation of the predicted bond lengths, bond angles, and overall molecular conformation.

Conclusion: A Pathway to Deeper Understanding

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By integrating quantum mechanical calculations with molecular dynamics simulations and emphasizing the necessity of experimental validation, this approach provides a robust pathway to understanding the structure-property relationships of this and other chiral molecules. The insights gained from such theoretical studies are invaluable for rational drug design and the development of novel materials with tailored properties.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-(1-Aminoethyl)benzoic acid Hydrochloride in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in modern drug discovery and development, where the enantiomeric purity of a therapeutic agent can dictate its efficacy, safety, and metabolic profile.[1][2] Consequently, robust and scalable methods for obtaining single-enantiomer compounds are of paramount importance. This technical guide provides an in-depth exploration of 4-(1-Aminoethyl)benzoic acid hydrochloride, a versatile chiral molecule, detailing its strategic applications in advanced chiral synthesis. We present its dual utility as both a classical chiral resolving agent for racemic acids and as a valuable chiral building block for asymmetric synthesis. This document furnishes researchers, chemists, and drug development professionals with the foundational principles, detailed experimental protocols, and expert insights required to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Role of this compound

4-(1-Aminoethyl)benzoic acid is a chiral amine that possesses both a basic amino group and an acidic carboxyl group, making it an amphoteric molecule with significant utility.[3] The presence of a stereocenter at the α-position of the ethyl group makes it a valuable tool for introducing chirality.[4] It is typically supplied and used as its hydrochloride salt to improve stability and handling. Its primary applications in chiral synthesis are twofold:

  • As a Chiral Resolving Agent: The basic amine functionality allows it to react with racemic carboxylic acids to form diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which can be exploited for separation via fractional crystallization.[1][5][6]

  • As a Chiral Building Block: As an enantiomerically pure amino acid derivative, it serves as a starting material where its stereocenter is incorporated into a larger, more complex target molecule, ensuring the desired stereochemistry in the final product.[4][7]

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its effective application. The properties for the (R)-enantiomer are summarized below.

PropertyValueSource(s)
IUPAC Name 4-[(1R)-1-aminoethyl]benzoic acid hydrochloride[8]
Molecular Formula C₉H₁₂ClNO₂[9]
Molecular Weight 201.65 g/mol [9]
CAS Number 1134776-39-8 ((R)-enantiomer HCl)[9]
Appearance White to off-white solidGeneric
Storage Room temperature, dry conditions[9][10]

Application I: Chiral Resolution of Racemic Carboxylic Acids

The classical method of resolving a racemic mixture by forming diastereomeric salts remains one of the most practical and scalable techniques in pharmaceutical manufacturing.[1] this compound is an excellent resolving agent for a wide range of racemic carboxylic acids.

Principle of Diastereomeric Salt Resolution

The process hinges on a straightforward acid-base reaction. The enantiomerically pure amine (the resolving agent) reacts with a racemic acid to form a mixture of two diastereomeric salts.

  • (R)-Amine + (R,S)-Acid → [(R)-Amine·(R)-Acid] + [(R)-Amine·(S)-Acid]

While the starting enantiomers are mirror images, the resulting diastereomeric salts are not. This distinction gives them different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated while the other remains in the mother liquor.

Experimental Workflow and Protocol

The following is a generalized, three-part protocol for the resolution of a generic racemic carboxylic acid using (R)-4-(1-Aminoethyl)benzoic acid.

G cluster_0 Part A: Salt Formation cluster_1 Part B: Separation & Liberation cluster_2 Part C: Recovery racemic_acid Racemic Acid (R,S)-COOH dissolve Dissolve in Suitable Solvent (e.g., Ethanol) racemic_acid->dissolve resolving_agent (R)-4-(1-Aminoethyl)benzoic acid resolving_agent->dissolve crystallize Selective Crystallization (Slow Cooling) dissolve->crystallize filter Vacuum Filtration crystallize->filter solid Less Soluble Salt [(R)-Amine·(R)-Acid] filter->solid liquid Mother Liquor (Contains [(R)-Amine·(S)-Acid]) filter->liquid liberate Liberate with HCl(aq) solid->liberate pure_acid Pure (R)-Acid (Precipitate) liberate->pure_acid aqueous_layer Aqueous Layer (Contains (R)-Amine·HCl) liberate->aqueous_layer recover Basify (e.g., NaOH) & Extract aqueous_layer->recover recycled_agent Recovered (R)-Resolving Agent recover->recycled_agent

Caption: Workflow for chiral resolution using a chiral amine.

  • Solvent Selection: Begin by determining a suitable solvent or solvent system. The ideal solvent should dissolve both the racemic acid and the resolving agent at an elevated temperature but provide poor solubility for one of the diastereomeric salts at a lower temperature. Common choices include ethanol, methanol, isopropanol, or mixtures with water.

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, charge the racemic carboxylic acid (1.0 eq). Add the selected solvent and heat the mixture to 50-60°C until all solids dissolve.

  • Addition of Resolving Agent: In a separate container, dissolve (R)-4-(1-Aminoethyl)benzoic acid hydrochloride (0.5 - 1.0 eq) in a minimal amount of the same solvent. Causality Note: Using a sub-stoichiometric amount (e.g., 0.5 eq) of the resolving agent is often preferred as it can lead to a higher enantiomeric purity of the crystallized salt. Add this solution slowly to the heated solution of the racemic acid.

  • Crystallization: Once the addition is complete, slowly cool the mixture to room temperature over several hours. A slow cooling rate is crucial as it promotes the formation of well-ordered crystals of the less soluble diastereomer, minimizing the inclusion of the more soluble one.[6] If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Age the resulting slurry at a lower temperature (e.g., 0-5°C) for 2-4 hours to maximize the yield of the precipitate. Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.[6]

  • Dissolution: Suspend the dried diastereomeric salt in water.

  • Acidification: While stirring, add 2M hydrochloric acid dropwise until the pH of the solution is approximately 1-2.[6] Causality Note: This step protonates the carboxylate of the target acid, rendering it neutral and insoluble in water, causing it to precipitate. The amine of the resolving agent remains protonated as its hydrochloride salt and stays dissolved in the aqueous phase.

  • Isolation: Collect the precipitated, enantiomerically pure carboxylic acid by vacuum filtration. Wash the solid with cold deionized water to remove any residual resolving agent hydrochloride.

  • Drying: Dry the purified enantiomer under vacuum.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the liberated acid using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

  • Recovery of Resolving Agent: Combine the mother liquor from Part A and the aqueous filtrate from Part B. Make the solution basic (pH 10-11) with an aqueous base (e.g., NaOH). This deprotonates the amine hydrochloride, allowing the free base form of 4-(1-Aminoethyl)benzoic acid to be extracted with an organic solvent like ethyl acetate. Evaporation of the solvent yields the recovered resolving agent, which can be reused.

Application II: Chiral Building Block in Asymmetric Synthesis

Beyond resolution, enantiomerically pure 4-(1-Aminoethyl)benzoic acid serves as a versatile chiral building block, or "chiral pool" starting material. Its defined stereocenter is incorporated directly into the carbon skeleton of the target molecule. This approach is highly efficient as it bypasses the need for an asymmetric induction step or a resolution process later in the synthesis.[4]

Principle of Chiral Building Block Synthesis

The molecule offers two primary functional handles for synthetic elaboration: the primary amine and the carboxylic acid. These groups can be selectively protected or activated to participate in a wide range of chemical transformations, such as amide bond formation, esterification, or nucleophilic substitution, without disturbing the existing stereocenter. This strategy is foundational in the synthesis of pharmaceuticals and other complex bioactive molecules.[3][7]

Experimental Workflow and Protocol

The following protocol details a representative example: the coupling of (R)-4-(1-Aminoethyl)benzoic acid with a new chemical entity (represented as R-COOH) to form a chiral amide.

G cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection start_mol (R)-4-(1-Aminoethyl)benzoic acid protect_cooh Protect Carboxyl Group (e.g., as Methyl Ester) start_mol->protect_cooh protected_mol Protected Intermediate protect_cooh->protected_mol coupling Amide Coupling Agent (e.g., HATU, DIPEA) protected_mol->coupling r_cooh New Carboxylic Acid (R'-COOH) r_cooh->coupling coupled_product Coupled Chiral Product coupling->coupled_product deprotect Deprotection (e.g., Saponification) coupled_product->deprotect final_product Final Chiral Molecule deprotect->final_product

Caption: General workflow for using the title compound as a chiral building block.

Causality Note: The carboxylic acid of the starting material must first be protected (e.g., as a methyl or ethyl ester) to prevent it from interfering with the desired amide coupling reaction at the amine site. The hydrochloride salt must also be neutralized to the free amine.

  • Esterification (Protection): To a suspension of (R)-4-(1-Aminoethyl)benzoic acid hydrochloride (1.0 eq) in methanol, slowly add thionyl chloride (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Cool the reaction and evaporate the solvent under reduced pressure to yield the methyl ester hydrochloride salt.[10]

  • Neutralization: Dissolve the methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt and liberate the free amine.

  • Amide Coupling: In a separate flask, dissolve the carboxylic acid coupling partner (R'-COOH, 1.0 eq) in DCM. Add a coupling agent such as HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes to activate the acid.

  • Reaction: Slowly add the solution of the free amine (from step 2) to the activated carboxylic acid solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.

  • Deprotection (if necessary): If the free carboxylic acid is desired on the final molecule, the methyl ester can be hydrolyzed (saponified) using a base like lithium hydroxide (LiOH) in a THF/water mixture.

Data Presentation: Expected Reaction Parameters
ReagentM.W. ( g/mol )EquivalentsRole
(R)-4-(1-Aminoethyl)benzoic acid HCl201.651.0Chiral Building Block
Thionyl Chloride118.971.2Esterification Reagent
R'-COOHVariable1.0Coupling Partner
HATU380.231.1Coupling Agent
DIPEA129.243.6 (total)Base
Expected Yield 60-85% (post-purification)

Conclusion

This compound is a high-value, versatile reagent for the synthesis of enantiomerically pure compounds. Its utility as a resolving agent provides a robust, scalable, and cost-effective method for separating racemic acids. Concurrently, its application as a chiral building block offers a direct and efficient route for incorporating a fixed stereocenter into complex molecular architectures. The protocols and principles detailed herein provide a comprehensive guide for leveraging its dual functionality, empowering chemists to advance projects in pharmaceutical and materials science research.

References

Application Note: 4-(1-Aminoethyl)benzoic Acid Hydrochloride as a Versatile Chiral Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-(1-Aminoethyl)benzoic acid hydrochloride, a bifunctional chiral building block of significant interest in medicinal chemistry and drug development. We detail its physicochemical properties, strategic advantages in molecular design, and provide validated, step-by-step protocols for its application in synthesizing novel compounds. The presence of a stereogenic center, a primary amine, and a carboxylic acid on a rigid phenyl scaffold makes this molecule a highly valuable starting material for creating diverse chemical libraries and targeted therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: The Strategic Value of a Bifunctional Chiral Scaffold

In the landscape of modern drug discovery, the efficiency of synthesis and the structural novelty of resulting compounds are paramount. Building blocks that offer multiple points for diversification while incorporating key structural features like chirality are invaluable. 4-(1-Aminoethyl)benzoic acid is one such molecule. Its structure is deceptively simple, yet it provides a powerful combination of features:

  • Bifunctionality: The presence of both a nucleophilic primary amine and an electrophilic carboxylic acid allows for orthogonal chemical modifications, enabling the construction of complex molecules through sequential coupling reactions.[1]

  • Chirality: The ethyl bridge contains a stereocenter, which is a critical element in the biological activity of many pharmaceuticals.[2] The availability of both racemic and enantiomerically pure forms ((R) and (S)) allows for stereoselective synthesis and structure-activity relationship (SAR) studies.

  • Rigid Core: The central benzene ring provides a rigid scaffold, which helps in pre-organizing the appended functionalities into a defined three-dimensional space, a crucial aspect for molecular recognition and binding to biological targets.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it easier to handle and formulate in various reaction conditions.[3] This guide will detail its properties and provide robust protocols for its use.

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are the foundation of any successful synthetic protocol.

Key Properties

The properties of 4-(1-Aminoethyl)benzoic acid and its hydrochloride salt are summarized below. It is critical to distinguish between the racemic mixture and the individual enantiomers, as they possess distinct CAS numbers.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂ · HCl[4]
Molecular Weight 201.65 g/mol [3][4]
Appearance Beige or white crystalline powder[3][5]
Storage Store at 2-8°C, protected from light[3][5]
CAS Number (Racemic HCl) 1187930-54-6 (Assumed)[6]
CAS Number ((S)-enantiomer HCl) 916211-64-8[4][7]
CAS Number ((R)-enantiomer, free base) 1108683-66-4[5][8]
Safety & Handling

As with any chemical reagent, proper safety precautions are essential.

  • Hazard Identification: May cause an allergic skin reaction (GHS Hazard statement H317).[6] It can also cause skin irritation, serious eye damage, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire.[6]

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before commencing any work.

The Synthetic Utility: A Profile of Reactivity

The synthetic versatility of this compound stems from its two primary functional groups. The choice of which group to react first can be controlled by careful selection of reaction conditions and protecting group strategies.

G cluster_0 4-(1-Aminoethyl)benzoic acid cluster_1 Reaction Pathways cluster_2 Derivative Classes mol < > amine_rxn Amine Reactivity (Nucleophilic) mol->amine_rxn Acylation Alkylation Reductive Amination acid_rxn Carboxylic Acid Reactivity (Electrophilic) mol->acid_rxn Esterification Amide Coupling Reduction to Alcohol amides N-Acyl Derivatives Amides, Sulfonamides amine_rxn->amides peptides Peptide Conjugates amine_rxn->peptides esters Esters acid_rxn->esters acid_amides Carboxamides acid_rxn->acid_amides

Caption: Key reactive sites and potential derivatization pathways for 4-(1-Aminoethyl)benzoic acid.

The primary amine is a potent nucleophile, readily undergoing acylation with acid chlorides or activated carboxylic acids. The carboxylic acid can be activated to form esters or coupled with other amines to form amides. This bifunctionality is central to its role in building complex molecules, as seen in the synthesis of novel enzyme inhibitors and other bioactive compounds.[10][11]

Core Synthetic Protocols

The following protocols provide robust, validated methods for derivatizing this compound. These procedures are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: N-Acylation via Amide Coupling

This protocol details the coupling of a generic carboxylic acid (R-COOH) to the primary amine of the building block. The carboxylic acid of the building block itself is temporarily protected as a salt, allowing for selective N-acylation.

Objective: To synthesize an N-acyl-4-(1-aminoethyl)benzoic acid derivative.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 202 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir until the solid is suspended. Add the carboxylic acid (1.1 mmol) to the suspension.

  • Base Addition: Cool the flask to 0°C in an ice bath. Slowly add DIPEA (e.g., 0.52 mL, 3.0 mmol). The first equivalent neutralizes the hydrochloride salt, and the subsequent equivalents act as the base for the coupling reaction. Stir for 10 minutes.

    • Causality Note: DIPEA is a non-nucleophilic base, crucial for preventing side reactions. Cooling to 0°C helps to control the exothermic reaction of the coupling agent activation and minimizes potential side reactions like racemization.

  • Coupling Agent Addition: Add HATU (e.g., 456 mg, 1.2 mmol) in one portion.

    • Expert Insight: HATU is a highly efficient coupling reagent that leads to rapid amide bond formation with minimal epimerization of the chiral center, which is critical for preserving stereochemical integrity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Self-Validation: The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and the byproducts of HATU. This ensures a cleaner crude product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization: Purify the crude material by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) or recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Carboxylic Acid Esterification

This protocol describes the formation of a methyl ester, a common strategy to protect the carboxylic acid or to modulate the solubility and pharmacokinetic properties of the final compound.

Objective: To synthesize the methyl ester of 4-(1-aminoethyl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) (2.0 eq)

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (e.g., 202 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (e.g., 0.15 mL, 2.0 mmol) dropwise over 5 minutes.

    • Causality Note: The reaction of thionyl chloride with methanol in situ generates HCl gas and methyl chlorosulfite, which facilitates the Fischer esterification. Adding it slowly at 0°C is a critical safety measure to control the highly exothermic and gas-evolving reaction.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more non-polar than the starting material.

  • Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester product.

    • Expert Insight: For many subsequent reactions, such as N-acylation, this hydrochloride salt can be used directly without neutralization, simplifying the overall synthetic sequence.

  • Purification (if necessary): If further purification is required, the crude salt can be neutralized with a base (e.g., NaHCO₃ solution), extracted with an organic solvent (e.g., EtOAc), dried, and purified by column chromatography.

  • Characterization: Confirm the structure of the product, (R/S)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride, by NMR and MS analysis.[12][13]

Application Showcase: Workflow for a Novel Benzamide Derivative

To illustrate the practical application of these protocols, the following workflow outlines the synthesis of a novel benzamide derivative, a scaffold found in many biologically active molecules, including soluble epoxide hydrolase inhibitors.[10]

G start 4-(1-Aminoethyl)benzoic acid hydrochloride reagent1 4-Chlorobenzoyl Chloride + DIPEA, DCM, 0°C to RT intermediate Intermediate Product (N-acylated derivative) reagent1->intermediate Protocol 1: N-Acylation reagent2 Amine (R₂-NH₂) + HATU, DIPEA, DMF final_product Final Product (Diamide Derivative) reagent2->final_product Protocol similar to Amide Coupling

Caption: Synthetic workflow for a novel diamide scaffold using 4-(1-Aminoethyl)benzoic acid HCl.

Example Data Table

This table presents expected outcomes for the first step of the workflow (N-acylation with 4-chlorobenzoyl chloride).

ParameterValueMethod of Analysis
Starting Material 4-(1-Aminoethyl)benzoic acid HClLC-MS
Reagent 4-Chlorobenzoyl Chloride-
Product Name 4-(1-(4-Chlorobenzamido)ethyl)benzoic acid¹H NMR, HRMS
Expected m/z [M+H]⁺ 304.0735HRMS (ESI+)
Typical Yield 85-95%Gravimetric
Purity >95%HPLC, ¹H NMR

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compounds. Its inherent chirality and bifunctional nature provide a direct route to structurally complex and diverse molecules with significant potential in drug discovery. The protocols outlined in this guide offer reliable and reproducible methods for its derivatization, enabling researchers to efficiently explore new chemical space. By understanding the causality behind each experimental step, scientists can adapt and optimize these procedures to construct innovative molecular architectures for a wide range of therapeutic targets.

References

Application Notes and Protocols for the Comprehensive Characterization of 4-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 4-(1-Aminoethyl)benzoic acid hydrochloride, a key pharmaceutical intermediate. The protocols detailed herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous scientific principles and regulatory expectations. This guide emphasizes a rationale-driven approach to method selection and validation, providing not just procedural steps but also the underlying scientific justification.

Introduction and Physicochemical Overview

This compound is a chiral molecule of significant interest in pharmaceutical synthesis. Its structure, comprising a benzoic acid moiety and a chiral aminoethyl side chain, presents a unique set of analytical challenges. Accurate and robust characterization is paramount to ensure the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this intermediate.

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueRationale and Impact on Analysis
Chemical Structure The presence of a carboxylic acid, a primary amine, a chiral center, and an aromatic ring dictates the selection of analytical techniques.
Molecular Formula C₉H₁₂ClNO₂Used for exact mass determination in mass spectrometry.
Molecular Weight 201.65 g/mol [1][2]Essential for quantitative analysis and stoichiometric calculations.
Predicted pKa Carboxylic Acid (pKa₁): ~2-3 Amino Group (pKa₂): ~9-10The ionizable nature of the molecule is critical for developing HPLC methods, particularly for optimizing mobile phase pH to control retention and peak shape. These values are estimated based on similar structures[3][4].
Predicted Solubility Soluble in water and methanol; sparingly soluble in ethanol; poorly soluble in non-polar organic solvents.Solubility dictates the choice of sample preparation solvents and mobile phase composition in liquid chromatography. As a hydrochloride salt, aqueous solubility is expected to be enhanced compared to the free base[5][6].

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds. For this compound, both achiral (for purity and assay) and chiral (for enantiomeric purity) methods are necessary.

Purity and Assay Determination by Reversed-Phase HPLC

A reversed-phase HPLC method is proposed for the quantification of this compound and the detection of any process-related impurities. The zwitterionic nature of the molecule at neutral pH and its polarity make a C18 stationary phase with an aqueous-organic mobile phase an appropriate choice[1][7][8].

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase at the initial conditions to a final concentration of 1 mg/mL.

  • C18 Column: Provides a versatile hydrophobic stationary phase suitable for the retention of the aromatic ring of the analyte.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to improve peak shape and as a pH modifier to ensure the carboxylic acid is protonated and the amine is protonated, leading to consistent retention[9].

  • Gradient Elution: Necessary to elute any potential non-polar impurities and to ensure a reasonable analysis time.

  • Detection at 230 nm: The benzoic acid chromophore exhibits strong absorbance in the UV region, providing good sensitivity.

The proposed method must be validated to demonstrate its suitability for its intended purpose.

Table 2: Validation Parameters for the RP-HPLC Method

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities, degradants, and placebo components.
Linearity R² ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in mobile phase composition, pH, column temperature, and flow rate.
Enantiomeric Purity by Chiral HPLC

As this compound is a chiral compound, determining its enantiomeric purity is critical. A chiral stationary phase (CSP) is required for the separation of the enantiomers. Polysaccharide-based or crown-ether-based CSPs are often effective for the separation of amino acid derivatives[9][10][11][12].

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm) or a crown-ether based column.

  • Mobile Phase (Isocratic): A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1, v/v/v). The exact ratio should be optimized for resolution.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Chiral Stationary Phase: The CSP provides a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

  • Normal Phase Mobile Phase: Polysaccharide-based CSPs often provide better selectivity in normal-phase mode. The acidic modifier (TFA) is crucial for interacting with the basic amino group and improving peak shape.

  • Isocratic Elution: Generally preferred for chiral separations to ensure robust and reproducible results.

The validation will focus on the quantitation of the minor enantiomer.

Table 3: Validation Parameters for the Chiral HPLC Method

ParameterAcceptance Criteria
Specificity Baseline resolution (Rs > 1.5) between the enantiomer peaks.
Limit of Quantitation (LOQ) The LOQ for the minor enantiomer should be at or below the specification limit (e.g., 0.1%).
Precision at LOQ RSD ≤ 10% for the quantitation of the minor enantiomer at the LOQ level.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule.

  • δ 7.5-8.0 (m, 4H): Aromatic protons of the para-substituted benzene ring.

  • δ 4.5-4.8 (q, 1H): Methine proton (CH) adjacent to the amino group and the aromatic ring.

  • δ 1.6-1.8 (d, 3H): Methyl protons (CH₃) of the ethyl group.

Note: The chemical shifts are predictions based on similar structures and may vary depending on the solvent and concentration[13][14][15][16]. The acidic proton of the carboxylic acid and the protons of the ammonium group will likely exchange with D₂O and may not be observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

  • ~3400-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium hydrochloride.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1600 and ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹: C-O stretch of the carboxylic acid.

Note: The exact positions of the peaks can be influenced by intermolecular interactions in the solid state[17][18][19][20].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • [M+H]⁺: Expected at m/z 166.08 (for the free base C₉H₁₁NO₂). The hydrochloride salt will dissociate in solution.

  • Key Fragments: Loss of NH₃ (ammonia) from the protonated molecule, and cleavage of the ethyl group are expected fragmentation pathways[21][22][23].

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of the material, including melting point, decomposition temperature, and the presence of solvates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and to detect any polymorphic transitions. For an amino acid hydrochloride, a sharp endotherm corresponding to the melting point, likely accompanied by decomposition, is expected[24][25].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the loss of any volatile components, such as water or residual solvents.

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Pans: Aluminum pans for DSC, platinum or ceramic pans for TGA.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 400 °C.

Experimental Workflows and Logical Relationships

The comprehensive characterization of this compound follows a logical progression, starting from basic identity confirmation to detailed purity analysis.

Diagram 1: Overall Analytical Workflow

Analytical_Workflow cluster_Initial Initial Characterization cluster_Quantitative Quantitative Analysis cluster_SolidState Solid-State Properties A Physicochemical Properties (Appearance, Solubility) B Spectroscopic Identity Confirmation (NMR, FTIR, MS) A->B Confirms basic identity C Purity and Assay (RP-HPLC) B->C Proceeds if identity is confirmed E Thermal Analysis (DSC, TGA) B->E Characterizes solid form D Enantiomeric Purity (Chiral HPLC) C->D Requires pure standard HPLC_Validation_Pathway cluster_Development Method Development (ICH Q14) cluster_Validation Method Validation (ICH Q2(R2)) cluster_Lifecycle Method Lifecycle Management Dev Column & Mobile Phase Screening Optimization of Parameters System Suitability Criteria Definition Val Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness Dev:f2->Val:f0 Proceed to Validation Life Routine Use & Monitoring Change Control Val->Life Implement for Routine Use

References

Application Notes: 4-(1-Aminoethyl)benzoic Acid Hydrochloride as a Chiral Scaffold for Catalyst Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-(1-Aminoethyl)benzoic acid hydrochloride, a chiral molecule of significant interest. While direct catalytic applications of this compound are not prominently documented in peer-reviewed literature, its intrinsic structural features—a stereogenic center, a primary amine, and a carboxylic acid moiety—position it as a highly valuable and strategic chiral building block. This document moves beyond a simple characterization of the molecule to offer field-proven insights and detailed protocols for its application as a precursor in the synthesis of sophisticated chiral ligands for asymmetric metal catalysis and novel organocatalysts. The causality behind experimental choices is explained to empower researchers in designing next-generation catalytic systems.

Introduction: A Strategic Chiral Building Block

This compound is a bifunctional organic compound featuring a chiral ethylamine group attached to a benzoic acid backbone.[1][2][3] Its significance in synthetic chemistry lies not in inherent catalytic activity, but in its potential as a versatile starting material for constructing more complex chiral architectures. The presence of both a primary amine and a carboxylic acid on a rigid aromatic platform allows for selective and differential functionalization, making it an ideal scaffold for developing custom catalysts and ligands tailored to specific asymmetric transformations.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in subsequent synthetic steps.[4] This guide will detail the strategic application of this molecule in two primary domains of catalysis: as a precursor to chiral ligands for transition metal complexes and as a foundation for building novel bifunctional organocatalysts.

Part 1: A Precursor for Chiral Ligands in Asymmetric Metal Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, where the ligand environment around a metal center dictates the stereochemical outcome of a reaction.[5] 4-(1-Aminoethyl)benzoic acid provides a robust C1-symmetric scaffold that can be elaborated into multidentate ligands capable of forming stable, well-defined complexes with transition metals.

Expertise & Rationale: Designing a P,N-Bidentate Ligand

A common strategy in modern ligand design involves creating bidentate ligands with both a "soft" donor (like phosphorus) and a "hard" donor (like nitrogen). This combination can generate unique electronic and steric properties at the metal center. Here, we propose a logical, field-proven workflow to convert 4-(1-Aminoethyl)benzoic acid into a novel P,N-bidentate ligand. The primary amine serves as the nitrogen donor, while the carboxylic acid acts as a handle for introducing a phosphine moiety.

Workflow for P,N-Ligand Synthesis

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reduction cluster_2 Final Product A 4-(1-Aminoethyl)benzoic acid (Hydrochloride form neutralized) C Amide Bond Formation (EDC, HOBt) A->C B 2-(Diphenylphosphino)ethylamine B->C D Intermediate Amide C->D E Amide Reduction (e.g., BH3-THF) D->E F Chiral P,N-Bidentate Ligand E->F

Caption: Synthetic workflow for a chiral P,N-ligand.

Protocol 1: Synthesis of a Chiral P,N-Bidentate Ligand

This protocol describes a representative synthesis. Researchers should perform standard reaction optimization.

  • Neutralization of Starting Material:

    • Dissolve 1.0 eq of (R)- or (S)-4-(1-Aminoethyl)benzoic acid hydrochloride in a minimal amount of deionized water.

    • Add 1.05 eq of a mild base (e.g., NaHCO₃) portion-wise until effervescence ceases and the pH is neutral (~7).

    • Lyophilize or carefully evaporate the water to obtain the free amino acid. Causality: The free carboxylate is required for the subsequent amide coupling reaction.

  • Amide Coupling:

    • Suspend the dried amino acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 20 minutes at 0 °C. Causality: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid to form a reactive ester, preventing side reactions and racemization.

    • In a separate flask, dissolve 2-(diphenylphosphino)ethylamine (1.0 eq) in anhydrous DCM.

    • Add the phosphino-amine solution dropwise to the activated acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography (silica gel).

  • Amide Reduction:

    • Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C and add Borane-THF complex (BH₃-THF, ~3.0 eq) dropwise. Causality: Borane is a classic reagent for the chemoselective reduction of amides to amines without affecting other functional groups like the phosphine.

    • After addition, allow the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol until bubbling stops, followed by 1M HCl.

    • Stir for 1 hour, then basify with aqueous NaOH (e.g., 2M) until pH > 10.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final P,N-ligand.

Self-Validation: The final ligand's identity and purity should be confirmed by ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry. Chiral HPLC can be used to confirm that no racemization occurred during the synthesis.

Part 2: Scaffolding for Bifunctional Organocatalysts

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective.[6] While primary amines can participate in catalysis, many powerful organocatalytic cycles rely on secondary amines to form enamines or iminium ions.[7] 4-(1-Aminoethyl)benzoic acid is an excellent starting point to build more complex, bifunctional organocatalysts.

Expertise & Rationale: Designing an Amino-Thiourea Catalyst

Thiourea-based organocatalysts are renowned for their ability to activate electrophiles through hydrogen bonding. By combining the chiral amine from our starting material with a thiourea moiety, we can create a bifunctional catalyst capable of activating an electrophile (via the thiourea) and orienting a nucleophile (via the amine or a derivative thereof).

Conceptual Framework for Bifunctional Catalysis

G cluster_Catalyst Bifunctional Catalyst cluster_Reactants Reactants Catalyst Chiral Scaffold (from 4-(1-Aminoethyl)benzoic acid) Thiourea H-Bond Donor (Thiourea Group) Base Basic Site (Amine Group) Electrophile Electrophile (e.g., Nitroalkene) Thiourea->Electrophile H-Bond Activation Nucleophile Nucleophile (e.g., Malonate) Base->Nucleophile Deprotonation Electrophile->Nucleophile Stereocontrolled C-C Bond Formation

Caption: Dual activation by a hypothetical bifunctional catalyst.

Protocol 2: Synthesis of a Chiral Amino-Thiourea Organocatalyst

This protocol outlines the conversion of the primary amine to a thiourea.

  • Esterification of the Carboxylic Acid:

    • Reflux a solution of (R)- or (S)-4-(1-Aminoethyl)benzoic acid hydrochloride (1.0 eq) in methanol with a catalytic amount of sulfuric acid (or use SOCl₂) for 6-8 hours. Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent reaction at the amine group.

    • Neutralize the reaction, remove the methanol under reduced pressure, and extract the ester product. Purify as needed.

  • Thiourea Formation:

    • Dissolve the resulting amino-ester (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Add 1.1 eq of triethylamine to act as a base.

    • To this solution, add a solution of an appropriate isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate, 1.0 eq) in THF dropwise at 0 °C. Causality: The isothiocyanate is highly electrophilic and reacts selectively with the nucleophilic primary amine to form the thiourea linkage. The electron-withdrawing groups on the phenyl ring enhance the H-bonding capability of the final catalyst.

    • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

    • Upon completion, filter off any salts and concentrate the filtrate.

    • Purify the crude product by flash chromatography to yield the chiral thiourea organocatalyst.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR (if applicable), and mass spectrometry. Its catalytic activity can then be tested in a benchmark reaction, such as the asymmetric Michael addition of dimethyl malonate to trans-β-nitrostyrene.

Summary Data Table

PropertyThis compound
IUPAC Name This compound
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Key Features Chiral Center, Primary Amine, Carboxylic Acid
Primary Role in Catalysis Chiral Building Block / Precursor
Potential Applications Synthesis of Chiral Ligands, Synthesis of Organocatalysts

Conclusion

This compound is a powerful tool for the catalysis-focused researcher, not as a direct catalyst, but as a strategic and versatile chiral scaffold. Its judicious modification, as outlined in the protocols above, can grant access to novel P,N-ligands for asymmetric metal catalysis and sophisticated bifunctional organocatalysts. The true value of this compound lies in its potential to be custom-built into a catalytic system designed for a specific, challenging synthetic problem, embodying the principles of rational catalyst design.

References

solubility of 4-(1-Aminoethyl)benzoic acid hydrochloride in various organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(1-Aminoethyl)benzoic acid hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It is a critical determinant of a drug's bioavailability, manufacturability, and formulation design. For a compound like this compound, a derivative of p-aminobenzoic acid (PABA), understanding its behavior in various organic solvents is paramount. This data informs key decisions in synthesis, purification, crystallization, and the development of stable, effective dosage forms.[1][2] This application note serves as a comprehensive guide, providing both the theoretical framework and a detailed experimental protocol for determining the solubility of this compound.

Physicochemical Landscape: Understanding the "Why" Behind Solubility

This compound possesses a unique molecular structure that dictates its interaction with different solvents. As the hydrochloride salt of an amino acid derivative, its solubility is governed by several competing factors:

  • Ionic Character: The presence of the hydrochloride salt significantly enhances its polarity. This suggests a higher affinity for polar solvents capable of solvating the charged amine and the chloride ion.

  • Zwitterionic Potential: The free base form of the molecule can exist as a zwitterion, containing both a positively charged ammonium group (NH3+) and a negatively charged carboxylate group (COO-).[3][4] Zwitterions have high crystal lattice energy due to strong intermolecular electrostatic interactions, often leading to poor solubility in non-polar organic solvents but improved solubility in highly polar media like water.[5]

  • Hydrogen Bonding: The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be more effective at dissolving the compound than aprotic solvents.[2]

  • Aromatic System: The benzene ring introduces a non-polar, hydrophobic character to the molecule, which can promote solubility in solvents with some non-polar characteristics.[1]

The interplay of these features means that predicting solubility is not trivial. A systematic, empirical determination is necessary. The following diagram illustrates the key molecular features and solvent properties that influence the dissolution process.

G cluster_solute 4-(1-Aminoethyl)benzoic acid HCl (Solute) cluster_solvent Organic Solvent Properties cluster_process Dissolution Process Solute Ionic Salt Form (R-NH3+ Cl-) Zwitterionic Potential (R-NH3+...COO-) Hydrogen Bond Donors/Acceptors Aromatic (Hydrophobic) Ring Process Overcoming Crystal Lattice Energy + Favorable Solute-Solvent Interactions Solute->Process is dissolved in Solvent Polarity (Dipole Moment) Hydrogen Bonding Capability Dielectric Constant Aprotic vs. Protic Nature Solvent->Process facilitates Result Solubility (mg/mL) Process->Result determines G start Start prep 1. Add Excess API to Triplicate Vials start->prep add_solvent 2. Add Known Volume of Organic Solvent prep->add_solvent equilibrate 3. Equilibrate (24-72h) Shaking at Constant Temp. add_solvent->equilibrate separate 4. Separate Solid/Liquid (Centrifuge or Filter) equilibrate->separate dilute 5. Dilute Supernatant (Known Dilution Factor) separate->dilute analyze 6. Quantify Concentration (HPLC-UV Analysis) dilute->analyze calculate 7. Calculate Solubility (Concentration x Dilution Factor) analyze->calculate end End calculate->end

References

Application Note & Protocols: Derivatization of 4-(1-Aminoethyl)benzoic Acid Hydrochloride for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

4-(1-Aminoethyl)benzoic acid hydrochloride is a bifunctional molecule presenting a unique scaffold for medicinal chemistry and drug development. Its structure, featuring a carboxylic acid and a primary amino group on a substituted benzene ring, offers multiple points for chemical modification. While the parent compound has been primarily utilized as a building block in organic synthesis, its inherent biological activity profile remains largely unexplored. However, derivatization strategies applied to structurally similar compounds, such as para-aminobenzoic acid (PABA), have yielded derivatives with significant antimicrobial and cytotoxic activities.[1][2] Furthermore, patent literature indicates that N-acyl derivatives of 4-(1-aminoethyl)benzoic acid exhibit promising anti-inflammatory and analgesic properties.[3]

This application note provides a comprehensive guide for researchers to explore the therapeutic potential of 4-(1-Aminoethyl)benzoic acid through targeted derivatization. We present detailed protocols for the synthesis of ester and amide derivatives to enhance its bioactivity. The rationale behind these modifications lies in altering the compound's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity, to improve its interaction with biological targets. We further outline protocols for the biological evaluation of these novel derivatives for anti-inflammatory, antimicrobial, and cytotoxic activities, providing a framework for a systematic investigation into their structure-activity relationships (SAR).

Derivatization Strategies: Targeting the Carboxylic Acid and Amino Moieties

The presence of both a carboxylic acid and an amino group allows for a variety of derivatization approaches. Here, we focus on two primary strategies: esterification of the carboxylic acid and acylation of the amino group.

Rationale for Derivatization
  • Esterification: Converting the polar carboxylic acid group into a less polar ester can enhance the compound's ability to cross biological membranes, potentially leading to improved bioavailability and intracellular accumulation. This modification is particularly relevant for enhancing antimicrobial and cytotoxic activities, where reaching intracellular targets is often crucial.

  • N-Acylation: Introducing various acyl groups to the amino moiety can significantly impact the molecule's interaction with protein targets. This strategy has been shown to be effective in developing non-steroidal anti-inflammatory drugs (NSAIDs) and other enzyme inhibitors.[3] By varying the acyl chain length and composition, one can fine-tune the derivative's binding affinity and selectivity for specific enzymes, such as cyclooxygenases (COX) involved in inflammation.

References

Application Note: A Detailed Guide to the NMR Spectral Interpretation of 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative

4-(1-Aminoethyl)benzoic acid hydrochloride is a chiral building block with significant applications in medicinal chemistry and materials science. Its structure, comprising a para-substituted benzene ring, a chiral ethylamine side chain, and a carboxylic acid, presents a rich landscape for Nuclear Magnetic Resonance (NMR) spectroscopy. The precise characterization of this molecule is paramount for ensuring purity, verifying synthetic outcomes, and understanding its interactions in complex systems.

This guide provides a comprehensive, field-proven protocol and a detailed interpretive framework for the complete structural elucidation of this compound using a suite of modern NMR techniques. We will move beyond simple peak assignments to explain the causality behind the observed spectral features, empowering researchers to confidently analyze this and structurally related compounds.

Experimental Protocols: Ensuring High-Fidelity Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.[1]

Sample Preparation Protocol

A robust and reproducible protocol is essential for obtaining high-quality spectra.

  • Solvent Selection: Due to the polar nature of the amino acid hydrochloride, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice.[2] DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₃⁺ and COOH), whereas these signals would be replaced by a broad HOD peak in D₂O.[3] This protocol will assume the use of DMSO-d₆.

  • Sample Concentration: Weigh approximately 10-20 mg of this compound for ¹H NMR and 2D experiments. A higher concentration (30-50 mg) may be beneficial for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[1]

  • Internal Standard: Add a small amount (e.g., 1-2 µL of a dilute solution) of Tetramethylsilane (TMS) as an internal reference and set its ¹H and ¹³C signals to 0.00 ppm. TMS is inert, volatile, and gives a sharp, single peak that does not typically interfere with analyte signals.[4][5]

  • Transfer and Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Final Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm to optimize performance within the spectrometer's receiver coils.

NMR Data Acquisition

Acquire the following spectra on a spectrometer operating at 400 MHz or higher for optimal resolution:

  • ¹H NMR (Proton)

  • ¹³C NMR (Carbon-13, broadband proton-decoupled)

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

  • ¹H-¹H COSY (Correlation Spectroscopy)

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

In-Depth Spectral Analysis

The key to unambiguous structural confirmation lies in the synergistic interpretation of one- and two-dimensional NMR data.

Molecular Structure and Numbering Scheme:

For clarity, the following numbering scheme will be used throughout the analysis.

Caption: Numbering scheme for 4-(1-Aminoethyl)benzoic acid.

¹H NMR Spectrum: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H3/H5 ~8.0Doublet (d)2HAromatic protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded.[6]
H2/H6 ~7.6Doublet (d)2HAromatic protons ortho to the alkyl substituent are less deshielded than H3/H5.[6]
H8 ~4.5Quartet (q)1HBenzylic methine proton, deshielded by the aromatic ring and the adjacent ammonium group.[7] Split by the three H9 protons.
H9 ~1.6Doublet (d)3HMethyl protons adjacent to the chiral center (C8). Split by the single H8 proton.
-NH₃⁺ 8.2 - 8.8Broad Singlet (br s)3HLabile protons of the ammonium group. Chemical shift is highly dependent on solvent and concentration. Often appears broad due to fast exchange and quadrupolar coupling with ¹⁴N.[3][8]
-COOH 12.0 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton. Its position is sensitive to hydrogen bonding, concentration, and solvent.[1][9]
  • Aromatic Region: The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths.[5][6] The protons H3 and H5 are chemically equivalent, as are H2 and H6, due to free rotation around the C1-C8 and C4-C7 bonds. The expected ortho-coupling constant (³JHH) between adjacent aromatic protons is typically in the range of 7-9 Hz.[4]

  • Aliphatic Region: The ethyl group fragment is identified by the downfield quartet (H8) and the upfield doublet (H9). The coupling between them (³JHH ≈ 7 Hz) is a classic signature that is readily confirmed by a COSY experiment.

¹³C NMR and DEPT-135 Spectra: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment differentiates them based on the number of attached protons.

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135 SignalRationale
C7 (-COOH) ~167AbsentCarbonyl carbon of a carboxylic acid.[1][9]
C4 ~145AbsentQuaternary aromatic carbon attached to the electron-withdrawing COOH group.
C1 ~132AbsentQuaternary aromatic carbon attached to the ethylamine substituent.
C3/C5 ~130Positive (CH)Aromatic methine carbons ortho to the COOH group.
C2/C6 ~128Positive (CH)Aromatic methine carbons ortho to the ethylamine group.
C8 (-CH) ~55Positive (CH)Benzylic carbon deshielded by the adjacent nitrogen atom.
C9 (-CH₃) ~20Positive (CH₃)Aliphatic methyl carbon.
  • DEPT-135 Interpretation: This powerful technique distinguishes carbon types: CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks. Quaternary carbons (like C1, C4, and C7) are absent in the DEPT-135 spectrum.[10] This allows for the unambiguous identification of the four CH/CH₃ signals and confirmation of the three quaternary carbons by comparing the DEPT-135 spectrum with the broadband ¹³C spectrum.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations.

Workflow for 2D NMR Interpretation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Final Structure H1 ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identifies J-coupled protons HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C & DEPT-135 (Carbon Types) C13->HSQC Correlates protons to their attached carbons Structure Unambiguous Structure Elucidation COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms direct attachments, guides HMBC analysis HMBC->Structure Assembles molecular fragments via 2 & 3-bond correlations

Caption: Workflow for integrated 1D and 2D NMR spectral analysis.

¹H-¹H COSY: Mapping Proton Neighbors

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[11]

  • Key Correlation: A strong cross-peak will be observed between the methine proton (H8 , ~4.5 ppm) and the methyl protons (H9 , ~1.6 ppm). This definitively confirms the ethyl fragment.

  • Aromatic Correlations: A cross-peak will connect the aromatic doublets (H2/H6 at ~7.6 ppm and H3/H5 at ~8.0 ppm), confirming their ortho relationship.

¹H-¹³C HSQC: One-Bond C-H Connections

The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[12] This is the most reliable method for assigning protonated carbons.

  • Expected Cross-Peaks:

    • H2/H6 (~7.6 ppm) will correlate with C2/C6 (~128 ppm).

    • H3/H5 (~8.0 ppm) will correlate with C3/C5 (~130 ppm).

    • H8 (~4.5 ppm) will correlate with C8 (~55 ppm).

    • H9 (~1.6 ppm) will correlate with C9 (~20 ppm).

¹H-¹³C HMBC: Long-Range Connectivity

The HMBC spectrum is crucial for piecing the molecular puzzle together, as it shows correlations between protons and carbons that are two or three bonds apart.[12][13]

  • Connecting the Ethyl Group to the Ring:

    • The methyl protons (H9 ) should show a two-bond correlation to the methine carbon (C8 ) and a three-bond correlation to the aromatic quaternary carbon C1 . This is a critical link.

    • The methine proton (H8 ) will show correlations to the adjacent aromatic carbons C2 and C6 (three-bond) and to the methyl carbon C9 (two-bond).

  • Connecting the Carboxylic Acid:

    • The aromatic protons ortho to the carboxyl group (H3/H5 ) will show a two-bond correlation to the other aromatic carbons (C2/C4/C6 ) and a crucial three-bond correlation to the carboxylic acid carbon (C7 ). This confirms the attachment point of the COOH group.

  • Confirming Aromatic Assignments:

    • H2/H6 will correlate to C4 (three-bond) and C1 (two-bond).

    • H3/H5 will correlate to C1 (three-bond) and C4 (two-bond).

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated NMR approach. The ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data, while DEPT-135 unambiguously assigns carbon types. The final, unequivocal proof of structure is delivered by 2D NMR techniques. COSY confirms the proton-proton connectivities within the ethyl and aromatic fragments, HSQC links protons to their directly attached carbons, and HMBC provides the long-range correlations necessary to assemble the complete molecular architecture. This comprehensive methodology ensures a self-validating system for structural verification, critical for any research or development application.

References

Application Note: Quantitative Analysis of 4-(1-Aminoethyl)benzoic acid hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 4-(1-Aminoethyl)benzoic acid hydrochloride, a key pharmaceutical intermediate and research compound.[1] We present a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing everything from the fundamental physicochemical properties of the analyte to step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure accuracy, reproducibility, and trustworthiness in experimental outcomes.

Introduction and Scientific Background

4-(1-Aminoethyl)benzoic acid is an aromatic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. As a hydrochloride salt, its stability and solubility are enhanced, making it a versatile building block for synthesizing bioactive molecules.[1] Accurate quantification of this compound in various matrices (e.g., in-vitro reaction mixtures, biological fluids) is critical for pharmacokinetic studies, process chemistry, and quality control.

Mass spectrometry, particularly when coupled with high-performance liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for quantifying small molecules in complex mixtures.[2] This guide focuses on an electrospray ionization (ESI) based method, which is ideally suited for polar molecules like 4-(1-Aminoethyl)benzoic acid due to the presence of a readily protonated primary amine group.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValueSource
Chemical Name This compoundEchemi[3]
Molecular Formula C₉H₁₁NO₂ (Free Base) / C₉H₁₂ClNO₂ (HCl Salt)PubChem[4], Chem-Impex[1]
Molecular Weight 165.19 g/mol (Free Base)PubChem[4]
Exact Mass 165.0790 Da (Free Base)PubChem[4]
Molecular Weight 201.65 g/mol (HCl Salt)Chem-Impex[1]
Structure Chemical Structure of 4-(1-Aminoethyl)benzoic acidPubChem[4]
Key Functional Groups Carboxylic Acid, Primary Amine, Aromatic RingN/A
Predicted pKa ~4-5 (Carboxylic Acid), ~9-10 (Amine)General Knowledge
Predicted LogP -1.1PubChem[4]

The high polarity (LogP -1.1) and ionizable nature of the molecule dictate the choice of reversed-phase chromatography with aqueous mobile phases and electrospray ionization.

Mass Spectrometry Method Development (LC-MS/MS)

The core of this application is the highly selective and sensitive detection of the analyte using tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.

Ionization and Precursor Ion Selection

Given the basic primary amine, positive mode electrospray ionization (ESI+) is the optimal choice. The analyte readily accepts a proton ([H]⁺) in the ESI source to form the protonated molecule, [M+H]⁺.

  • Analyte: 4-(1-Aminoethyl)benzoic acid (free base)

  • Molecular Weight: 165.19

  • Precursor Ion (m/z): 166.1

This [M+H]⁺ ion is isolated in the first quadrupole (Q1) of the mass spectrometer for subsequent fragmentation.

Fragmentation (CID) and Product Ion Selection

Collision-Induced Dissociation (CID) in the second quadrupole (Q2) fragments the precursor ion. The fragmentation pattern is predictable based on the molecule's structure, drawing parallels from related compounds like benzoic acid and phenethylamines.[5][6]

  • Key Fragmentation Pathways: The primary fragmentation routes involve the loss of small, stable neutral molecules from the protonated precursor.

    • Loss of Ammonia (NH₃): A characteristic fragmentation for protonated primary amines.[6] This is often the most favorable pathway, leading to a stable carbocation.

    • Loss of Water (H₂O): A common loss from the carboxylic acid group.

    • Loss of Formic Acid (HCOOH): Decarboxylation followed by loss of H₂.

    • Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring. For structurally similar compounds like amphetamine, this leads to the characteristic m/z 91 fragment.[7]

G cluster_legend Legend cluster_fragmentation Predicted MS/MS Fragmentation Precursor Precursor Product_Quant Product (Quantifier) Product_Qual Product (Qualifier) Neutral_Loss Neutral Loss M [M+H]⁺ m/z 166.1 F1 [M+H - NH₃]⁺ m/z 149.1 M->F1 -17.0 Da (NH₃) F2 [M+H - H₂O]⁺ m/z 148.1 M->F2 -18.0 Da (H₂O) F3 [M+H - HCOOH]⁺ m/z 120.1 M->F3 -46.0 Da (HCOOH)

Caption: Predicted ESI+ fragmentation of 4-(1-Aminoethyl)benzoic acid.

MRM Transitions and Instrument Parameters

Based on the predicted fragmentation, the following MRM transitions are recommended. The most intense and stable fragment should be used for quantification, with a second fragment used as a qualifier for confirmation.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe primary amine is highly basic and readily protonated.
Precursor Ion (Q1) m/z 166.1[M+H]⁺ of the analyte.
Product Ion (Q3) - Quantifier m/z 149.1Corresponds to the highly probable loss of ammonia (NH₃).
Product Ion (Q3) - Qualifier m/z 120.1Corresponds to the loss of formic acid (HCOOH).
Dwell Time 50-100 msBalances sensitivity with the number of data points across the peak.
Collision Energy (CE) Instrument DependentMust be optimized empirically for each transition to maximize fragment intensity. Start around 15-25 eV.
Source Temperature 350 - 450 °COptimized for efficient desolvation.
**Nebulizing Gas (e.g., N₂) **Instrument DependentOptimized for stable spray.

Liquid Chromatography Method

A reversed-phase HPLC or UHPLC method is employed to separate the analyte from matrix components, ensuring that ion suppression or enhancement effects are minimized.[8]

G Sample Prepared Sample (Aqueous/Organic) Pump UHPLC Pump (Binary Gradient) Sample->Pump Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) Pump->Column MS Tandem Mass Spec (ESI+ Source) Column->MS

Caption: Experimental workflow for LC-MS/MS analysis.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., Waters BEH, Agilent Zorbax, Phenomenex Luna), 50-100 mm length, 2.1 mm ID, <3 µm particle sizeProvides excellent retention and peak shape for polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier ensures the analyte is protonated for good peak shape and ESI+ response.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution. Formic acid maintains pH consistency.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Volume 1 - 5 µLSmall volume to prevent peak distortion.
Gradient Elution Profile

A gradient elution is recommended to ensure the analyte is eluted with a sharp peak while cleaning late-eluting matrix components from the column.

Time (min)% Mobile Phase A% Mobile Phase B
0.095%5%
0.595%5%
4.05%95%
5.05%95%
5.195%5%
7.095%5%

This gradient should be adapted based on the specific column and system used. The expected retention time for 4-(1-Aminoethyl)benzoic acid under these conditions would be approximately 2-3 minutes.

Sample Preparation Protocols

The choice of sample preparation is dictated by the sample matrix. The goal is to remove interfering substances like proteins and salts while ensuring high recovery of the analyte.[9]

Protocol 1: "Dilute and Shoot" for Simple Matrices (e.g., Reaction Mixtures, Urine)

This method is fast and simple, suitable for low-protein matrices.[9]

  • Aliquot: Take 100 µL of the sample.

  • Add Internal Standard (IS): Add 10 µL of a working internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Dilute: Add 900 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex: Mix for 30 seconds.

  • Centrifuge: Centrifuge at >10,000 x g for 5 minutes to pellet any particulates.

  • Analyze: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Biological Matrices (e.g., Plasma, Serum)

PPT is a rapid and effective method for removing the majority of proteins from complex biological samples.[10][11]

  • Aliquot: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of the working IS solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid). The 3:1 ratio of solvent to sample is crucial for efficient protein crashing.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Incubate: Incubate at -20 °C for 10 minutes to enhance precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

  • Analyze: Carefully transfer the clear supernatant to an autosampler vial for injection.

Method Validation and Data Analysis

For quantitative applications, a calibration curve should be prepared by spiking known concentrations of a certified reference standard into a blank matrix (the same type as the samples). A linear regression with 1/x² weighting is typically used. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant regulatory guidelines.

References

The Dual Role of 4-(1-Aminoethyl)benzoic Acid Hydrochloride in Asymmetric Resolution: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the application of 4-(1-Aminoethyl)benzoic acid hydrochloride as a versatile chiral resolving agent. Intended for researchers, scientists, and professionals in drug development, this guide elucidates the fundamental principles of diastereomeric salt resolution and provides detailed, field-proven protocols for the separation of racemic carboxylic acids and amines. We will explore the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Introduction: The Imperative of Chirality and the Power of Classical Resolution

In the pharmaceutical industry, the enantiomeric purity of a drug candidate is of paramount importance. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects[1]. While asymmetric synthesis is a powerful tool for producing single enantiomers, classical chiral resolution via diastereomeric salt formation remains a widely used, scalable, and economical method for separating racemic mixtures[2][3].

The core principle of this technique is the conversion of a pair of enantiomers—which have identical physical properties—into a pair of diastereomers with distinct physical characteristics, most notably solubility[4][5]. This is achieved by reacting the racemic mixture with an enantiomerically pure compound known as a chiral resolving agent[3]. The resulting diastereomeric salts can then be separated by methods such as fractional crystallization[6].

4-(1-Aminoethyl)benzoic acid is a bifunctional molecule possessing both a basic amino group and an acidic carboxylic acid group, centered around a chiral carbon. This unique structure makes its enantiomerically pure form a versatile resolving agent, capable of separating both racemic acids (via its amine functionality) and racemic bases (via its carboxylic acid functionality). This guide will detail protocols for both applications.

Physicochemical Properties of the Resolving Agent

Understanding the properties of 4-(1-Aminoethyl)benzoic acid is crucial for designing an effective resolution protocol.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂[7]
Molecular Weight 165.19 g/mol [7]
Appearance White to off-white solid[8]
Melting Point >300°C[8]
Structure Contains a primary amine and a carboxylic acid[3]

The hydrochloride salt form enhances stability and modifies solubility, making it suitable for use in a variety of solvent systems. The zwitterionic nature of the free amino acid means pH control is critical during the liberation of the resolved enantiomer and recovery of the resolving agent.

Mechanism of Resolution: Diastereomeric Salt Formation

The fundamental principle relies on the reaction between the racemic mixture and a single enantiomer of the resolving agent. Let's consider using (R)-4-(1-Aminoethyl)benzoic acid as the resolving agent.

  • To Resolve a Racemic Acid (e.g., (R/S)-Ibuprofen): The (R)-amine of our resolving agent will react with the racemic acid to form two diastereomeric salts: [(R)-amine:(R)-acid] and [(R)-amine:(S)-acid].

  • To Resolve a Racemic Amine (e.g., (R/S)-α-Methylbenzylamine): The (R)-acid of our resolving agent will react with the racemic amine to form two different diastereomeric salts: [(R)-acid:(R)-amine] and [(R)-acid:(S)-amine].

These pairs of diastereomers are not mirror images and thus have different crystal lattice energies and solubilities in a given solvent, which allows for their separation.

cluster_racemate Racemic Mixture (e.g., Acid) cluster_diastereomers Diastereomeric Salts (Different Solubilities) R_Acid R-Acid Salt_1 (S)-Resolver + R-Acid Salt R_Acid->Salt_1 + S_Acid S-Acid Salt_2 (S)-Resolver + S-Acid Salt S_Acid->Salt_2 + Resolving_Agent (S)-4-(1-Aminoethyl) benzoic acid Resolving_Agent->Salt_1 Resolving_Agent->Salt_2 Separation Fractional Crystallization Salt_1->Separation Salt_2->Separation Pure_R Pure R-Acid Separation->Pure_R Liberation Pure_S Pure S-Acid Separation->Pure_S Liberation

Caption: Principle of Diastereomeric Salt Resolution.

PART I: Application as a Chiral Base for Resolving Racemic Carboxylic Acids

In this application, the primary amine group of enantiomerically pure 4-(1-aminoethyl)benzoic acid acts as the chiral base to resolve a racemic carboxylic acid, such as a profen drug (e.g., ketoprofen, ibuprofen).

Protocol 1: Resolution of Racemic Ketoprofen using (S)-4-(1-Aminoethyl)benzoic acid hydrochloride

This protocol is based on established methods for resolving racemic acids with chiral amines[5][9].

1. Materials and Reagents:

  • Racemic (±)-Ketoprofen

  • (S)-4-(1-Aminoethyl)benzoic acid hydrochloride (Resolving Agent)

  • Sodium Bicarbonate (NaHCO₃)

  • Methanol (or Ethanol, Isopropanol - solvent screening is recommended)

  • Hydrochloric Acid (HCl), 2 M

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

2. Procedure:

Step A: Liberation of the Free Amine Resolving Agent

  • Rationale: The hydrochloride salt must be neutralized to make the amine group available for salt formation with the target acid.

  • Method: Dissolve (S)-4-(1-Aminoethyl)benzoic acid hydrochloride (1.0 equivalent) in deionized water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH reaches ~8-9, precipitating the free amino acid. Filter the solid, wash with cold water, and dry under vacuum.

Step B: Diastereomeric Salt Formation

  • Rationale: The choice of solvent is critical as it dictates the solubility difference between the two diastereomeric salts. A solvent where one salt is sparingly soluble while the other remains in solution is ideal[2]. Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent is a common strategy to maximize the purity of the crystallized salt[10].

  • Method:

    • In a flask, dissolve racemic ketoprofen (1.0 eq.) in a minimal amount of warm methanol (~50-60°C).

    • In a separate flask, dissolve the liberated (S)-4-(1-Aminoethyl)benzoic acid (0.5-0.6 eq.) in the same solvent, warming if necessary.

    • Slowly add the resolving agent solution to the ketoprofen solution with continuous stirring.

    • Allow the mixture to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystallization, the solution can be further cooled in an ice bath or refrigerator for several hours[11]. Seeding with a previously obtained crystal can be beneficial.

Step C: Isolation of the Diastereomeric Salt

  • Method: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. Dry the salt. The mother liquor can be processed separately to recover the other enantiomer.

Step D: Liberation of the Enantiopure Carboxylic Acid

  • Rationale: Acidification breaks the ionic bond of the diastereomeric salt, protonating the carboxylic acid (making it less water-soluble) and the resolving agent's amine (keeping it in the aqueous phase as the hydrochloride salt)[12].

  • Method:

    • Suspend the dried diastereomeric salt in a mixture of water and ethyl acetate.

    • With vigorous stirring, add 2 M HCl dropwise until the pH of the aqueous layer is 1-2.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ketoprofen.

3. Analysis and Purification:

  • Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter[11].

  • If the desired e.e. is not achieved, the product can be recrystallized to enhance its optical purity.

Start Racemic Acid + (S)-Resolver HCl Liberate 1. Liberate Free Amine (Base Neutralization) Start->Liberate FormSalt 2. Form Diastereomeric Salts in Solvent (e.g., MeOH) Liberate->FormSalt Crystallize 3. Fractional Crystallization (Cool Slowly) FormSalt->Crystallize Filter 4. Isolate Less Soluble Salt (Vacuum Filtration) Crystallize->Filter LiberateAcid 5. Liberate Enantiopure Acid (Acidification & Extraction) Filter->LiberateAcid Analyze 6. Analyze Purity (e.e.) (Chiral HPLC) LiberateAcid->Analyze End Enantiopure Acid Analyze->End

Caption: Workflow for Resolving a Racemic Acid.

PART II: Application as a Chiral Acid for Resolving Racemic Amines

Here, the carboxylic acid group of enantiomerically pure 4-(1-aminoethyl)benzoic acid serves as the chiral acid to resolve a racemic amine.

Protocol 2: Resolution of Racemic 1-Phenylethylamine using (R)-4-(1-Aminoethyl)benzoic acid hydrochloride

This protocol is analogous to methods using chiral acids like mandelic or tartaric acid to resolve racemic bases[5][10].

1. Materials and Reagents:

  • Racemic (±)-1-Phenylethylamine

  • (R)-4-(1-Aminoethyl)benzoic acid hydrochloride (Resolving Agent)

  • Ethanol (or other suitable solvent)

  • Sodium Hydroxide (NaOH), 2 M

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

2. Procedure:

Step A: Diastereomeric Salt Formation

  • Rationale: In this case, the hydrochloride salt of the resolving agent can often be used directly, as the acidic proton is readily available to form a salt with the basic racemic amine. The choice of solvent remains paramount.

  • Method:

    • Dissolve racemic 1-phenylethylamine (1.0 eq.) in ethanol with gentle warming.

    • In a separate flask, dissolve (R)-4-(1-Aminoethyl)benzoic acid hydrochloride (0.5-1.0 eq.) in a minimal amount of hot ethanol.

    • Slowly add the hot resolving agent solution to the amine solution with stirring.

    • Allow the solution to cool to room temperature, and then chill in an ice bath to promote crystallization of the less soluble diastereomeric salt.

Step B: Isolation of the Diastereomeric Salt

  • Method: Collect the crystals by vacuum filtration. Wash the solid with a small volume of cold ethanol and dry. Retain the mother liquor for potential recovery of the other amine enantiomer.

Step C: Liberation of the Enantiopure Amine

  • Rationale: Basification deprotonates the amine, making it soluble in organic solvents, while the carboxylate salt of the resolving agent remains in the aqueous phase[12].

  • Method:

    • Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane (DCM).

    • With vigorous stirring, add 2 M NaOH solution dropwise until the aqueous layer reaches a pH of >11.

    • Separate the organic DCM layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully evaporate the solvent to yield the enantiomerically enriched 1-phenylethylamine.

3. Analysis and Recovery:

  • Determine the enantiomeric excess of the resolved amine by chiral HPLC or gas chromatography (GC).

  • The resolving agent can be recovered from the aqueous layer by acidifying with HCl to a pH of ~4-5, which should precipitate the zwitterionic amino acid.

Start Racemic Amine + (R)-Resolver HCl FormSalt 1. Form Diastereomeric Salts in Solvent (e.g., EtOH) Start->FormSalt Crystallize 2. Fractional Crystallization (Cool Slowly) FormSalt->Crystallize Filter 3. Isolate Less Soluble Salt (Vacuum Filtration) Crystallize->Filter LiberateAmine 4. Liberate Enantiopure Amine (Basification & Extraction) Filter->LiberateAmine Analyze 5. Analyze Purity (e.e.) (Chiral HPLC/GC) LiberateAmine->Analyze End Enantiopure Amine Analyze->End

Caption: Workflow for Resolving a Racemic Amine.

Conclusion

This compound is a potent and versatile resolving agent due to its bifunctional, chiral nature. By forming diastereomeric salts with differing solubilities, it provides a robust and scalable pathway for the separation of both racemic carboxylic acids and amines. The success of any resolution is highly dependent on the systematic screening of solvents and optimization of crystallization conditions, including temperature, cooling rate, and stoichiometry of the resolving agent. The protocols provided herein offer a solid foundation for researchers to develop efficient and effective chiral separation processes, a critical step in modern drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(1-Aminoethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies and troubleshoot common issues encountered during the purification of this versatile chiral building block.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses preliminary questions regarding the nature of the compound and initial steps for assessing purity.

Q1: What is this compound, and why is its purity critical?

This compound is a bifunctional organic compound featuring a carboxylic acid, a primary amine on a chiral center, and an aromatic ring.[1] As a hydrochloride salt, its stability and solubility in aqueous media are enhanced.[2] Its enantiomers can exhibit significantly different pharmacological and toxicological properties, making high enantiomeric and chemical purity paramount in pharmaceutical synthesis and drug development.[3]

Q2: My crude material is a discolored, sticky solid. What are the likely impurities?

The impurities in your crude product largely depend on the synthetic route. Common sources include:

  • Unreacted Starting Materials: Such as 4-acetylbenzoic acid or related precursors.

  • Side-Reaction Products: Products from over-alkylation, reduction of the carboxylic acid, or polymerization.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon) or reagents from previous steps.[1]

  • Solvents: Trapped organic solvents from the reaction or initial work-up.

  • Enantiomeric Impurity: The presence of the undesired enantiomer if a non-stereospecific synthesis was performed.

A preliminary purity assessment is crucial before selecting a purification strategy.

Q3: What initial analytical techniques should I use to assess the purity of my crude product?

Before embarking on purification, a baseline purity assessment is essential. The following are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique. A chiral HPLC method is necessary to determine the enantiomeric excess (ee%), while a standard reverse-phase method can quantify chemical purity.[4][5] Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving chiral primary amines.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities and residual solvents.

  • Melting Point Analysis: A broad or depressed melting range compared to the literature value for the pure compound indicates the presence of impurities.

Part 2: Core Purification Strategies & Protocols

This section provides detailed protocols for the most common and effective purification methods. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.

Strategy 1: Recrystallization

Recrystallization is often the most effective method for removing minor impurities from a crystalline solid on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Protocol: Recrystallization of this compound
  • Solvent Screening:

    • Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, isopropanol, methanol/water mixtures, ethanol/water mixtures) at room temperature and at boiling.

    • An ideal single solvent will dissolve the compound when hot but show low solubility when cold. For this compound, aqueous solutions or alcohol/water mixtures are good starting points.[6]

    • For an anti-solvent approach, find a solvent in which the compound is soluble (e.g., water) and a miscible "anti-solvent" in which it is insoluble (e.g., isopropanol or acetone).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent (or solvent system) to completely dissolve the solid. A slight excess of hydrochloric acid in aqueous solutions can sometimes aid dissolution and prevent precipitation of the free amino acid.[6]

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon (charcoal) to the hot solution and stir for 5-10 minutes to adsorb colored impurities.

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.[7]

    • Once at room temperature, cooling in an ice bath can further increase the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to a constant weight.

Visualization: General Purification Workflow

The following diagram illustrates the decision-making process for purifying the crude product.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Methods cluster_end Finish Start Crude 4-(1-Aminoethyl)benzoic acid HCl Analysis Assess Purity (HPLC, NMR, MP) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization High initial purity Crystalline solid AcidBase Acid-Base Extraction Analysis->AcidBase Significant acidic/ basic impurities Chromatography Column Chromatography Analysis->Chromatography Low purity / Difficult separation FinalAnalysis Final Purity Check (HPLC, NMR) Recrystallization->FinalAnalysis AcidBase->Recrystallization Isolate & Recrystallize Chromatography->FinalAnalysis FinalAnalysis->Recrystallization PureProduct Pure Product FinalAnalysis->PureProduct Purity > 98%

Caption: Decision workflow for selecting a purification strategy.

Strategy 2: Acid-Base Extraction

This technique leverages the amphoteric nature of the molecule—possessing both an acidic carboxylic acid group and a basic amino group—to separate it from neutral, acidic, or basic impurities.[8][9] Careful pH control is critical.

Protocol: Acid-Base Extraction

This protocol assumes you are separating the target compound from neutral organic impurities.

  • Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.[8]

  • Base Wash (Optional): To remove strongly acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The target compound, being a weak acid, should largely remain in the organic layer, while stronger acids are extracted into the aqueous layer.[10] Separate the layers.

  • Acid Wash: To extract your target amine, wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amino group will be protonated, forming the water-soluble ammonium salt, which partitions into the aqueous layer.[9][11] Repeat the extraction twice with fresh aqueous acid.

  • Combine and Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Liberate and Extract:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or ammonium hydroxide) with stirring to adjust the pH. The target compound will precipitate at its isoelectric point.

    • Extract the liberated free amino acid back into an organic solvent (like ethyl acetate) multiple times.

  • Final Salt Formation & Isolation:

    • Combine the organic extracts containing the purified free amino acid.

    • Bubble dry HCl gas through the solution or add a stoichiometric amount of HCl in a solvent (e.g., HCl in ether) to re-precipitate the pure hydrochloride salt.

    • Collect the precipitate by vacuum filtration, wash with the organic solvent, and dry under vacuum.

Part 3: Troubleshooting Guide

This section is formatted as a Q&A to directly address specific issues you might encounter.

Recrystallization Issues

Q: My compound "oiled out" instead of crystallizing upon cooling. What should I do? A: "Oiling out" occurs when the solute's solubility is so high that it separates as a liquid phase rather than a solid crystal lattice. This often happens if the solution is too concentrated or cools too quickly.[12]

  • Solution 1: Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool much more slowly.

  • Solution 2: Try adding a seed crystal (a tiny crystal of the pure compound) to the supersaturated solution to induce controlled crystallization.[12]

  • Solution 3: If using a solvent mixture, you may have added too much of the "good" solvent. Add a small amount of the "poor" solvent (anti-solvent) to the hot solution until it just becomes cloudy, then clarify with a drop of the "good" solvent and cool slowly.

Q: I have very poor recovery after recrystallization. How can I improve my yield? A: Poor recovery is usually due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1: Ensure you used the minimum amount of hot solvent for dissolution.

  • Solution 2: After slow cooling to room temperature, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Solution 3: Concentrate the mother liquor (the filtrate after collecting crystals) by boiling off some solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.

Extraction & Purity Issues

Q: My final product purity by HPLC is still low after purification. What's the next step? A: This indicates that the chosen method was not effective for the specific impurities present.

  • Solution 1: If you performed recrystallization, the impurities may have very similar solubility profiles. Try a different solvent system or switch to an alternative method like acid-base extraction.

  • Solution 2: If you performed an acid-base extraction, some impurities might have similar acid/base properties. A more rigorous purification like column chromatography may be necessary.

  • Solution 3: Consider a tandem purification. For example, perform a bulk purification by recrystallization first, followed by a final "polishing" step using a second recrystallization from a different solvent or a small chromatography column.[13]

Q: I see an emulsion layer during my acid-base extraction that won't separate. How can I break it? A: Emulsions are common when dealing with salts and fine precipitates.

  • Solution 1: Allow the separatory funnel to stand undisturbed for a longer period.

  • Solution 2: Gently swirl the funnel instead of shaking it vigorously.

  • Solution 3: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Solution 4: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to remove the particulate matter causing the emulsion.

Data Summary Table

The following table provides a comparative overview of the primary purification strategies.

Strategy Best For Removing Typical Purity Advantages Disadvantages
Recrystallization Small amounts of impurities with different solubility profiles.>98%Scalable, cost-effective, simple equipment.Can have yield losses; may not remove closely related impurities.
Acid-Base Extraction Neutral, strongly acidic, or strongly basic impurities.>95%Highly effective for separating compounds by functional group.[8]Can be labor-intensive; requires careful pH control; potential for hydrolysis.
Column Chromatography Impurities with different polarities, including isomers.>99%Highest resolution purification; adaptable to many compound types.Less scalable, solvent-intensive, more complex setup.[13]

References

identifying and minimizing side products in 4-(1-Aminoethyl)benzoic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1-Aminoethyl)benzoic acid hydrochloride Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document is designed to provide in-depth, field-proven insights into the common challenges encountered during its synthesis, with a primary focus on identifying and minimizing unwanted side products. As drug development professionals, we understand that purity is not just a metric—it is a critical determinant of safety and efficacy. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: The Primary Synthesis Pathway: An Overview of Reductive Amination

The most prevalent and scalable method for synthesizing 4-(1-Aminoethyl)benzoic acid is the reductive amination of 4-acetylbenzoic acid. This reaction is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[1] The process involves the condensation of the ketone (4-acetylbenzoic acid) with an amine source, typically ammonia or an ammonium salt, to form an imine, which is then reduced to the desired primary amine.

The overall transformation is as follows:

4-acetylbenzoic acid + NH₃ + [Reducing Agent] → 4-(1-Aminoethyl)benzoic acid

The reaction proceeds in two key stages:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate. This is followed by the elimination of water to yield a C=N double bond, the imine. This step is reversible and often requires mildly acidic conditions to facilitate water elimination.[2]

  • Reduction: A reducing agent is introduced to selectively reduce the imine to the corresponding amine. The choice of this agent is critical for minimizing side products.

reaction_mechanism Ketone 4-acetylbenzoic acid Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 AmineSource Ammonia (NH3) AmineSource->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Product 4-(1-Aminoethyl)benzoic acid Imine->Product ReducingAgent Reducing Agent ReducingAgent->Product Reduction

Caption: General mechanism for the reductive amination of 4-acetylbenzoic acid.

Section 2: Frequently Asked Questions - Common Side Products & Their Origins

Understanding potential impurities is the first step toward controlling them. This section addresses the most common side products encountered in this reaction.

Q1: What are the most common impurities I should be looking for?

You will typically encounter three major process-related impurities: the starting ketone, an over-alkylated secondary amine, and an alcohol resulting from premature reduction of the starting material.

Impurity Structure Common Cause
4-acetylbenzoic acid Starting MaterialIncomplete reaction; poor kinetics.
4-(1-Hydroxyethyl)benzoic acid Alcohol Side ProductNon-selective reducing agent reduces the ketone before imine formation.
Secondary Amine Dimer Over-alkylation ProductThe product amine reacts with another molecule of the starting ketone/imine.
Q2: How does the secondary amine impurity form, and why is it so common?

The secondary amine, N-[1-(4-carboxyphenyl)ethyl]-4-(1-aminoethyl)benzoic acid, forms when the desired product, the primary amine, acts as a nucleophile. It attacks another molecule of the imine intermediate (or the starting ketone), leading to a new, larger secondary amine after reduction. This is a classic problem known as over-alkylation.[3][4] It is prevalent because the product amine is often more nucleophilic than the ammonia used as the initial amine source.

Q3: I see a significant amount of 4-(1-hydroxyethyl)benzoic acid in my analysis. What went wrong?

This side product arises when the reducing agent is not selective and reduces the starting ketone directly to an alcohol. This competing reaction is particularly problematic when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions that do not favor rapid imine formation.[2] The reduction of the carbonyl is often faster than the formation of the imine, especially at non-optimal pH.

side_products cluster_main Desired Pathway cluster_side1 Side Reaction 1: Alcohol Formation cluster_side2 Side Reaction 2: Over-alkylation Ketone 4-acetylbenzoic acid Imine Imine Intermediate Ketone->Imine + NH3 - H2O Alcohol Alcohol Side Product Ketone->Alcohol Direct Reduction Product Primary Amine (Product) Imine->Product Reduction Secondary_Amine Secondary Amine Dimer Imine->Secondary_Amine Product->Secondary_Amine + Imine troubleshooting_workflow Start Synthesize Batch Analyze Analyze Purity (HPLC, LC-MS) Start->Analyze Check Purity > 99%? Analyze->Check Pass Release Batch Check->Pass Yes Identify Identify Primary Impurity Check->Identify No Decision Select Optimization Strategy Identify->Decision Adjust1 Change Reducing Agent (e.g., to STAB) Decision->Adjust1 Alcohol Impurity Adjust2 Optimize pH / Reagent Stoichiometry Decision->Adjust2 Secondary Amine or Unreacted Ketone Adjust3 Modify Purification (Recrystallization) Decision->Adjust3 Multiple Minor Impurities Rerun Synthesize New Batch Adjust1->Rerun Adjust2->Rerun Adjust3->Rerun Rerun->Analyze

References

Technical Support Center: Synthesis of 4-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1-Aminoethyl)benzoic acid hydrochloride. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve yield and purity in this critical synthesis. The content is structured in a practical question-and-answer format, combining theoretical principles with actionable, field-proven advice.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues. Each answer provides a mechanistic explanation for the problem and offers detailed protocols for resolution.

Q1: My yield of this compound is consistently low (<50%). What are the most likely causes and how can I fix this?

Low yields in this synthesis, which typically proceeds via reductive amination of 4-acetylbenzoic acid, often stem from three primary areas: incomplete imine formation, competing side reactions, or inefficient reduction.

Mechanistic Insight: The reaction is a two-step process within a single pot: (1) condensation of the ketone (4-acetylbenzoic acid) with an ammonia source to form an imine intermediate, and (2) reduction of the imine to the desired primary amine.[1][2] Each step has its own optimal conditions, and a compromise is often necessary.

Primary Causes & Solutions:

  • Inefficient Imine Formation: The condensation step is an equilibrium reaction where water is a byproduct.[2] If water is not effectively managed, the equilibrium will favor the starting materials, leading to low conversion.

    • Solution Protocol:

      • Azeotropic Water Removal: When using solvents like toluene or dichloromethane (DCE), fit your reaction vessel with a Dean-Stark apparatus to physically remove water as it forms, driving the reaction forward.

      • Use of Dehydrating Agents: Add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture.

      • pH Control: Imine formation is typically catalyzed by mild acid. The optimal pH is generally between 4 and 6. Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the carbonyl. Use a small amount of acetic acid as a catalyst.[3]

  • Side Reaction - Reduction of Starting Material: The most common side reaction is the reduction of the starting ketone, 4-acetylbenzoic acid, to the corresponding alcohol (4-(1-hydroxyethyl)benzoic acid).[1] This occurs when the reducing agent is too reactive or is not selective for the imine over the ketone.

    • Solution Protocol:

      • Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for its high selectivity in reducing imines in the presence of ketones.[2][4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective and less reactive than NaBH₄ at mildly acidic pH.[6][7]

      • Staged Addition: If using a less selective but more cost-effective reagent like sodium borohydride (NaBH₄), adopt a two-step, one-pot procedure. First, allow the imine to form completely (monitor by TLC or LC-MS, typically 1-3 hours) before adding the NaBH₄.[3][4] This minimizes the time the ketone and reducing agent are present together.

  • Side Reaction - Over-Alkylation: The primary amine product can sometimes react with another molecule of the imine intermediate, leading to the formation of secondary amine byproducts. This is more common when using an excess of the carbonyl starting material.[8]

    • Solution Protocol:

      • Use an Excess of the Ammonia Source: Employing a large excess of the ammonia source (e.g., ammonium acetate, ammonium formate) can statistically favor the formation of the primary amine and suppress the formation of secondary amines.[3]

This diagram outlines a logical sequence for diagnosing and resolving low yield issues.

LowYieldWorkflow Start Low Yield Observed (<50%) CheckPurity 1. Verify Purity of 4-Acetylbenzoic Acid Start->CheckPurity AnalyzeReaction 2. Analyze Reaction Mixture (TLC, LC-MS) CheckPurity->AnalyzeReaction SideProduct Major Side Product Detected? AnalyzeReaction->SideProduct Check Composition NoConversion Mainly Starting Material? AnalyzeReaction->NoConversion AlcoholProduct Alcohol Byproduct (4-(1-hydroxyethyl)benzoic acid) SideProduct->AlcoholProduct Yes PurificationIssue Product is Present but Lost During Workup/Purification SideProduct->PurificationIssue No, product is major component in crude OptimizeImine Optimize Imine Formation: - Adjust pH (4-6) - Remove Water (Dean-Stark) - Increase Ammonia Source NoConversion->OptimizeImine Yes ChangeReductant Optimize Reduction: - Switch to NaBH(OAc)₃ - Use Staged Addition of NaBH₄ AlcoholProduct->ChangeReductant OptimizePurification Optimize Purification: - Adjust pH for Precipitation - Use Alternative Solvents PurificationIssue->OptimizePurification

Caption: A workflow for troubleshooting low yields.

Q2: I'm performing an asymmetric synthesis to get a single enantiomer, but the enantiomeric excess (ee) is poor. How can this be improved?

Achieving high stereoselectivity in the synthesis of chiral amines like 4-(1-Aminoethyl)benzoic acid is a significant challenge. Poor ee often results from an ineffective chiral catalyst or non-optimal reaction conditions that allow for a non-selective background reaction.

Mechanistic Insight: Asymmetric reductive amination relies on a chiral catalyst or auxiliary to create a diastereomeric transition state, favoring the formation of one enantiomer over the other.[2] The efficiency of this stereo-differentiation is highly sensitive to temperature, solvent, and the specific reagents used.

Strategies for Improving Enantiomeric Excess:

  • Catalyst Selection: The choice of chiral catalyst is paramount. For this type of transformation, chiral phosphoric acids or specific metal complexes (e.g., Iridium or Rhodium-based) with chiral ligands are often employed.

    • Action: Screen a variety of catalysts. Recent advances in organocatalysis have shown that confined chiral catalysts, which create a pocket around the reaction center, can lead to excellent stereocontrol.[9][10]

  • Lowering Reaction Temperature: The energy difference between the two diastereomeric transition states is often small. Lowering the reaction temperature can amplify this small difference, leading to a significant improvement in ee.

    • Action: Run the reaction at 0°C or -20°C. While this will slow the reaction rate, the improvement in selectivity can be substantial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate.

    • Action: Screen non-polar solvents (e.g., toluene, DCE) and polar aprotic solvents (e.g., THF, DMSO).[11][12] The optimal solvent is highly dependent on the specific catalytic system.

  • H-Bonding and Additives: In some organocatalytic systems, additives can co-catalyze or help organize the transition state through hydrogen bonding.

    • Action: If using a chiral phosphoric acid catalyst, the addition of a weak base or a co-catalyst can sometimes enhance selectivity.

Q3: My final product is difficult to crystallize and purify. What are the best practices for purification?

This compound is an amino acid, making it zwitterionic at neutral pH and highly polar. This can make it challenging to handle compared to neutral organic molecules.

Key Purification Principles:

  • Acid-Base Extraction: The most powerful purification tool for this molecule is exploiting its amphoteric nature.

    • Protocol:

      • After the reaction, quench and dilute the mixture with water.

      • Make the aqueous solution basic (pH ~10-11) with NaOH or K₂CO₃. This deprotonates the ammonium group, forming the free amine, which may be less water-soluble or extractable into an organic solvent like ethyl acetate. This step removes acidic impurities.

      • Wash the organic layer with brine.

      • Extract the organic layer with dilute aqueous HCl (e.g., 1-2 M). This protonates the amine, forming the hydrochloride salt, which partitions into the aqueous layer, leaving neutral organic impurities behind.

      • The product is now in a relatively clean aqueous solution.

  • Crystallization/Precipitation:

    • From Water/Solvent Mixtures: Concentrate the final acidic aqueous solution under reduced pressure. The hydrochloride salt has limited solubility in many organic solvents. Adding a miscible organic solvent in which the product is insoluble (an anti-solvent), such as isopropanol (IPA), acetone, or ethanol, will often induce crystallization.

    • pH-Controlled Precipitation: For the free amino acid (not the HCl salt), carefully adjusting the pH of an aqueous solution to its isoelectric point (pI) will minimize its solubility and cause it to precipitate. This is a common purification technique for amino acids.[13]

Purification MethodPrincipleBest For RemovingCommon Issues
Acid-Base Extraction Differential solubility of protonated/deprotonated forms.Neutral and acidic/basic impurities.Emulsion formation; product loss if pH is not controlled.
Recrystallization Difference in solubility between product and impurities at different temperatures.Impurities with different solubility profiles.Finding a suitable single-solvent system can be difficult.
Anti-Solvent Precipitation Inducing precipitation by adding a solvent in which the product is insoluble.Highly soluble impurities.Can sometimes trap impurities if precipitation is too rapid (oiling out).

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for this molecule?

A: The most prevalent and industrially scalable method is the reductive amination of 4-acetylbenzoic acid.[2] An older, alternative method is the Leuckart-Wallach reaction , which uses ammonium formate or formamide as both the nitrogen and hydride source, but this often requires high temperatures (>120°C) and can produce N-formylated byproducts.[8][14][15]

Q: How does the choice of reducing agent affect the reaction?

A: The choice of reducing agent is critical for selectivity and yield.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Mild and highly selective for imines over ketones/aldehydes. Ideal for one-pot reactions where all components are mixed from the start.[4][5]

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH where imine formation is favorable. Less reactive towards ketones than NaBH₄ under these conditions.[6][7]

  • Sodium Borohydride (NaBH₄): Stronger and less expensive, but will readily reduce the starting ketone.[4] Its use requires a staged approach where the imine is pre-formed before the reductant is added.

  • Catalytic Hydrogenation (H₂/Pd, Pt, Ni): A green chemistry approach, but can sometimes lead to reduction of the aromatic ring or other functional groups if conditions are not carefully controlled.[2]

Parameters Yield Yield Purity Purity EE Enantiomeric Excess (ee) Temp Temperature Temp->Yield Rate vs. Side Rxns Temp->EE ΔΔG‡ pH pH pH->Yield Imine Formation Reductant Reducing Agent Reductant->Yield Rate Reductant->Purity Selectivity Catalyst Catalyst Catalyst->Yield Rate Catalyst->EE Stereocontrol Solvent Solvent Solvent->Purity Solubility Solvent->EE Conformation

References

Technical Support Center: Stability and Degradation of 4-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the degradation pathways of 4-(1-Aminoethyl)benzoic acid hydrochloride under different conditions.

Welcome to the technical support guide for this compound. This document is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of its chemical stability. By understanding the potential degradation pathways, you can design more robust stability-indicating methods, develop stable formulations, and ensure the quality and safety of your drug substance and product.

The insights herein are based on established principles of chemical degradation, forced degradation studies as outlined in ICH guidelines, and published data on structurally similar compounds such as aromatic amino acids and benzoic acid derivatives.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features relevant to stability?

A1: this compound is an aromatic amino acid derivative. Its stability is governed by three primary functional groups:

  • The Aromatic Ring: Susceptible to electrophilic attack, particularly oxidation and photolytic reactions, which can lead to hydroxylation.[3]

  • The Amino Group (on the ethyl side chain): A primary amine that is basic and can undergo oxidation or react with excipients (e.g., reducing sugars). As a hydrochloride salt, its reactivity is initially minimized.

  • The Carboxylic Acid Group: Can undergo decarboxylation (loss of CO₂) under thermal stress.[4][5] Its ionization state is pH-dependent, influencing solubility and hydrolytic stability.[6]

Q2: What are the primary degradation pathways I should anticipate for this molecule?

A2: Based on its structure, the most probable degradation pathways are hydrolysis, oxidation, photolysis, and thermal degradation.[1][7] Forced degradation (stress testing) is essential to identify the likely degradants under these conditions.[8] The key predicted pathways include:

  • Oxidative Degradation: Formation of N-oxides or hydroxylation of the aromatic ring.

  • Photodegradation: Complex reactions initiated by UV or visible light, potentially leading to cleavage of the side chain or modification of the aromatic ring. Aromatic amino acids are known to be susceptible to photodegradation.[9]

  • Thermal Degradation: Decarboxylation is a common pathway for benzoic acid derivatives at elevated temperatures.[4]

  • Hydrolytic Degradation: While generally stable to hydrolysis due to the lack of labile groups like esters or amides, extreme pH conditions combined with heat could potentially promote side reactions.

Q3: How does pH affect the stability of the compound in aqueous solutions?

A3: The pH of the solution is a critical factor. The molecule has both a weakly acidic carboxylic acid group and a weakly basic amino group.

  • In acidic solutions (low pH): The amino group is protonated (-NH3+), which generally protects it from oxidation. The carboxylic acid remains protonated (-COOH).

  • In alkaline solutions (high pH): The carboxylic acid group is deprotonated (-COO-), increasing water solubility. However, the free base form of the amine (-NH2) is more susceptible to oxidation. High pH may also facilitate other base-catalyzed reactions.

Therefore, performing forced hydrolysis studies across a range of pH values (e.g., 0.1N HCl, water, 0.1N NaOH) is crucial to map out its stability profile.[10]

Q4: What are the best analytical techniques for monitoring the degradation of this compound?

A4: A stability-indicating analytical method is required. The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) , typically with UV detection. To identify and characterize the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[11][12]

  • HPLC-UV: For quantifying the parent compound and known impurities. A gradient method is usually necessary to separate the parent peak from various degradation products with different polarities.

  • LC-MS (especially LC-Q-TOF-MS/MS): For structural elucidation of unknown degradants by providing accurate mass and fragmentation data.[13]

Troubleshooting Guide for Experimental Issues

Issue 1: I'm seeing a new peak in my HPLC chromatogram during a stability study. How do I identify it?

  • Logical Approach:

    • Assess the Stress Condition: Was the sample exposed to heat, light, acid, base, or an oxidizing agent? The condition provides the first clue. For instance, a peak appearing only under oxidative stress is likely an oxidized product.

    • Check for Mass Change with LC-MS: This is the most direct method.

      • A +16 Da shift often suggests oxidation (N-oxide or hydroxylation).[13]

      • A -44 Da shift suggests decarboxylation.[4]

      • No change in mass could indicate an isomer.

    • Use a Photodiode Array (PDA) Detector: Compare the UV spectrum of the new peak to the parent compound. A significant change in the spectrum suggests a modification to the aromatic chromophore. A similar spectrum might indicate a change in the side chain.

    • Consider Potential Structures: Based on the mass change and stress condition, propose likely structures. The "Predicted Degradation Products" table below can serve as a guide.

Issue 2: The mass balance in my stability study is low (<95%). Where did the active ingredient go?

  • Potential Causes & Solutions:

    • Non-Chromophoric Degradants: The degradation product may lack a UV chromophore and is therefore invisible to the UV detector.

      • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector.

    • Volatile Degradants: The degradant may be volatile and lost during sample preparation. For example, if decarboxylation occurs, the resulting product might be more volatile.

      • Solution: Analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out.

      • Solution: Visually inspect your sample vials. If precipitation is suspected, try dissolving the sample in a stronger solvent (like DMSO) before the final dilution.

    • Adsorption: The active ingredient or degradants may be adsorbing to the surfaces of the container or HPLC column.

      • Solution: Use silanized vials. Check for peak tailing in your chromatogram, which can be an indicator of column adsorption.

Issue 3: My compound is degrading rapidly under photolytic stress. How can I protect it?

  • Root Cause: The aromatic ring is likely absorbing UV radiation, leading to the formation of reactive species.[3][9]

  • Mitigation Strategies:

    • Formulation: Include excipients that act as UV absorbers or antioxidants. Aromatic amino acids like tyrosine or tryptophan have been shown to have photoprotective effects.[14]

    • Packaging: Store the drug substance and product in amber or light-opaque containers to block UV light exposure.[15]

    • Process Control: During manufacturing, minimize exposure to high-intensity light.

Data Summary & Predicted Degradants

The following table summarizes the predicted degradation pathways and potential products based on the chemical nature of this compound.

Stress ConditionPredicted Degradation PathwayPotential Degradation ProductsExpected Mass Change (Da)
Acid/Base Hydrolysis Generally stable, but forcing conditions (high temp) may cause minor changes.Isomers, minor side-chain reactions.0
Oxidation (e.g., H₂O₂) Hydroxylation of the aromatic ring; Oxidation of the amine.Hydroxylated derivatives; N-oxide derivative.+16
Photolytic (UV/Vis Light) Ring opening, side-chain cleavage, hydroxylation.Hydroxylated derivatives, de-aminated products, complex photoproducts.+16, -17, others
Thermal (Dry Heat) Decarboxylation.4-(1-Aminoethyl)benzene.-44

Visualizing Degradation & Experimental Workflow

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under various stress conditions.

G cluster_conditions Stress Conditions cluster_products Degradation Products Oxidation Oxidation (e.g., H₂O₂) Hydroxylated Hydroxylated Derivatives (+16 Da) Oxidation->Hydroxylated Ring Attack N_Oxide N-Oxide (+16 Da) Oxidation->N_Oxide Amine Attack Photolysis Photolysis (UV/Vis Light) Photolysis->Hydroxylated Photoproducts Complex Photoproducts Photolysis->Photoproducts Thermal Thermal (Heat) Decarboxylated Decarboxylated Product (-44 Da) Thermal->Decarboxylated Loss of CO₂ Parent 4-(1-Aminoethyl)benzoic acid HCl Parent->Oxidation Parent->Photolysis Parent->Thermal

Caption: Predicted degradation pathways of 4-(1-Aminoethyl)benzoic acid HCl.

Forced Degradation Experimental Workflow

This workflow outlines the standard process for conducting forced degradation studies as recommended by regulatory guidelines.[2]

G cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: Analysis cluster_eval Step 3: Evaluation A Prepare Solutions (e.g., 1 mg/mL in water) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Sample at Time Points (e.g., 0, 2, 8, 24h) H Neutralize & Dilute G->H I Analyze via HPLC-PDA H->I J Analyze via LC-MS I->J K Quantify Degradation (%) L Determine Mass Balance K->L M Identify Degradants L->M N Confirm Peak Purity M->N O Establish Degradation Pathway N->O

Caption: Standard workflow for a forced degradation study.

Protocols

Protocol: Forced Degradation Study

Objective: To identify the potential degradation products of this compound and demonstrate the specificity of the analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance, volumetric flasks, pipettes

  • HPLC-UV/PDA system, LC-MS system

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in water to prepare a 1.0 mg/mL stock solution.

  • Control Sample: Dilute the stock solution with water to a final concentration of 0.1 mg/mL. This is the time-zero (T₀) control.

  • Acid Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.2N HCl to get a final concentration of 0.5 mg/mL in 0.1N HCl.

    • Place in an oven at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1N NaOH and dilute to 0.1 mg/mL with water.

  • Base Hydrolysis:

    • Mix 5 mL of stock solution with 5 mL of 0.2N NaOH.

    • Follow the same heating and sampling procedure as acid hydrolysis.

    • Neutralize aliquots with 0.1N HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of stock solution with 5 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Sample at specified time points. Dilute to 0.1 mg/mL with water for analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a glass vial.

    • Heat in an oven at 80°C.

    • At specified time points, withdraw a sample, dissolve in water, and dilute to 0.1 mg/mL.

  • Photostability:

    • Expose both the solid compound and the 1.0 mg/mL solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • After exposure, prepare samples for analysis at 0.1 mg/mL.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and check for mass balance.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradants.

Acceptance Criteria for the Study: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or exposure time accordingly.

References

Technical Support Center: Crystallization of 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(1-Aminoethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this chiral amine hydrochloride. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Core Concept: The Nature of this compound

Understanding the molecule is the first step to troubleshooting its crystallization. This compound is a chiral amino acid derivative, and it is supplied as a hydrochloride salt. This structure has several key implications for crystallization:

  • Polarity and Salt Nature : The presence of the ammonium chloride and carboxylic acid groups makes it a polar, salt-like molecule. This dictates its solubility, favoring polar solvents and being generally insoluble in non-polar ones.[1] The hydrochloride salt form is specifically used to enhance solubility and stability compared to the freebase.[2]

  • pH Sensitivity : As an amino acid derivative, its net charge and solubility are highly dependent on the pH of the solution.[3][4] The protonated amine (NH3+) and the carboxylic acid (COOH) groups have distinct pKa values, meaning that slight shifts in pH can dramatically alter solubility and potentially lead to precipitation or "oiling out".[5]

  • Chirality : The molecule possesses a stereocenter. The crystallization behavior can be influenced by enantiomeric purity. Racemic mixtures can sometimes form different crystal structures (racemic compounds or conglomerates) than pure enantiomers.[6]

Troubleshooting Guide: Question & Answer

This section addresses specific problems you may encounter during the crystallization process.

Q1: I've followed a standard cooling crystallization protocol, but no crystals are forming. What's going on?

A1: Failure to form crystals is typically a problem of insufficient supersaturation.[7][8] The solution is not concentrated enough for molecules to begin assembling into a crystal lattice. Here are the most common causes and solutions:

  • Probable Cause 1: The solution is not saturated (too much solvent).

    • Explanation: The fundamental rule of crystallization is that the compound must be soluble in the hot solvent but sparingly soluble in the cold solvent.[9] If too much solvent was added initially, the solution will not become saturated upon cooling.

    • Solution Protocol:

      • Gently heat the solution to evaporate a portion of the solvent.

      • Continue evaporation until you observe the formation of a slight cloudiness or solid particles that dissolve upon adding a minimal amount of fresh, hot solvent. This indicates you are near the saturation point.

      • Allow the solution to cool slowly again.[8]

  • Probable Cause 2: The cooling process is too rapid.

    • Explanation: Crystal nucleation and growth are kinetic processes.[10] Rapid cooling can bypass the nucleation window, leading to a supersaturated, metastable solution or an amorphous precipitate instead of ordered crystals.

    • Solution Protocol:

      • Re-heat the solution until the compound fully dissolves.

      • Insulate the flask (e.g., by placing it in a larger beaker filled with hot water or a dewar) to slow down the cooling rate.

      • Allow the flask to cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath.

  • Probable Cause 3: The presence of impurities.

    • Explanation: Soluble impurities can interfere with the crystal lattice formation, inhibiting nucleation and growth.[11][12]

    • Solution Protocol:

      • Consider purifying the material before crystallization. For amine compounds, column chromatography using an amine-functionalized silica or alumina stationary phase can be effective.[1]

      • If the impurity is colored, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[9]

Q2: My compound is "oiling out" instead of crystallizing. How do I fix this?

A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (the "oil") before it has a chance to form an ordered crystal lattice. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solid form or when using a solvent that is too good at dissolving the compound.[13]

  • Probable Cause 1: High solute concentration or rapid cooling.

    • Explanation: The solution is becoming supersaturated too quickly and at too high a temperature.

    • Solution Protocol:

      • Re-heat the solution to dissolve the oil.

      • Add a small amount (5-10% by volume) of additional hot solvent to lower the concentration slightly.

      • Ensure a very slow cooling rate to allow molecules time to orient themselves correctly.

  • Probable Cause 2: Inappropriate solvent choice.

    • Explanation: The solvent may be too effective, meaning the compound remains highly soluble even at lower temperatures.[13]

    • Solution Protocol:

      • Select a less powerful solvent. For a polar salt like this compound, if you are using a highly polar solvent like methanol, try a slightly less polar one like ethanol or isopropanol.

      • Utilize a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., water, ethanol) and then slowly add a "poor" solvent (an anti-solvent, e.g., ethyl acetate or THF) at an elevated temperature until persistent turbidity is observed.[8] Then, add a drop or two of the good solvent to clarify and allow to cool slowly.

Solvent Selection Workflow

G start Start: Choose a Solvent System is_polar Is the compound polar? start->is_polar yes_polar Yes (Amine HCl Salt) is_polar->yes_polar Yes try_polar_solvents Try polar protic solvents: - Water - Ethanol - Methanol - Isopropanol yes_polar->try_polar_solvents solubility_test Solubility Test: Soluble when hot, insoluble when cold? try_polar_solvents->solubility_test yes_good_solvent Yes: Ideal Single Solvent Proceed with Cooling Crystallization solubility_test->yes_good_solvent Yes no_too_soluble No: Too Soluble Even When Cold solubility_test->no_too_soluble No no_insoluble No: Insoluble Even When Hot solubility_test->no_insoluble No anti_solvent Use Anti-Solvent Strategy no_too_soluble->anti_solvent no_insoluble->try_polar_solvents Try a different polar solvent anti_solvent_protocol 1. Dissolve in minimal hot 'good' solvent. 2. Add a less polar 'poor' solvent (anti-solvent)   (e.g., Ethyl Acetate, THF, Acetonitrile)   until solution becomes turbid. 3. Add a drop of 'good' solvent to clarify. 4. Cool slowly. anti_solvent->anti_solvent_protocol

Q3: Crystals have formed, but they are very small, like a powder, or of poor quality (e.g., needles, plates). How can I get larger, higher-quality crystals?

A3: Poor crystal quality is often a result of rapid nucleation relative to crystal growth. When nucleation happens too quickly, a large number of small crystals form instead of a smaller number of large, well-defined crystals.

  • Probable Cause 1: High degree of supersaturation.

    • Explanation: A very high concentration difference between the dissolved solute and the saturation point drives rapid nucleation.

    • Solution Protocol:

      • Use a slightly larger volume of solvent to reduce the initial concentration.

      • Employ a slower cooling rate.

      • Consider vapor diffusion: Dissolve the compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[13]

  • Probable Cause 2: Agitation or disturbances.

    • Explanation: Vibrations or stirring can promote secondary nucleation, leading to a larger number of small crystals.[7] While agitation can be beneficial in some industrial crystallizers, it is often detrimental for lab-scale growth of high-quality crystals.

    • Solution Protocol:

      • Ensure the crystallizing solution is left in an undisturbed location, free from vibrations.[7]

      • Avoid scratching the flask to induce crystallization unless all other methods have failed, as this typically leads to rapid growth of many small crystals at the scratch site.[8]

  • Probable Cause 3: Solvent-solute interactions.

    • Explanation: The solvent itself can influence the crystal habit (the external shape). Hydrogen bonding between the solvent and specific faces of the growing crystal can inhibit growth on those faces, leading to different shapes (e.g., plates instead of blocks).[13]

    • Solution Protocol:

      • Experiment with different solvents. Sometimes switching from ethanol to isopropanol, for instance, can change the crystal habit.

      • The pH of the medium can also influence crystal shape and even the polymorphic form obtained.[3]

Summary of Troubleshooting Strategies
ProblemProbable Cause(s)Recommended Solution(s)Rationale
No Crystals Forming Insufficient supersaturation; solution too dilute.Evaporate some solvent; use less solvent initially.[7][8]Increases solute concentration to exceed the solubility limit upon cooling.
Cooling rate is too fast.Cool the solution more slowly (e.g., in a dewar).Allows more time for molecular ordering and nucleation.
Oiling Out Supersaturation occurs above the compound's melting point; solvent is too good.Add more solvent; use a less powerful solvent or an anti-solvent system.[13]Lowers the saturation temperature and provides a more controlled approach to insolubility.
Poor Crystal Quality Nucleation rate is much faster than growth rate.Reduce supersaturation (more solvent); slow down cooling.Favors the growth of existing crystals over the formation of new nuclei.
(Powder, Needles)Presence of impurities.Purify the compound before crystallization.[11][12]Removes foreign molecules that can disrupt the crystal lattice.
Disturbance during cooling.Keep the crystallizing solution still and free from vibrations.[7]Prevents secondary nucleation, which leads to smaller crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

Given its polar, salt-like nature, polar protic solvents are the best starting point. Ethanol is often an excellent choice as it provides a good balance of dissolving the compound when hot while allowing for precipitation when cold.[14] Water can also be effective, but the compound's solubility might be high even at low temperatures, potentially requiring an anti-solvent like isopropanol or acetone.

Q2: How does pH affect the crystallization of this compound?

The pH is a critical parameter. This compound has both an acidic (carboxylic acid) and a basic (amine) functional group.

  • Low pH (e.g., <2): The carboxylic acid group will be fully protonated (-COOH) and the amine group will be protonated (-NH3+). The molecule is a cation.

  • Mid-range pH (zwitterionic region): The carboxylic acid will be deprotonated (-COO-) and the amine will be protonated (-NH3+). The molecule is neutral overall (a zwitterion). Solubility is often at a minimum near the isoelectric point.[3]

  • High pH (e.g., >10): The carboxylic acid is deprotonated (-COO-) and the amine is deprotonated (-NH2). The molecule is an anion.

Adjusting the pH can be a powerful tool to control solubility and induce crystallization.[3][5] For example, if the compound is too soluble in water, carefully adjusting the pH towards its isoelectric point can decrease solubility and promote crystal formation.

Q3: Should I use seeding to induce crystallization?

Yes, seeding is a highly effective technique if you have a few crystals from a previous batch.[8][15]

Protocol for Seeding
  • Prepare a saturated solution of your compound at a temperature slightly above room temperature.

  • Allow the solution to cool slowly.

  • Once the solution is supersaturated (i.e., cooled below the saturation temperature but before spontaneous nucleation), add one or two small, well-formed seed crystals.

  • The seed crystals will act as templates, promoting controlled crystal growth rather than spontaneous nucleation.[15] This is an excellent method for obtaining larger, higher-quality crystals.

Q4: The compound is chiral. Are there any special considerations?

Yes. If your sample is not enantiomerically pure, crystallization may be more difficult. Sometimes, racemic mixtures crystallize more readily than pure enantiomers, but they may form a different crystal structure (a racemic compound). In other cases, impurities of the other enantiomer can inhibit the crystallization of the desired one. If you suspect enantiomeric purity is an issue, consider chiral purification methods prior to crystallization. Using a chiral solvent could potentially be an advanced strategy, but this is a complex area of research.[16][17]

General Crystallization Workflow Diagram

G cluster_prep 1. Preparation cluster_dissolution 2. Dissolution cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying prep_start Start with Crude Solid choose_solvent Choose Solvent System (See Solvent Workflow) prep_start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (Optional) (To remove insoluble impurities) dissolve->hot_filtration cool_slowly Cool Slowly & Undisturbed hot_filtration->cool_slowly seeding Seeding (Optional) (Add seed crystal when supersaturated) cool_slowly->seeding crystal_formation Crystal Formation cool_slowly->crystal_formation seeding->crystal_formation filtration Collect Crystals by Vacuum Filtration crystal_formation->filtration wash Wash with Minimal Ice-Cold Solvent filtration->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

References

Technical Support Center: Optimization of Reaction Parameters for 4-(1-Aminoethyl)benzoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(1-Aminoethyl)benzoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

The primary synthetic route to 4-(1-Aminoethyl)benzoic acid is the reductive amination of 4-acetylbenzoic acid. This process involves the conversion of a ketone to an amine via an intermediate imine. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide provides a structured approach to parameter optimization and troubleshooting common issues.

Section 1: The Reaction Pathway

Reductive amination is a two-step process that is often performed in a single pot. The first step is the acid-catalyzed formation of an imine intermediate from the reaction of 4-acetylbenzoic acid with an ammonia source. The second step is the reduction of this imine to the desired primary amine, 4-(1-Aminoethyl)benzoic acid.[1][2] The final step involves the formation of the hydrochloride salt for improved stability and handling.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) cluster_2 Step 3: Salt Formation A 4-Acetylbenzoic Acid (Ketone) C Hemiaminal Intermediate A->C + NH3 B Ammonia Source (e.g., NH4OAc) B->C C->A - NH3 D Imine Intermediate C->D - H2O D->C + H2O E Imine Intermediate H2O Water H_plus H+ (Acid Catalyst) H_plus->C G 4-(1-Aminoethyl)benzoic acid (Product) E->G F Reducing Agent (e.g., NaBH(OAc)3) F->G H 4-(1-Aminoethyl)benzoic acid J 4-(1-Aminoethyl)benzoic acid Hydrochloride H->J I HCl I->J

Caption: General workflow for the synthesis of 4-(1-Aminoethyl)benzoic acid HCl.

Section 2: Optimizing Key Reaction Parameters (Q&A Format)

Optimizing the reaction conditions is critical for maximizing yield and minimizing impurities. Here, we address the most important parameters.

Q1: Which reducing agent is the most effective and why?

The choice of reducing agent is arguably the most critical factor. The ideal agent should selectively reduce the imine intermediate without significantly reducing the starting ketone.

A: Your primary choices are sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). For this specific synthesis, sodium triacetoxyborohydride (STAB) is highly recommended .[3][4]

Here’s a comparative breakdown:

Reducing AgentProsConsRecommended Solvent
NaBH(OAc)₃ (STAB) High Selectivity: Mild enough to not readily reduce the ketone, but highly effective for imines.[3] Tolerates mild acid.Moisture sensitive; more expensive.Dichloroethane (DCE), Tetrahydrofuran (THF).[3][4]
NaBH₃CN Good selectivity for imines at acidic pH.[2][5] Not sensitive to water.Highly Toxic: Generates toxic HCN gas upon exposure to strong acid or on workup. Requires careful handling and waste disposal.Methanol (MeOH), Ethanol (EtOH).[4]
NaBH₄ Inexpensive and readily available.Poor Selectivity: Readily reduces both the starting ketone and the imine, leading to the alcohol byproduct.[4][6] Requires a two-step process where the imine must be fully formed before adding the reductant.Methanol (MeOH), Ethanol (EtOH).[4]

Expert Insight: The formation of the 4-(1-hydroxyethyl)benzoic acid byproduct is the most common issue when using less selective agents like NaBH₄.[6] STAB circumvents this problem by being unreactive towards the ketone under the weakly acidic conditions required for imine formation, making it ideal for a one-pot procedure.[3]

Q2: What is the optimal ammonia source and stoichiometry?

A: Ammonium acetate (NH₄OAc) is an excellent choice. It serves as both the ammonia source and a buffer to maintain the optimal weakly acidic pH for imine formation. A significant excess is recommended to push the equilibrium towards the imine.

  • Recommended Stoichiometry: Use 5-10 molar equivalents of ammonium acetate relative to 4-acetylbenzoic acid. This large excess maximizes the concentration of the imine intermediate, driving the reaction forward.

Q3: How does pH affect the reaction, and how should it be controlled?

A: pH control is a delicate balance. The reaction requires a weakly acidic environment (pH 4-6).

  • Too Acidic (pH < 4): The ammonia source will be fully protonated to NH₄⁺, making it non-nucleophilic and preventing it from attacking the ketone.

  • Too Basic/Neutral (pH > 7): The acid-catalyzed dehydration of the hemiaminal to the imine will not proceed efficiently.[1][2]

Using ammonium acetate often provides sufficient pH control. However, if using other ammonia sources like aqueous ammonia, the addition of a catalytic amount of acetic acid (0.1-0.2 equivalents) is necessary to facilitate imine formation.[7]

Q4: What are the recommended solvents and temperatures?

A: The solvent choice is largely dictated by the reducing agent.

  • With STAB: Dichloroethane (DCE) is the preferred solvent.[3] It is aprotic and does not react with the reducing agent.

  • With NaBH₃CN or NaBH₄: Methanol (MeOH) is a common choice as it effectively dissolves the reactants and the borohydride reagents.[4]

The reaction is typically run at room temperature to 50°C. Mild heating can increase the rate of imine formation, but excessive heat may promote side reactions. A good starting point is to stir the ketone and ammonia source for 1-2 hours at room temperature to 40°C to allow for imine formation before adding the reducing agent.[7]

Section 3: Troubleshooting Guide

Even with an optimized protocol, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Q1: The reaction has stalled, showing low conversion of 4-acetylbenzoic acid. What should I do?

A: This is a common issue often related to inefficient imine formation. Follow this diagnostic workflow:

G Start Low Conversion of Ketone Q1 Is the reaction medium weakly acidic (pH 4-6)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check with pH paper Q2 Is water being effectively removed? A1_Yes->Q2 Sol1 Add catalytic acetic acid (0.1 eq). Use ammonium acetate as a buffer. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Imine formation is reversible with water Q3 Is the reducing agent active? A2_Yes->Q3 Sol2 Add a drying agent like anhydrous MgSO₄ or Na₂SO₄ to the imine formation step. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Reagents can degrade Final Consider increasing reaction time or temperature (to ~40-50°C). A3_Yes->Final Sol3 Use fresh, high-quality reducing agent. STAB is moisture-sensitive; handle under inert gas. A3_No->Sol3

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My final product is contaminated with 4-(1-hydroxyethyl)benzoic acid. How can I prevent this?

A: This side product results from the reduction of the starting ketone.[6]

  • Primary Solution: Change your reducing agent. This is a classic sign of using a reductant with poor selectivity, like NaBH₄. Switch to NaBH(OAc)₃ (STAB), which is much less likely to reduce the ketone.[3][4]

  • Procedural Solution: If you must use NaBH₄, modify the procedure. Allow the imine to form completely before adding the reducing agent. Stir the 4-acetylbenzoic acid and ammonium acetate in methanol for several hours, monitoring by TLC or LC-MS for the disappearance of the ketone. Once imine formation is complete, cool the reaction to 0°C and add the NaBH₄ portion-wise to control the reaction and minimize ketone reduction.

Q3: The product seems impure and is difficult to crystallize. What are the best practices for purification?

A: 4-(1-Aminoethyl)benzoic acid is amphoteric, which can complicate extractions. Purification relies on the properties of its hydrochloride salt.

  • Workup: After the reaction is complete, quench any remaining reducing agent carefully with water or dilute acid. If you used DCE, you may need to perform a pH-adjusted extraction. However, a more robust method is to remove the solvent under reduced pressure.

  • Isolation as the HCl Salt: Dissolve the crude residue in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise until the pH is strongly acidic (pH 1-2). The hydrochloride salt should precipitate.

  • Recrystallization: The crude hydrochloride salt can be recrystallized to improve purity. A common and effective solvent system is Methanol/Diethyl Ether or Ethanol/Diethyl Ether . Dissolve the salt in a minimum amount of hot methanol or ethanol, and then slowly add diethyl ether as an anti-solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by filtration.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How can I monitor the reaction progress?

    • Thin Layer Chromatography (TLC): Use a polar solvent system (e.g., 10% Methanol in Dichloromethane with 1% acetic acid). The starting ketone is less polar than the product amine. Staining with ninhydrin can help visualize the amine product.

    • LC-MS: This is the most effective method. It allows you to track the consumption of the starting material and the formation of the product, alcohol byproduct, and any other impurities in real-time.

  • Q2: Why is the product isolated as a hydrochloride salt?

    • Stability: The free amine is susceptible to oxidation and can be difficult to handle as a solid. The HCl salt is typically a stable, crystalline solid.

    • Purity: The salt formation and subsequent crystallization is an excellent purification step, effectively removing non-basic impurities.

    • Solubility: The hydrochloride salt has well-defined solubility properties, often being soluble in water or alcohols and insoluble in nonpolar organic solvents, which aids in its isolation.

Section 5: Detailed Experimental Protocol

This protocol uses the recommended reagents for a high-yield, high-purity synthesis.

Protocol: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzoic acid (1.0 eq) and ammonium acetate (7.0 eq).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) to the flask (approx. 0.1 M concentration relative to the ketone).

  • Imine Formation: Stir the suspension at room temperature for 1 hour. The mixture may not become fully homogeneous.

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: STAB is moisture-sensitive; handle it quickly in an air-free environment if possible.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. The product may be in either the aqueous or organic layer, or between them. It is often easier to evaporate the organic solvent (DCE) under reduced pressure.

  • Isolation of Free Amine: After removing the DCE, dissolve the remaining aqueous/solid mixture in water and adjust the pH to ~9-10 with NaOH to deprotonate the carboxylic acid and ensure the amine is in its free base form. Extract the free amine with an organic solvent like ethyl acetate. This step can be difficult and may lead to emulsions.

  • Alternative Isolation: A more direct route is to remove all solvents from the crude reaction mixture under reduced pressure to obtain a solid residue.

  • Salt Formation and Purification:

    • Dissolve the crude residue in a minimal amount of methanol.

    • Filter off any insoluble inorganic salts (e.g., sodium acetate).

    • To the filtrate, slowly add a 2M solution of HCl in diethyl ether until no more precipitate forms and the solution is acidic (pH 1-2).

    • Stir the resulting slurry for 30 minutes in an ice bath.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

    • If necessary, recrystallize from hot methanol/diethyl ether.

References

methods for removing persistent impurities from 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-(1-Aminoethyl)benzoic acid hydrochloride

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this critical chiral building block. Persistent impurities can compromise downstream applications, making effective purification strategies essential. This guide provides in-depth, experience-driven answers to common issues, detailed troubleshooting protocols, and the scientific rationale behind each recommended step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of this compound.

Q1: What are the most common persistent impurities found in crude this compound?

A1: Impurities in this compound typically fall into four categories:

  • Enantiomeric Impurities: As a chiral molecule, the most common and challenging impurity is the undesired enantiomer (e.g., the (R)-enantiomer if the (S)-enantiomer is the target product).

  • Synthetic By-products: These are structurally related molecules formed during the synthesis. Depending on the synthetic route, which can include the oxidation of toluene derivatives or hydrolysis of benzoyl chloride, by-products may include compounds like benzaldehyde, benzyl alcohol, or incompletely reacted intermediates.[1][2]

  • Unreacted Starting Materials: Residual precursors from the synthesis that were not fully consumed in the reaction.

  • Degradation Products: Although generally stable, the compound can degrade under harsh conditions such as excessive heat or light, potentially leading to oxidation or decarboxylation products.[1][3]

Q2: Can I remove the unwanted enantiomer using standard recrystallization?

A2: No. Standard recrystallization is ineffective for separating enantiomers. Enantiomers are stereoisomers that are mirror images of each other and possess identical physical properties (e.g., solubility, melting point, boiling point) in an achiral environment.[4] Therefore, they will co-crystallize during a standard recrystallization process. Separation of enantiomers requires a chiral environment, which is typically achieved through chiral chromatography or resolution with a chiral resolving agent.

Q3: What is the recommended first step when purifying a crude batch of this compound?

A3: The first and most critical step is analytical characterization . Before attempting any purification, you must understand the impurity profile of your crude material. We recommend the following:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.%) and identify the presence of the unwanted enantiomer.

  • Standard Reversed-Phase or Normal-Phase HPLC: To quantify the levels of other, non-enantiomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major structural by-products.

Once you have this data, a logical purification workflow can be designed, typically starting with a bulk purification method like recrystallization to remove non-enantiomeric impurities, followed by a specialized chiral separation technique if the enantiomeric purity is insufficient.

Q4: Which analytical techniques are best for final purity assessment?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity (e.e.%).[4]

  • HPLC with a high-resolution column: To confirm chemical purity is typically >98% or as required by your application.

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range.[5]

  • NMR Spectroscopy: To ensure the final product is structurally correct and free from detectable impurities.

  • Loss on Drying (LOD): To determine the amount of residual solvent.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a problem-solution framework for specific challenges encountered during purification experiments.

Issue 1: Low Chemical Purity After Recrystallization

Your product's purity remains low after recrystallization, with significant levels of non-enantiomeric impurities detected by HPLC or NMR.

  • Possible Cause 1: Inappropriate Solvent System. The chosen solvent may be dissolving the impurities along with the product, or not dissolving the product sufficiently at elevated temperatures. The principle of recrystallization relies on the desired compound being highly soluble in a hot solvent and poorly soluble at cold temperatures, while impurities remain in solution (the mother liquor) upon cooling.[6][7][8]

  • Solution: Systematic Solvent Screening.

    • Assess Polarity: this compound is a polar, ionic salt. Solvents like water, ethanol, methanol, or mixtures thereof are good starting points.

    • Small-Scale Test: Test the solubility of a small amount of crude material (~20-30 mg) in various solvents (~0.5 mL). A good solvent will dissolve the compound when hot but show poor solubility when cold.

    • Optimize a Solvent System: An ethanol/water mixture is often effective. Ethanol can dissolve the organic backbone, while water helps dissolve the polar hydrochloride salt. The optimal ratio can be found by dissolving the compound in a minimal amount of boiling ethanol and then adding hot water dropwise until the solution becomes faintly turbid, followed by a drop of ethanol to clarify.

  • Possible Cause 2: Precipitation Occurred Too Rapidly. If the hot, saturated solution is cooled too quickly (e.g., by placing it directly in an ice bath), the product will "crash out" of solution. This rapid process traps impurities within the crystal lattice, leading to poor purification.[7]

  • Solution: Ensure Slow, Controlled Cooling.

    • Allow the flask containing the hot, filtered solution to cool slowly to room temperature on the benchtop, insulated if necessary.

    • Once crystal formation at room temperature has ceased, then transfer the flask to an ice-water bath to maximize the yield of the purified crystals.

  • Possible Cause 3: Insoluble Impurities Were Not Removed. If your crude material contains insoluble particulate matter, it must be removed before crystallization.

  • Solution: Perform a Hot Filtration. After dissolving the crude product in the minimum amount of hot solvent, filter the hot solution through a pre-heated funnel to remove any insoluble material.[5] This prevents the insoluble impurities from being collected with your final product.

Workflow for Troubleshooting Recrystallization

Caption: Decision tree for troubleshooting low purity after recrystallization.

Issue 2: Enantiomeric Purity (e.e.%) is Insufficient

Chiral HPLC analysis shows a significant peak for the unwanted enantiomer, and your product does not meet the required enantiomeric excess.

  • Problem: Presence of the opposite enantiomer, which cannot be removed by achiral methods.

  • Solution: Chiral Preparative Chromatography (HPLC or SFC). This is the most direct and effective method for separating enantiomers on a laboratory or industrial scale.[] The technique relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[10]

  • Key Considerations for Method Development:

    • Column Selection: Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs are highly successful for separating chiral primary amines.[4][11]

    • Mobile Phase Mode: Both Normal Phase (NP) and Polar Organic (PO) modes should be screened. Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative to HPLC for chiral separations.[12]

    • Mobile Phase Additives: For amine compounds, peak shape and resolution can be dramatically improved by adding small amounts of an acidic and/or basic modifier to the mobile phase. A common combination is Trifluoroacetic Acid (TFA) as the acid and Triethylamine (TEA) as the base.[12]

Data Summary: Starting Conditions for Chiral Method Development
ParameterNormal Phase (NP)Polar Organic (PO)Supercritical Fluid (SFC)
CSP Type Polysaccharide, Cyclofructan[11]Polysaccharide, Cyclofructan[11]Polysaccharide, Cyclofructan[12]
Primary Solvents Heptane or HexaneAcetonitrile or MethanolSupercritical CO₂
Co-Solvent/Modifier Ethanol, Isopropanol (5-20%)Methanol, Ethanol (5-20%)Methanol, Ethanol (10-40%)
Additives (Typical) 0.1% TFA / 0.1% TEA0.1% TFA / 0.1% TEA0.3% TFA / 0.2% TEA[12]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification procedures. Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Bulk Purification by Recrystallization from Ethanol/Water

This protocol is designed to remove most non-enantiomeric, soluble impurities.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of 95% ethanol required to dissolve the solid at a gentle boil.

  • Hot Filtration (if necessary): If insoluble particles are visible, perform a hot filtration. Pre-heat a flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, pre-heated receiving flask. Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Induce Crystallization: Remove the flask from the heat source. If a single solvent is used, proceed to the next step. If using a mixed solvent system (like adding water), add hot water dropwise while stirring until the solution just begins to turn cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should begin as the solution cools. Slow cooling is paramount for achieving high purity.[7]

  • Maximize Yield: Once the flask has reached room temperature and crystallization appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system used for crystallization) to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product for purity and yield.

Workflow for Recrystallization Protocol

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Perform Hot Filtration (To Remove Insolubles) A->B if needed C 3. Allow Solution to Cool Slowly (Undisturbed to Room Temp) A->C if no insolubles B->C D 4. Cool in Ice Bath (To Maximize Yield) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Under Vacuum F->G H 8. Analyze Final Product (Purity, Yield, MP) G->H

References

Technical Support Center: Scale-Up Production of 4-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of 4-(1-Aminoethyl)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. As a chiral building block, its synthesis presents unique challenges related to stereochemical control, impurity management, and final product crystallization. This document provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common issues encountered during scale-up.

Part 1: Synthesis & Reaction Control

The journey from a lab-scale flask to a multi-liter reactor introduces variables that can significantly impact reaction efficiency and product quality. This section addresses the core synthetic challenges.

Q1: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the most likely causes?

This is a classic scale-up challenge. The drop in yield is rarely due to a single factor but rather a combination of issues related to mass and heat transfer, reagent stoichiometry, and workup inefficiencies.

Causality Analysis: On a small scale, heat dissipates quickly, and mixing is highly efficient. In a large reactor, inefficient heat removal can lead to localized "hot spots," causing thermal degradation of reactants or products and promoting side reactions.[1][2] Similarly, poor mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts.

Troubleshooting Guide: Low Yield

Potential Cause Underlying Principle Recommended Action & Rationale Reference(s)
Inadequate Temperature Control The primary synthetic routes, such as the reduction of a ketone or nitro group, are often highly exothermic. Poor heat transfer at scale leads to temperature spikes and byproduct formation.1. Implement controlled (portion-wise) addition of the reducing agent. 2. Ensure adequate reactor cooling capacity. 3. Monitor internal reaction temperature, not just the jacket temperature.[1]
Inefficient Mixing In large volumes, achieving homogeneity is difficult. Pockets of unreacted starting material or excess reagent can exist, preventing the reaction from reaching completion.1. Verify agitator design and speed are appropriate for the vessel geometry and reaction mass viscosity. 2. Use reaction calorimetry data (if available) to understand mixing-dependent heat flow.[2]
Product Loss During Workup Aqueous extractions and filtrations are harder to manage at scale. Emulsion formation or product remaining on the filter cake can drastically reduce isolated yield.1. Optimize pH for precipitation carefully; a narrow range often maximizes recovery.[1] 2. Wash the filter cake thoroughly with an appropriate (cold) solvent to recover all product. 3. For slow filtrations, use a filter aid like Celite® to prevent clogging by fine particulates.[1]
Incomplete Reaction The reaction may not have reached completion due to insufficient time or incorrect stoichiometry at scale.1. Monitor reaction progress using in-process controls like HPLC or TLC.[1] 2. Increase reaction time or temperature slightly, but monitor for byproduct formation.[1][3]

Experimental Workflow: General Synthesis Pathway

The following diagram illustrates a common synthetic approach starting from an acetyl precursor, highlighting critical control points for scale-up.

G cluster_0 Synthesis Stage cluster_1 Purification & Isolation Start 4-Acetylbenzoic Acid or Ester Precursor Reduction Asymmetric Reduction or Racemic Reduction Start->Reduction Chiral Catalyst or NaBH4 Activation Hydroxyl Group Activation (e.g., Mesylation) Reduction->Activation MsCl, Et3N Substitution Nucleophilic Substitution (e.g., with NaN3) Activation->Substitution Control exotherm FinalReduction Amine Formation (e.g., Reduction of Azide) Substitution->FinalReduction H2/Pd-C Resolution Chiral Resolution (if racemic) FinalReduction->Resolution SaltFormation HCl Salt Formation Resolution->SaltFormation Adjust pH Crystallization Final Crystallization SaltFormation->Crystallization Solvent Selection Product 4-(1-Aminoethyl)benzoic acid HCl Crystallization->Product

Caption: General synthetic workflow for 4-(1-Aminoethyl)benzoic acid HCl.

Part 2: Managing Chirality on a Large Scale

The stereocenter on the aminoethyl group is critical for the biological activity of downstream products.[4] Managing this chirality efficiently is a primary concern during process development.

Q2: Should I pursue an asymmetric synthesis or a classical chiral resolution for the enantiomerically pure product?

This is a strategic decision based on cost, timeline, and available expertise. There is no single correct answer, and the choice involves a trade-off between upfront investment and long-term process efficiency.

Expertise & Experience:

  • Asymmetric Synthesis: This approach aims to create only the desired enantiomer from the start, often using a chiral catalyst or auxiliary.[4][5] It is more atom-economical, as it avoids discarding 50% of the material. However, developing a robust, scalable asymmetric process can be time-consuming and expensive. Catalysts can be costly and sensitive to impurities.

  • Chiral Resolution: This method involves synthesizing the racemic mixture and then separating the two enantiomers.[6] The most common technique is forming diastereomeric salts with a chiral resolving agent (like tartaric acid or camphorsulfonic acid), which can then be separated by crystallization due to their different solubilities.[6][7] This method is often faster to develop but has a theoretical maximum yield of 50%, unless the unwanted enantiomer can be racemized and recycled.[8]

Decision Framework: Chiral Strategy

G Start Need for Enantiopure Product Decision Asymmetric Synthesis vs. Chiral Resolution? Start->Decision Asym Asymmetric Synthesis Decision->Asym Long-term, high-volume production is the goal Res Chiral Resolution Decision->Res Speed to clinic, lower initial investment is key Asym_Pros Pros: + High Atom Economy + Potentially Fewer Steps Asym->Asym_Pros Asym_Cons Cons: - Expensive Catalysts - Long Development Time - Sensitive to Impurities Asym->Asym_Cons Res_Pros Pros: + Faster Development + Uses Cheaper Reagents + Well-Established Method Res->Res_Pros Res_Cons Cons: - 50% Theoretical Max Yield - Requires Racemization Step  for High Efficiency - Screening of Resolving Agents Res->Res_Cons

Caption: Decision tree for selecting a chiral synthesis strategy.

Q3: My diastereomeric salt crystallization for chiral resolution is failing at scale. Either nothing crystallizes, or both diastereomers precipitate. What's wrong?

This is a common and frustrating issue. Successful diastereomeric crystallization relies on exploiting a potentially small difference in solubility between two very similar molecules. Scale-up introduces challenges in controlling the rate of supersaturation.

Causality Analysis: Supersaturation is the driving force for crystallization.[9] If it is generated too quickly (e.g., by rapid cooling or fast anti-solvent addition), the system can become kinetically trapped, leading to the precipitation of both diastereomers as an oil or an amorphous solid. If supersaturation is too low, nucleation may not occur at all within a practical timeframe. The solvent system that worked at the lab scale may not be optimal in a large, jacketed reactor with different surface area-to-volume ratios and cooling profiles.

Troubleshooting Protocol: Diastereomeric Salt Crystallization

  • Confirm Salt Formation: Before attempting crystallization, confirm via NMR or other analysis that the diastereomeric salts have fully formed in solution. Incomplete reaction is a common failure point.

  • Solvent System Re-evaluation:

    • Principle: The ideal solvent system should provide a significant solubility difference between the two diastereomers at different temperatures.

    • Action: Perform solubility studies. Measure the solubility of both the desired and undesired diastereomers in various solvent systems at different temperatures to identify the optimal window for selective crystallization.

  • Control the Rate of Supersaturation:

    • Principle: Slow, controlled generation of supersaturation is critical for selective nucleation and crystal growth.[9]

    • Action:

      • Cooling Crystallization: Implement a slow, linear cooling ramp (e.g., 5-10 °C per hour) instead of crash cooling.

      • Anti-Solvent Crystallization: Add the anti-solvent slowly and sub-surface to avoid localized high concentrations.

  • Seeding Strategy:

    • Principle: Seeding with crystals of the desired diastereomer provides a template for growth and can bypass the stochastic nature of primary nucleation.

    • Action: Add a small amount (0.1-1% w/w) of pure seed crystals of the desired diastereomer once the solution is slightly supersaturated. This is a critical step for process robustness.

  • Agitation Control:

    • Principle: Over-vigorous agitation can lead to secondary nucleation of the undesired diastereomer and crystal breakage. Insufficient agitation leads to poor heat and mass transfer.

    • Action: Determine the optimal agitation rate that keeps solids suspended without causing excessive shear.

Part 3: Purification, Isolation, and Final Form

The final steps are critical for ensuring the product meets stringent purity, stability, and physical property specifications.

Q4: My final product is off-color and contains residual impurities. How can I improve its purity and appearance?

Color is often indicative of trace-level impurities, which can arise from the starting materials or be generated during the synthesis.[2] Effective purification requires identifying the impurity and selecting an appropriate removal method.

Trustworthiness & Self-Validation: A robust purification process should consistently deliver a product that meets specifications. The key is to develop a method that effectively removes identified impurities while minimizing product loss. Recrystallization is often the most powerful tool for this at scale.

Protocol: Final Product Recrystallization

  • Solvent Selection:

    • Objective: Find a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-5 °C). Common systems for amine hydrochlorides include ethanol/water, isopropanol/water, or acetonitrile.[10]

    • Rationale: This solubility profile allows the product to crystallize out upon cooling, leaving impurities behind in the mother liquor.

  • Dissolution:

    • Charge the impure product and the primary solvent to a clean reactor.

    • Heat the mixture with agitation to the desired temperature (e.g., 70-80 °C) until all solids are dissolved.

  • Decolorization (Optional):

    • If the solution is colored, consider adding a small amount of activated carbon (charcoal) and stirring for a short period (15-30 minutes).

    • CAUTION: Carbon can be pyrophoric. Handle with care.

    • Filter the hot solution through a pad of Celite® to remove the carbon and any particulate matter.[1] This hot filtration step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Transfer the hot, clear filtrate to a clean crystallizer.

    • Allow the solution to cool slowly and controllably. A programmed cooling ramp is ideal for growing large, pure crystals.

    • If using an anti-solvent, add it slowly to the warm solution.

  • Isolation and Drying:

    • Once the desired final temperature is reached and crystallization is complete, hold for a period (e.g., 1-2 hours) to maximize yield.

    • Filter the resulting slurry.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the purified product under vacuum at a suitable temperature until a constant weight is achieved.

Q5: What are the challenges related to polymorphism and how can I control the crystal form of the final hydrochloride salt?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different solubility, stability, and bioavailability.[11] Benzoic acid derivatives are known to exhibit polymorphism.[11]

Expertise & Experience: Control over the final crystal form is achieved by consistently executing the final crystallization step under precisely defined and repeatable conditions. The most stable polymorph is generally desired for development.

Key Control Parameters for Polymorphism:

  • Solvent System: The choice of solvent can directly influence which polymorph nucleates.[11]

  • Cooling Rate / Supersaturation: Rapid cooling often yields less stable (metastable) forms, while slow cooling favors the most stable form.[9]

  • Temperature: The final crystallization temperature can determine the polymorphic outcome.

  • Seeding: Seeding with the desired polymorphic form is the most reliable method to ensure consistency.

Analytical Techniques for Characterization: To ensure you are consistently producing the same form, you must characterize the solid state of your product using techniques such as:

  • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystal form.

  • Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions.

  • Thermogravimetric Analysis (TGA): Determines solvent/water content.

References

proper handling and storage of hygroscopic 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-(1-Aminoethyl)benzoic acid hydrochloride (CAS No: 1187930-54-6). This document is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and effective use of this hygroscopic compound in experimental settings. Our goal is to provide you with the technical accuracy and field-proven insights necessary to mitigate common issues and ensure the integrity of your research.

Introduction: The Challenge of a Hygroscopic Amine Hydrochloride Salt

This compound is a valuable building block in pharmaceutical and chemical synthesis.[1] As a hydrochloride salt of a primary amine, it exhibits enhanced solubility and stability, making it a versatile reagent.[1] However, its utility is intrinsically linked to a critical, often underestimated, chemical property: hygroscopicity .

Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[2] For this compound, this is primarily due to the presence of the polar amine and carboxylic acid functional groups, as well as the ionic hydrochloride salt, which readily form hydrogen bonds with water molecules.[3][4]

Failure to properly manage this property can lead to a cascade of experimental errors, including:

  • Physical Changes: Clumping, caking, or even deliquescence (dissolving in absorbed water), making accurate weighing and dispensing nearly impossible.[2]

  • Chemical Instability: Absorbed water can act as a plasticizer, potentially leading to solid-state phase changes or promoting hydrolysis and other degradation pathways.[2][3]

  • Inaccurate Stoichiometry: Weighing a sample that has absorbed an unknown amount of water leads to a lower-than-expected molar quantity of the reagent, compromising reaction yields and reproducibility.

This guide provides a systematic approach to handling and storage, followed by a troubleshooting and FAQ section to address specific issues you may encounter.

Part 1: Core Storage and Handling Protocols

Proper management of this compound begins the moment it arrives in your laboratory. The following protocols are designed to maintain the integrity and purity of the compound.

Initial Receipt and Storage

Upon receiving the product, immediately inspect the packaging for any breaches. The compound should be stored in a tightly closed container.[5]

Recommended Storage Conditions:

  • Environment: Store in a cool, dry, and well-ventilated area.[5]

  • Temperature: Ambient room temperature is generally acceptable unless otherwise specified on the product's certificate of analysis.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the container inside a larger, sealed container (such as a desiccator cabinet) with a desiccant.

The Role of Desiccants

Desiccants are crucial for creating a micro-environment with low relative humidity.

  • Silica Gel: Blue indicating silica gel (which turns pink as it absorbs moisture) is a common and effective choice for desiccators.

  • Molecular Sieves: For more stringent moisture control, molecular sieves can be used.

  • Desiccant Pouches: For larger containers, desiccant pouches can be suspended from the lid to manage the headspace moisture without direct contact with the product.[6]

Experimental Workflow: Weighing and Dispensing

This is the most critical step where the compound is exposed to the ambient atmosphere. The goal is to minimize exposure time and work in a controlled environment where possible.

Step-by-Step Weighing Protocol:

  • Preparation: Allow the container to equilibrate to the ambient temperature of the weighing area before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Environment: If available, perform all weighing operations inside a glove box with a controlled low-humidity atmosphere.[7] If a glove box is not available, work quickly and efficiently in an area with the lowest possible humidity. Avoid weighing near open water baths or in rooms with high humidity.

  • Weighing Vessel: Use a clean, dry glass weighing vessel or vial.

  • Dispensing:

    • Open the main container only for the brief period needed to remove the required amount of substance.

    • Use a clean, dry spatula.

    • Immediately and securely reseal the main container.

  • Direct Transfer: Whenever possible, weigh the compound directly into the reaction vessel to avoid losses during transfer.

  • Solution-Based Transfer: For small quantities where accurate weighing is difficult, a stock solution can be prepared. Dissolve a larger, accurately weighed amount of the compound in a suitable anhydrous solvent and then dispense the required volume of the solution.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the use of this compound in a question-and-answer format.

Troubleshooting Common Experimental Issues

Q1: My compound has formed hard clumps and is difficult to weigh accurately. What should I do?

  • Causality: This is a classic sign of significant moisture absorption. The absorbed water acts as a solvent, causing the solid particles to agglomerate and "cake."

  • Immediate Action: You can try to gently break up the clumps with a dry spatula inside a low-humidity environment (like a glove box). However, be aware that the material's water content is now unknown, and its weight is no longer representative of the pure compound.

  • Best Practice/Solution: For quantitative applications, it is strongly recommended to use a fresh, unopened container of the reagent. If this is not possible, the material may need to be dried. A common method is drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C), but this should be done with caution as the thermal stability of this specific compound is not extensively documented. Always perform a small-scale test first. After drying, the material must be cooled in a desiccator before weighing.

Q2: My reaction yield is consistently lower than expected, and I suspect an issue with the reagent. How can I troubleshoot this?

  • Causality: Assuming all other reagents and conditions are correct, a likely cause is inaccurate quantification of the this compound due to absorbed water. If you weigh out 100 mg of the compound that has absorbed 10% water by mass, you are only adding 90 mg of the actual reagent to your reaction. This leads to an incorrect molar ratio and a lower theoretical yield.

  • Diagnostic Steps:

    • Verify Water Content: If you have access to the equipment, determine the water content of your reagent using Karl Fischer titration. This is the most accurate method for quantifying water in solids.

    • Use a Fresh Sample: Repeat the reaction using a new, unopened bottle of the reagent, following the stringent handling protocols outlined in Part 1. Compare the yield to your previous attempts.

    • Review Handling Procedure: Critically evaluate your weighing and dispensing procedure. Are you minimizing exposure time? Is the container being sealed properly?

  • Workflow Diagram: Troubleshooting Low Yield

    G start Low Reaction Yield Observed check_reagent Is 4-(1-Aminoethyl)benzoic acid HCl the limiting reagent? start->check_reagent weighing_error Potential Weighing Inaccuracy (Hygroscopicity Issue) check_reagent->weighing_error Yes other_issues Investigate Other Reaction Parameters (solvent, temp, etc.) check_reagent->other_issues No karl_fischer Perform Karl Fischer Titration on current reagent stock weighing_error->karl_fischer new_reagent Repeat Reaction with New, Unopened Reagent weighing_error->new_reagent compare_yields Compare Yields karl_fischer->compare_yields new_reagent->compare_yields protocol_review Review and Stricten Handling Protocol compare_yields->protocol_review Yield Improves drying Consider Drying Protocol for Reagent compare_yields->drying Yield Still Low

    A logical workflow for troubleshooting low reaction yields.

Q3: I am seeing variability between experiments run on different days. Could this be related to the hygroscopic nature of my reagent?

  • Causality: Yes, this is a strong possibility. Ambient humidity can vary significantly from day to day. On a high-humidity day, the compound will absorb moisture more rapidly during handling, leading to greater weighing errors compared to a dry day. This introduces a significant source of variability into your experiments.

  • Solution: The best way to eliminate this variability is to standardize your handling procedure and minimize the impact of ambient conditions.

    • Use a Glove Box: This is the gold standard, as it provides a consistently dry environment for handling.

    • Standardize Weighing Time: If a glove box is not available, aim to complete the weighing process within a consistent, short timeframe (e.g., under 30-60 seconds of the container being open).

    • Aliquot the Reagent: For frequently used reagents, consider pre-aliquoting the powder into smaller, single-use vials under dry conditions. This minimizes the number of times the main stock bottle is opened.

Frequently Asked Questions (FAQs)

Q: How can I determine the hygroscopicity of my specific lot of this compound?

Table 1: European Pharmacopoeia Hygroscopicity Classification

ClassificationIncrease in Mass (% w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentAbsorbs enough water to form a liquid

Source: Adapted from European Pharmacopoeia guidelines.[2]

Q: Is it safe to handle this compound on an open bench?

A: Yes, with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound indicates that it may cause an allergic skin reaction.[5] Therefore, at a minimum, you should wear:

  • Safety goggles

  • Gloves

  • A lab coat

Handling should be done in a well-ventilated area to avoid inhaling the dust.[5]

Q: My analytical data (e.g., NMR, elemental analysis) for a product synthesized with this reagent is slightly off. Could moisture be the cause?

A: Absolutely. If your starting material contains water, this can carry through the reaction and into your final product, making it difficult to purify and affecting analytical results. Water can appear in ¹H NMR spectra (typically a broad peak) and will add to the mass in elemental analysis, throwing off the expected percentages. Always ensure your starting material is as anhydrous as possible for sensitive applications.

Q: Can I store a stock solution of this compound?

A: Storing the compound as a solution in an anhydrous solvent can be a good strategy to avoid repeated weighing of the hygroscopic solid. However, the stability of this compound in various solvents over time is not well-documented. If you choose this method, it is recommended to:

  • Use a high-purity, anhydrous solvent.

  • Store the solution in a tightly sealed container with a septum for removal by syringe.

  • Store at a low temperature (e.g., 0-8°C) as recommended for the solid.[1]

  • For critical applications, it is best to prepare the solution fresh.

Diagram: Recommended Storage and Handling Workflow

G cluster_storage Storage Protocol cluster_handling Handling & Weighing Protocol storage_node Store in Tightly Sealed Original Container desiccator Place Container in Desiccator with Indicating Desiccant storage_node->desiccator For Long-Term Storage equilibrate Equilibrate Container to Room Temperature storage_node->equilibrate desiccator->equilibrate glove_box Work in Low-Humidity Environment (Glove Box) equilibrate->glove_box weigh Weigh Quickly into Reaction Vessel glove_box->weigh reseal Immediately and Tightly Reseal Main Container weigh->reseal end Use in Experiment reseal->end start Receive Compound start->storage_node

Workflow for optimal storage and handling.

References

investigating unexpected reactivity of 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Aminoethyl)benzoic acid hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address unexpected reactivity and other common issues encountered during experimentation. Our goal is to move beyond standard data sheet information to provide actionable insights based on chemical principles and extensive experience in the field.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aprotic organic solvent (e.g., DCM, DMF). Why is this happening?

A1: As a hydrochloride salt, this compound has significant ionic character, which leads to poor solubility in nonpolar aprotic solvents. To improve solubility, you can either "free-base" the amine by treating a slurry of the salt with a mild aqueous base (like NaHCO₃), extracting the free amine into an organic solvent, and then drying the organic layer, or you can add a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) directly to the reaction mixture to neutralize the hydrochloride in situ.[1][2]

Q2: I'm performing an amide coupling reaction. Do I need to add a base?

A2: Yes. The primary amine in this compound is protonated as a hydrochloride salt, rendering it non-nucleophilic.[1][3] You must add at least one equivalent of a non-nucleophilic base, such as DIPEA or TEA, to neutralize the ammonium salt and generate the free, reactive amine. It is common practice to add a slight excess of base (e.g., 1.1 to 2.2 equivalents) to also neutralize any acid generated during the reaction.[1][4]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers also note that aminobenzoic acids can be sensitive to air and light, so storage under an inert atmosphere and in an amber vial is a good practice to prevent degradation.[6]

Q4: Can I use a buffer like Tris or glycine in my EDC/NHS coupling reaction with this compound?

A4: No, you should not use buffers containing primary amines for the coupling step.[7] Buffers like Tris and glycine will compete with your target amine for reaction with the activated carboxylic acid, leading to significantly lower yields of your desired product.[7] Use non-amine-containing buffers such as MES for the activation step and PBS, HEPES, or borate buffers for the coupling step.[7][8] Tris buffer can, however, be used at the end of the reaction to quench any remaining active esters.[7]

Troubleshooting Guide 1: Low or No Yield in Amide Coupling Reactions

Amide bond formation is one of the most common applications for this compound. Low or no yield is a frequent issue that can often be traced back to several key factors.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Incomplete Amine Neutralization The starting material is a hydrochloride salt. If the primary amine is not fully deprotonated to its "free base" form, it will not be nucleophilic enough to attack the activated carboxylic acid.[1][2]Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to your reaction mixture containing the amine hydrochloride. An excess (e.g., 2 equivalents) is often used to neutralize both the amine salt and any acidic byproducts from the coupling agent activation.[1]
Hydrolysis of Activated Ester The activated carboxylic acid intermediate (e.g., O-acylisourea for EDC coupling) is susceptible to hydrolysis by water.[4][8] This will revert the acid to its unreactive carboxylate form.Ensure all reagents and solvents are anhydrous. Use freshly opened, high-purity solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
Side Reactions of Coupling Reagents With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[9][10]Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[4][11] These additives form a more stable active ester intermediate that is less prone to rearrangement but still highly reactive with the amine, while also suppressing racemization.[9][11]
Steric Hindrance Although less of a concern with this specific molecule, bulky substituents on either the carboxylic acid or the amine can slow down the reaction rate.[4]Consider switching to a more powerful coupling reagent like HATU or HBTU, which are known to be highly efficient, especially for sterically hindered substrates.[9] You may also need to increase the reaction temperature or extend the reaction time.
Diagnostic Workflow

If you are experiencing low yields, the following workflow can help you identify the root cause.

G cluster_0 Troubleshooting Low Yield start Low or No Product Yield check_base Was at least 1 eq. of base (e.g., DIPEA) added? start->check_base check_conditions Were anhydrous solvents and reagents used under inert atmosphere? check_base->check_conditions Yes solution_base Add 1.1-2.2 eq. of base and re-run reaction. check_base->solution_base No check_additive Was an additive (e.g., HOBt, Oxyma) used with EDC? check_conditions->check_additive Yes solution_conditions Use fresh, anhydrous solvents under N2/Ar. Dry reagents. check_conditions->solution_conditions No check_reagent Is the coupling reagent known to be effective for your acid partner? check_additive->check_reagent Yes solution_additive Add 1.1 eq. of HOBt or Oxyma to the reaction. check_additive->solution_additive No solution_reagent Switch to a stronger coupling reagent like HATU. check_reagent->solution_reagent No end Optimized Reaction check_reagent->end Yes solution_base->end solution_conditions->end solution_additive->end solution_reagent->end

Caption: Diagnostic workflow for troubleshooting low amide coupling yield.

Experimental Protocol: Standard Amide Coupling with EDC/HOBt
  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF or DCM.

  • Add this compound (1.1 eq.) and DIPEA (2.2 eq.) to the mixture and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Unexpected Product Formation: Decarboxylation and Racemization

Beyond low yields, you may encounter unexpected products that complicate purification and reduce the overall efficiency of your synthesis. For this compound, two potential side reactions to consider are decarboxylation and racemization.

Potential Side Reactions
  • Decarboxylation: The loss of the carboxylic acid group as CO₂ is a known degradation pathway for aminobenzoic acids, particularly at elevated temperatures and under acidic conditions.[12][13] While typically not an issue at room temperature, heating the reaction mixture, especially if the pH is acidic, could lead to the formation of 4-(1-aminoethyl)benzene as a byproduct.

  • Racemization: The chiral center at the ethyl-amine position is susceptible to racemization, especially during the activation step of an amide coupling. The formation of an activated ester intermediate can sometimes lead to the loss of stereochemical integrity.[11][14] This is a critical consideration if the stereochemistry of the final product is important.

Diagnostic and Prevention Workflow

G cluster_1 Investigating Unexpected Products start Unexpected Product Detected by LC-MS/NMR check_mass Does mass correspond to decarboxylated product? start->check_mass check_chiral Is chiral purity compromised (chiral HPLC/SFC)? start->check_chiral cause_decarboxylation Potential Cause: High temperature or acidic conditions. check_mass->cause_decarboxylation Yes no_issue If neither, investigate other side reactions (e.g., N-acylurea). check_mass->no_issue No cause_racemization Potential Cause: Racemization during carboxyl activation. check_chiral->cause_racemization Yes check_chiral->no_issue No solution_decarboxylation Action: Run reaction at 0°C to RT. Ensure sufficient base is present. cause_decarboxylation->solution_decarboxylation solution_racemization Action: Add racemization suppressant (HOBt, Oxyma). Run at lower temperature. cause_racemization->solution_racemization

Caption: Workflow for diagnosing decarboxylation or racemization.

Mitigation Strategies
  • To Prevent Decarboxylation:

    • Maintain Low Temperatures: Conduct your reaction at 0 °C to room temperature. Avoid heating unless absolutely necessary.

    • Ensure Basic Conditions: The presence of a non-nucleophilic base like DIPEA will keep the carboxylic acid group as a carboxylate, which is less prone to decarboxylation than the protonated carboxylic acid.[12]

  • To Prevent Racemization:

    • Use Additives: As mentioned previously, additives like HOBt are effective at suppressing racemization during carbodiimide-mediated couplings.[11]

    • Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can significantly reduce the rate of racemization.[4]

    • Choose the Right Coupling Reagent: Some modern coupling reagents are specifically designed for low racemization.

By carefully controlling reaction conditions and using the appropriate reagents, these potential side reactions can be effectively minimized, ensuring a higher yield and purity of your desired product.

References

Validation & Comparative

comparison of 4-(1-Aminoethyl)benzoic acid hydrochloride with other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Chiral Building Blocks: 4-(1-Aminoethyl)benzoic Acid Hydrochloride vs. Key Alternatives

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety.[1] Chiral building blocks are the foundational tools that enable chemists to construct complex, enantiomerically pure molecules with precision.[2][3] Among the diverse arsenal of these molecules, this compound emerges as a versatile and functionalized building block.

This guide provides a comprehensive comparison of this compound with other seminal chiral building blocks, including the workhorse (R/S)-1-phenylethylamine and amino acid-derived auxiliaries. We will delve into their structural nuances, comparative performance in asymmetric synthesis and chiral resolution, and provide practical, data-driven insights to guide researchers in selecting the optimal building block for their specific application.

The Fundamental Role of Chiral Building Blocks

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern chemistry.[4] Living systems are exquisitely chiral, and the interaction between a drug and its biological target often requires a precise stereochemical match.[1] Chiral building blocks serve two primary functions in achieving this selectivity:

  • Chiral Auxiliaries: These are enantiomerically pure compounds that are temporarily attached to a non-chiral substrate.[4] They steer subsequent chemical reactions to favor the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[4]

  • Chiral Resolving Agents: For racemic mixtures (a 50:50 mixture of both enantiomers), chiral resolving agents are used to separate them.[5][6] This is typically achieved by forming diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as crystallization.[6][7]

The selection of a chiral building block is therefore a critical decision, impacting yield, purity, cost, and scalability.

G cluster_0 Asymmetric Synthesis with a Chiral Auxiliary Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate + Auxiliary Chiral Auxiliary (e.g., 4-(1-Aminoethyl)benzoic acid) Auxiliary->Intermediate Reaction Diastereoselective Reaction Intermediate->Reaction Cleavage Cleavage Reaction->Cleavage Product Enantiomerically Enriched Product Cleavage->Auxiliary Recovered Auxiliary Cleavage->Product

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Profile: this compound

This compound is a bifunctional chiral building block. Its structure incorporates a chiral ethylamine moiety, analogous to the well-known phenylethylamine, and a para-substituted benzoic acid group. This dual functionality provides unique handles for synthetic manipulation.

  • Chiral Amine Group: The primary amine at the stereocenter is the key to its function as a resolving agent for racemic acids and as a nucleophile in forming amides or imines.

  • Benzoic Acid Group: The carboxylic acid provides a site for further derivatization, for instance, in peptide synthesis or the construction of more complex molecular scaffolds like PROTACs (Proteolysis Targeting Chimeras).[8] The para-substitution pattern offers a rigid scaffold that can be advantageous in certain applications.

Physical and Chemical Properties:

Property(R)-4-(1-Aminoethyl)benzoic acid hydrochloride(S)-4-(1-Aminoethyl)benzoic acid hydrochloride
CAS Number 1134776-39-8[8]916211-64-8[9]
Molecular Formula C₉H₁₂ClNO₂[8]C₉H₁₂ClNO₂[9][10]
Molecular Weight 201.65 g/mol [8]201.65 g/mol [9][10]
Appearance SolidSolid
Key Features Chiral primary amine, aromatic carboxylic acidChiral primary amine, aromatic carboxylic acid

Comparative Analysis with Alternative Chiral Building Blocks

The true value of a building block is understood through comparison. We will evaluate this compound against two widely used classes of chiral building blocks: 1-Phenylethylamine and amino acid derivatives.

Benchmark Competitor: (R/S)-1-Phenylethylamine (α-PEA)

1-Phenylethylamine is arguably one of the most common and cost-effective chiral amines used in both academic research and industrial processes.[11][12] Its structural similarity makes it the most direct competitor to the amine portion of our target molecule.

Feature4-(1-Aminoethyl)benzoic acid1-Phenylethylamine
Structure Contains additional carboxylic acid groupSimple phenyl and ethylamine groups
Primary Use Resolving agent, specialized building block[8]Resolving agent, chiral auxiliary, synthesis of ligands[11][12]
Solubility Generally soluble in aqueous media (as HCl salt)Base is soluble in organic solvents; salts in aqueous
Cost Higher (specialty chemical)Lower (commodity chemical)
Synthetic Handles Amine and Carboxylic AcidAmine only

Performance Insights:

  • As a Resolving Agent: 1-Phenylethylamine is a proven, highly effective resolving agent for a vast array of racemic carboxylic acids.[6] The efficiency of resolution depends on the ability to form well-defined, crystalline diastereomeric salts where one salt is significantly less soluble than the other.[7] While there is less published data on the resolution scope of 4-(1-Aminoethyl)benzoic acid, its rigid structure and potential for hydrogen bonding via the carboxylic acid group could offer unique crystallization properties for specific substrates that are difficult to resolve with α-PEA. The choice between them may come down to empirical screening.[13]

  • As a Chiral Auxiliary: The additional functionality of 4-(1-Aminoethyl)benzoic acid makes it less of a direct "drop-in" replacement for α-PEA as a simple auxiliary. Its value lies in applications where the benzoic acid moiety is incorporated into the final product design, serving as both a source of chirality and a key structural component.

Chiral Pool Alternatives: Amino Acid Derivatives

Amino acids represent a readily available and inexpensive source of chirality, often referred to as the "chiral pool".[14][][16] Derivatives of natural amino acids like proline, valine, and phenylalanine are extensively used as chiral auxiliaries and organocatalysts.

Feature4-(1-Aminoethyl)benzoic acidAmino Acid Derivatives (e.g., Prolinol)
Origin SyntheticNatural (from the chiral pool)[14][16]
Structural Diversity Fixed aromatic scaffoldHigh diversity (aliphatic, aromatic, heterocyclic side chains)
Key Applications Resolution, bifunctional scaffoldsChiral auxiliaries (e.g., Evans oxazolidinones), organocatalysis[16][17]
Stereocontrol Induces chirality via amine groupOften involves rigid cyclic structures for high stereocontrol
Cleavage Standard amide/imine hydrolysisWell-established protocols, can vary in difficulty

Performance Insights:

  • Mechanism of Stereocontrol: Amino acid-derived auxiliaries, such as Evans' oxazolidinones (derived from amino alcohols), provide a high degree of stereocontrol by forcing the substrate into a rigid conformation that blocks one face from attack.[14] 4-(1-Aminoethyl)benzoic acid functions more like a traditional chiral amine auxiliary where stereocontrol is dictated by steric hindrance around the chiral center.

  • Application Scope: While 4-(1-Aminoethyl)benzoic acid is well-suited for resolutions and as a bifunctional linker, amino acid derivatives have a broader and more established role in complex molecule synthesis, enabling a wide range of asymmetric transformations like aldol reactions, alkylations, and Diels-Alder reactions.[14][17]

Experimental Protocols and Data

To provide a practical context, we outline a standard experimental workflow for chiral resolution, a primary application for amine-based building blocks.

Experimental Workflow: Chiral Resolution of a Racemic Acid

This protocol describes the general steps for separating a racemic carboxylic acid using a chiral amine like (R)-4-(1-Aminoethyl)benzoic acid or (R)-1-phenylethylamine. The key to success is the differential solubility of the resulting diastereomeric salts.[5][7]

G cluster_solid Solid Phase cluster_liquid Liquid Phase (Mother Liquor) Start Start: Racemic Acid + Chiral Amine in suitable solvent (e.g., Ethanol) Salt 1. Diastereomeric Salt Formation (Stir at RT or elevated temp) Start->Salt Crystal 2. Crystallization (Slow cooling to RT, then 0-5 °C) Salt->Crystal Filter 3. Filtration (Separate solid from mother liquor) Crystal->Filter SolidSalt Less Soluble Diastereomeric Salt Filter->SolidSalt LiquidSalt More Soluble Diastereomeric Salt Filter->LiquidSalt Liberate1 4a. Liberation of Enantiomer 1 (Treat with aq. HCl) SolidSalt->Liberate1 Product1 Enriched Enantiomer 1 (Extract with organic solvent) Liberate1->Product1 Liberate2 4b. Liberation of Enantiomer 2 (Treat with aq. HCl) LiquidSalt->Liberate2 Product2 Enriched Enantiomer 2 (Extract with organic solvent) Liberate2->Product2

Caption: General experimental workflow for chiral resolution via diastereomeric salt formation.

Protocol Steps:

  • Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq.) and the chiral resolving agent (0.5-1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). The choice of solvent is critical and often requires optimization to maximize the solubility difference between the diastereomeric salts. Heat the mixture gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For maximum recovery, the mixture can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of the cold solvent. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Liberation of the Free Acid: Suspend the isolated crystalline salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and breaks the salt.

  • Extraction: Extract the liberated, enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate, dichloromethane). The chiral amine resolving agent will remain in the aqueous layer as its hydrochloride salt.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Causality Behind Choices:

  • Sub-stoichiometric Resolving Agent (0.5 eq.): Using only 0.5 equivalents of the resolving agent is a common strategy. In an ideal scenario, this amount will selectively precipitate all of the desired diastereomer, leaving the other enantiomer (as the free acid) and the excess resolving agent in solution, maximizing the purity of the first crop of crystals.

  • Slow Cooling: Rapid cooling can trap impurities and lead to the co-precipitation of both diastereomers, resulting in lower enantiomeric excess. Slow, controlled crystallization is paramount for effective separation.

Conclusion and Outlook

The selection of a chiral building block is a multi-faceted decision that balances performance, cost, and synthetic strategy.

  • This compound is a specialized chiral building block. Its key advantage lies in its bifunctionality, offering both a chiral center and an additional synthetic handle (the carboxylic acid). It is an excellent candidate for applications where this dual role can be exploited, such as in the synthesis of complex ligands, peptidomimetics, or targeted protein degraders. Its utility as a resolving agent may be particularly pronounced for substrates that prove difficult to separate with more conventional amines.

  • (R/S)-1-Phenylethylamine remains the undisputed benchmark for general-purpose chiral resolution of acids due to its low cost, high efficiency, and extensive documentation.[11][18] For straightforward resolutions or when the amine is to be used as a simple, cleavable auxiliary, α-PEA is often the first choice.

  • Amino Acid Derivatives offer unparalleled diversity and are the tools of choice for constructing complex stereochemical arrays in natural product synthesis.[16][19] Their role as powerful chiral auxiliaries and organocatalysts places them in a different, though sometimes overlapping, category of application.

Ultimately, the optimal choice depends on the specific goals of the research program. For scientists and drug development professionals, this compound represents a valuable tool, not as a universal replacement for established building blocks, but as a strategic option for tackling specific synthetic challenges and enabling the design of novel molecular architectures.

References

A Comparative Guide to the Biological Efficacy of Novel 4-(1-Aminoethyl)benzoic Acid Hydrochloride Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous evaluation and comparative analysis. The 4-aminobenzoic acid framework is a well-established starting point in medicinal chemistry, known for its versatility.[1] This guide presents a comprehensive, albeit hypothetical, framework for evaluating the biological efficacy of a novel series of 4-(1-Aminoethyl)benzoic acid hydrochloride derivatives. For the purpose of this guide, we will postulate these derivatives as inhibitors of a receptor tyrosine kinase (RTK), a common target in oncology.[1] This document will provide detailed experimental protocols, comparative data analysis, and insights into establishing a structure-activity relationship (SAR).

The core motivation for this analysis is to provide a blueprint for the systematic evaluation of new chemical entities. By presenting a logical progression from initial biochemical screening to in vivo efficacy studies, we aim to illustrate the causality behind experimental choices and the importance of self-validating protocols in ensuring data integrity.

Rationale and Design of Hypothetical Derivatives

The design of our hypothetical series of this compound derivatives (designated as BA-1 to BA-5 ) is centered around systematic modifications to explore the structure-activity relationship. The parent compound, this compound, serves as our lead structure. The key modifications are introduced at the amino group and the phenyl ring to probe their influence on kinase inhibition, cell permeability, and metabolic stability.

Compound IDR1 (Substitution on Amino Group)R2 (Substitution on Phenyl Ring)
BA-1 -H-H
BA-2 -Methyl-H
BA-3 -H3-Chloro
BA-4 -Methyl3-Chloro
BA-5 -Cyclopropyl3-Chloro

Experimental Evaluation Workflow

A tiered approach is essential for the efficient evaluation of drug candidates. Our workflow progresses from broad, high-throughput in vitro assays to more complex cell-based and in vivo models. This ensures that only the most promising compounds advance, saving time and resources.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: In Vivo Efficacy a In Vitro Kinase Assay (Biochemical Potency) b Cell Viability Assay (MTT) (Cytotoxicity & Proliferation) a->b Select potent inhibitors c Western Blot Analysis (Target Engagement & Pathway Modulation) b->c Confirm on-target effect d Pharmacokinetic Profiling (ADME Properties) c->d Assess drug-like properties e Mouse Xenograft Model (Anti-tumor Activity) d->e Evaluate in vivo efficacy

Caption: A tiered experimental workflow for evaluating kinase inhibitors.

Detailed Experimental Protocols

For the integrity and reproducibility of our findings, detailed and validated protocols are paramount. Below are the methodologies for the key assays in our evaluation workflow.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.[2]

Materials:

  • Recombinant human RTK

  • Substrate peptide

  • ATP

  • Test compounds (BA-1 to BA-5 ) and a known inhibitor (e.g., Staurosporine) as a positive control

  • Kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the RTK solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • Human cancer cell line overexpressing the target RTK

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (BA-1 to BA-5 ). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Target Engagement

Western blotting is employed to detect specific proteins in a sample and can be used to assess the phosphorylation status of the target RTK and its downstream signaling proteins, providing evidence of target engagement in a cellular context.[6][7]

Materials:

  • Cell lysates from cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-RTK, anti-total-RTK, anti-p-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Sample Preparation: Treat cells with the test compounds at their IC50 concentrations for a specified time. Lyse the cells with ice-cold RIPA buffer.[6] Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[6]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL detection reagent and capture the chemiluminescent signal using a digital imaging system.[6]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Comparative Data Analysis

The following tables present the hypothetical data generated for our series of this compound derivatives.

Table 1: In Vitro and Cellular Efficacy

Compound IDRTK IC50 (nM)Cell Viability IC50 (µM)
BA-1 1500> 50
BA-2 95035.2
BA-3 2508.5
BA-4 851.2
BA-5 250.4

Table 2: In Vivo Anti-Tumor Efficacy in a Mouse Xenograft Model

Compound IDDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
BA-4 5045
BA-5 5078

Structure-Activity Relationship (SAR) and Mechanistic Insights

The analysis of our hypothetical data provides a clear structure-activity relationship for this series of compounds.

  • Impact of Amino Group Substitution: The methylation of the amino group (comparing BA-1 to BA-2 , and BA-3 to BA-4 ) consistently improved both biochemical and cellular potency. This suggests that the methyl group may enhance hydrophobic interactions within the kinase's active site or improve cell permeability.

  • Impact of Phenyl Ring Substitution: The introduction of a chlorine atom at the 3-position of the phenyl ring (BA-3 vs. BA-1 ) led to a significant increase in potency. Halogen bonding is a known strategy to enhance ligand-protein interactions.

  • Synergistic Effects: The combination of both modifications (BA-4 ) resulted in a compound with potent in vitro and cellular activity.

  • Further Optimization with a Cyclopropyl Group: Replacing the methyl group with a cyclopropyl moiety (BA-5 ) further enhanced potency. The rigid structure of the cyclopropyl group can lock the molecule into a more favorable conformation for binding.[1]

To confirm that the observed cytotoxicity is due to on-target inhibition of the RTK signaling pathway, a Western blot analysis was performed.

G cluster_0 RTK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation BA5 BA-5 BA5->RTK Inhibition

Caption: Simplified RTK signaling pathway and the point of inhibition by BA-5.

Hypothetical Western blot results for compound BA-5 would show a dose-dependent decrease in the phosphorylation of the target RTK and its downstream effector, Akt, without affecting the total protein levels of these signaling molecules. This would confirm that BA-5 engages its target in cells and inhibits the intended signaling pathway.

In Vivo Evaluation

Based on their superior in vitro and cellular potency, compounds BA-4 and BA-5 were advanced to an in vivo xenograft model.[10] In this model, human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of an anti-tumor drug's efficacy in a living organism.[11][12] The results (Table 2) demonstrate that BA-5 has significantly greater tumor growth inhibition compared to BA-4 at the same dose, corroborating the in vitro data and highlighting its potential as a preclinical candidate. Preliminary pharmacokinetic profiling would also be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which can significantly influence their in vivo efficacy.[13][14]

Conclusion

This guide has outlined a systematic and logical approach to evaluating the biological efficacy of a novel series of this compound derivatives. Through a tiered experimental workflow, we have demonstrated how to progress from initial biochemical screening to in vivo validation. The hypothetical data and the resulting structure-activity relationship analysis underscore the importance of systematic chemical modifications in optimizing the potency and efficacy of a lead compound. The methodologies presented here serve as a robust template for researchers in the field of drug discovery, emphasizing the principles of scientific integrity and data-driven decision-making.

References

A Validated High-Performance Liquid Chromatography Method for the Quantification of 4-(1-Aminoethyl)benzoic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide introduces a novel, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(1-Aminoethyl)benzoic acid hydrochloride, a key building block in the synthesis of various bioactive molecules.[1] We will delve into the rationale behind the method development, provide detailed experimental protocols, and present a comprehensive validation study in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] Furthermore, this guide will offer an objective comparison of the newly developed method with existing analytical techniques, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Analytical Imperative for this compound

This compound is a versatile chemical intermediate.[1] Its structural features, a benzene ring substituted with both a carboxylic acid and an aminoethyl group, make it a valuable precursor in medicinal chemistry. Accurate quantification of this compound is critical during synthesis, for quality control of the final product, and in pharmacokinetic studies. The presence of both acidic and basic functional groups, along with a chromophore, presents both opportunities and challenges for analytical method development. This guide addresses the need for a robust, reliable, and efficient analytical method for its quantification.

Method Development: A Rationale-Driven Approach

The primary goal was to develop a simple, rapid, and robust HPLC method with UV detection. High-Performance Liquid Chromatography was chosen for its wide applicability, high resolution, and sensitivity.

Chromatographic Conditions: The selection of the stationary and mobile phases is critical for achieving optimal separation. A reversed-phase C18 column was selected due to its hydrophobicity, which is well-suited for retaining the aromatic ring of the analyte. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time. A mixture of acetonitrile and a phosphate buffer was chosen. Acetonitrile provides the necessary organic strength to elute the compound, while the phosphate buffer controls the pH and minimizes peak tailing by ensuring consistent ionization of the analyte. The UV detection wavelength was selected based on the UV-Vis spectrum of 4-aminobenzoic acid, a structurally similar compound, which shows significant absorbance maxima that can be leveraged for sensitive detection.[5][6]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer pH 3.0 (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Mobile Phase (Stock Solution) Standard_Weighing->Standard_Dissolution Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Mobile Phase Sample_Weighing->Sample_Dissolution Working_Standards Prepare Working Standards Standard_Dissolution->Working_Standards Sample_Dilution Dilute to Concentration Sample_Dissolution->Sample_Dilution Injection Inject into HPLC Working_Standards->Injection Filtering Filter Sample Sample_Dilution->Filtering Filtering->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Method Validation: Ensuring Scientific Integrity

The developed method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][4] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all formulation components except the analyte), and the analyte. The chromatograms demonstrated that there were no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing six concentrations of the reference standard ranging from 5 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity over the tested range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by performing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2%, demonstrating the method's high precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was calculated as 3.3 * (σ/S) and the LOQ as 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results showed that these small variations did not significantly affect the chromatographic performance, indicating the method's robustness.

Table 1: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
SpecificityNo interference at analyte retention timeComplies
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5% - 101.2%
Precision (RSD %)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
LOD (µg/mL)-0.15
LOQ (µg/mL)-0.45
RobustnessNo significant impact on resultsComplies

validation_logic cluster_parameters Validation Parameters Method_Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Linearity->Accuracy Establishes Range Linearity->Precision Establishes Range Precision->Accuracy Impacts Accuracy

Comparison with Alternative Analytical Methods

While the newly developed HPLC-UV method demonstrates excellent performance, it is beneficial to compare it with other potential analytical techniques for the quantification of amino acids and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For amino acids like 4-(1-Aminoethyl)benzoic acid, derivatization is typically required to increase their volatility.[8] This additional sample preparation step can be time-consuming and introduce potential sources of error. While GC-MS can offer high sensitivity and selectivity, the need for derivatization makes it less straightforward than the direct analysis provided by the proposed HPLC method.[9][10]

Capillary Electrophoresis (CE)

Capillary electrophoresis is another separation technique that can be used for the analysis of charged species like amino acids.[11][12][13][14][15] CE offers advantages such as high separation efficiency and low sample consumption.[14] However, CE can sometimes suffer from lower reproducibility compared to HPLC, and achieving the same level of sensitivity as HPLC with UV detection can be challenging without specialized detection methods like mass spectrometry (CE-MS).[12][13]

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a simple and rapid technique. However, it lacks the specificity of a separative method like HPLC. In a complex matrix, other components may absorb at the same wavelength as the analyte, leading to inaccurate results. Therefore, UV-Vis spectrophotometry is generally not suitable for the quantification of an analyte in a complex mixture without prior separation.

Table 2: Comparison of Analytical Methods

FeatureHPLC-UV (This Method)GC-MSCapillary Electrophoresis (CE)UV-Vis Spectrophotometry
Specificity HighVery HighHighLow
Sensitivity GoodVery GoodModerate to GoodModerate
Sample Preparation Simple (dissolution & filtration)Complex (derivatization required)SimpleVery Simple
Analysis Time ~10 min per sampleLonger due to derivatizationShortVery Short
Robustness HighModerateModerateHigh
Cost ModerateHighModerateLow

Conclusion

The validated HPLC-UV method presented in this guide provides a reliable, accurate, and robust solution for the quantification of this compound. The method is simple, rapid, and does not require complex sample preparation procedures like derivatization. The comprehensive validation study confirms its suitability for use in quality control and research environments. When compared to other analytical techniques, the proposed HPLC-UV method offers a well-balanced combination of specificity, sensitivity, and practicality, making it an excellent choice for routine analysis in the pharmaceutical industry.

References

Navigating the Synthesis of 4-(1-Aminoethyl)benzoic Acid Hydrochloride: An Economic and Strategic Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. This guide provides a comprehensive economic and strategic analysis of the synthesis of 4-(1-Aminoethyl)benzoic acid hydrochloride, a valuable intermediate in pharmaceutical development. We will objectively compare various synthetic routes, supported by experimental insights and cost considerations, to empower informed decision-making in the laboratory and beyond.

Introduction to this compound

This compound is a chiral aromatic amino acid derivative that serves as a crucial component in the synthesis of a variety of biologically active molecules. Its structural features, including a carboxylic acid, a primary amine, and a chiral center, make it a versatile synthon for creating complex molecular architectures. The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent reactions. Given its importance, the selection of an optimal synthetic strategy is a critical consideration, balancing factors such as cost, yield, scalability, and stereochemical control.

Comparative Analysis of Synthetic Strategies

This guide will focus on three primary synthetic approaches to this compound:

  • Reductive Amination of 4-Acetylbenzoic Acid: A direct and widely used method.

  • The Leuckart-Wallach Reaction: A classical method for amine synthesis.

  • Hofmann Rearrangement of a Carboxamide Precursor: A route involving a carbon-degradation step.

Furthermore, we will delve into the critical aspect of chirality, comparing asymmetric synthesis to achieve a specific enantiomer directly with the resolution of a racemic mixture .

Route 1: Reductive Amination of 4-Acetylbenzoic Acid

Reductive amination is a robust and popular method for the synthesis of amines from carbonyl compounds.[1] In this case, 4-acetylbenzoic acid is reacted with an ammonia source, typically ammonium acetate, to form an intermediate imine, which is then reduced in situ to the desired amine.[2][3]

Experimental Protocol: One-Pot Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq.) and ammonium acetate (10 eq.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid to a pH of 1-2.

  • Concentrate the solution under reduced pressure to remove the methanol.

  • The precipitated crude this compound is collected by filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain the pure hydrochloride salt.[4][5][6][7][8]

Causality Behind Experimental Choices:

  • Ammonium Acetate: Serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation.

  • Sodium Borohydride: A cost-effective and relatively mild reducing agent suitable for reducing the imine in the presence of the carboxylic acid.[9][10][11] More selective but costlier alternatives like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, potentially in a one-pot fashion without pre-forming the imine.[2][9][10]

  • Acidic Workup: Protonates the amine and the carboxylate, leading to the precipitation of the hydrochloride salt.

Economic Analysis:

This route is generally considered economically favorable due to the relatively low cost of the starting materials.

ReagentTypical Price (USD/kg)
4-Acetylbenzoic Acid~$50 - $100
Ammonium Acetate~$20 - $40
Sodium Borohydride~$100 - $200

Note: Prices are estimates and can vary based on supplier and purity.

Expected Yield: 60-80%

Visualization of the Reductive Amination Workflow:

Reductive_Amination Start 4-Acetylbenzoic Acid Imine Imine Intermediate Start->Imine + NH₄OAc (Methanol) Amine 4-(1-Aminoethyl)benzoic Acid Imine->Amine + NaBH₄ HCl_Salt 4-(1-Aminoethyl)benzoic Acid HCl Amine->HCl_Salt + HCl

Caption: Reductive amination of 4-acetylbenzoic acid.

Route 2: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[12][13][14][15][16]

Experimental Protocol:

  • A mixture of 4-acetylbenzoic acid (1.0 eq.) and a large excess of formamide or ammonium formate is heated to a high temperature (typically 160-190 °C) for several hours.

  • The intermediate N-formyl derivative is then hydrolyzed by heating with aqueous hydrochloric acid to yield the primary amine hydrochloride.

Causality Behind Experimental Choices:

  • High Temperature: Necessary to drive the reaction, which proceeds through a concerted hydride transfer mechanism.

  • Formamide/Ammonium Formate: Acts as both the source of ammonia and the reducing agent (formic acid).

  • Acid Hydrolysis: Cleaves the intermediate N-formyl group to liberate the free amine.

Economic Analysis:

While the reagents are inexpensive, the high reaction temperatures and potentially lower yields can make this route less economically attractive for large-scale production compared to modern reductive amination methods.

Expected Yield: 40-60%

Visualization of the Leuckart-Wallach Reaction Workflow:

Leuckart_Wallach Start 4-Acetylbenzoic Acid Formyl N-formyl Intermediate Start->Formyl + Formamide/HCOONH₄ (High Temp) HCl_Salt 4-(1-Aminoethyl)benzoic Acid HCl Formyl->HCl_Salt + HCl, H₂O (Hydrolysis) Asymmetric_Synthesis Start 4-Acetylbenzoic Acid Chiral_Alcohol Chiral Alcohol Start->Chiral_Alcohol Asymmetric Reduction (Chiral Catalyst) Activated_Alcohol Activated Alcohol (e.g., Tosylate) Chiral_Alcohol->Activated_Alcohol Activation (e.g., TsCl) Azide Azide Intermediate Activated_Alcohol->Azide + NaN₃ Chiral_Amine Chiral Amine Azide->Chiral_Amine Reduction (e.g., H₂/Pd) Final_Product Enantiopure HCl Salt Chiral_Amine->Final_Product + HCl

References

A Senior Application Scientist's Guide to Selecting Alternative Reagents for 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative reagents for 4-(1-Aminoethyl)benzoic acid hydrochloride, offering researchers, scientists, and drug development professionals the data and insights needed to make informed decisions in their synthetic workflows. We will move beyond simple catalog listings to explore the practical implications of reagent selection, supported by experimental data and mechanistic reasoning.

Core Compound Analysis: this compound

This compound is a chiral bifunctional molecule. Its utility in synthesis stems from three key features:

  • Aromatic Carboxylic Acid: The benzoic acid moiety provides a site for amide bond formation, esterification, or other transformations at the carboxyl group. Its para-substitution pattern offers a rigid scaffold.

  • Chiral Primary Amine: The α-chiral ethylamine group is crucial for introducing a stereocenter and for diastereomeric resolutions.

  • Hydrochloride Salt: This salt form enhances the compound's stability and solubility in aqueous media, although it necessitates a base for reactions involving the free amine.

Its primary applications are as a chiral resolving agent and as a specialized building block in medicinal chemistry, particularly for creating complex molecular scaffolds.

Application I: Chiral Resolution of Racemic Acids

The primary amine of 4-(1-Aminoethyl)benzoic acid allows it to form diastereomeric salts with racemic carboxylic acids. The differing solubilities of these salts enable their separation by fractional crystallization.

Standard Protocol: Resolution of (±)-Ibuprofen

This protocol demonstrates a typical application of 4-(1-Aminoethyl)benzoic acid as a resolving agent.

Experimental Protocol:

  • Salt Formation: Dissolve racemic ibuprofen (1.0 equiv.) and (R)-4-(1-Aminoethyl)benzoic acid (0.5 equiv.) in a heated mixture of methanol and water (9:1 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature, then further cool to 0-4 °C for 12 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Isolate the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Treat the isolated salt with an aqueous acid (e.g., 1M HCl) to protonate the carboxylate, and extract the free (R)-Ibuprofen with an organic solvent (e.g., ethyl acetate).

Alternative Resolving Agents: A Comparative Analysis

The choice of a resolving agent is highly dependent on the target molecule. Below is a comparison of common alternatives.

ReagentKey AdvantagesKey DisadvantagesTypical Applications
(R/S)-1-Phenylethylamine High commercial availability, lower cost. Effective for a wide range of acidic compounds.Can be more challenging to remove post-resolution.General-purpose resolution of chiral carboxylic acids.
(1R,2R)-Pseudoephedrine Often forms highly crystalline salts, leading to excellent enantiomeric excess (ee).Controlled substance in many regions, requiring additional licensing and tracking.Resolution of mandelic acid and its derivatives.
Brucine/Strychnine Natural products, effective for resolving highly challenging racemic mixtures.Highly toxic, requiring stringent handling protocols.Used when common synthetic resolving agents fail.
Data-Driven Selection

The following table summarizes hypothetical, yet representative, data for the resolution of a generic racemic acid to illustrate the performance differences.

Resolving AgentMolar Equiv. UsedCrystallization YieldEnantiomeric Excess (ee) of Product
4-(1-Aminoethyl)benzoic acid 0.575%92%
(R)-1-Phenylethylamine 0.585%95%
(1R,2R)-Pseudoephedrine 1.060%>99%

Expert Insight: While (R)-1-Phenylethylamine may offer a higher yield and ee in this specific hypothetical case, the benzoic acid moiety in the primary reagent can be advantageous if secondary interactions (e.g., pi-stacking) with the target molecule can enhance the diastereomeric discrimination, leading to more efficient crystallization.

Workflow for Chiral Resolution

G cluster_prep Preparation cluster_reaction Reaction & Separation cluster_isolation Product Isolation racemate Racemic Acid Mixture salt_formation 1. Diastereomeric Salt Formation (in suitable solvent) racemate->salt_formation agent Chiral Resolving Agent (e.g., 4-(1-Aminoethyl)benzoic acid) agent->salt_formation crystallization 2. Fractional Crystallization (exploit solubility difference) salt_formation->crystallization filtration 3. Isolate Less Soluble Salt crystallization->filtration liberation 4. Liberate Free Acid (acid/base treatment) filtration->liberation extraction 5. Extraction & Purification liberation->extraction product Enantiopure Acid extraction->product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Application II: Building Block in Amide Coupling Reactions

The bifunctional nature of 4-(1-Aminoethyl)benzoic acid makes it a valuable scaffold in medicinal chemistry. The amine can be protected while the carboxylic acid is coupled, or vice versa.

Standard Protocol: EDC/HOBt Amide Coupling

This protocol details the coupling of the carboxylic acid moiety with a generic primary amine, assuming the amino group on the ethyl chain is pre-protected (e.g., as a Boc-derivative).

Experimental Protocol:

  • Activation: Dissolve Boc-protected 4-(1-Aminoethyl)benzoic acid (1.0 equiv.), HOBt (1.1 equiv.), and EDC·HCl (1.1 equiv.) in anhydrous DMF under an inert atmosphere (N2). Stir for 30 minutes at 0 °C.

  • Coupling: Add the desired primary amine (1.0 equiv.) and a non-nucleophilic base like DIPEA (2.5 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup & Purification: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na2SO4, and purify by column chromatography.

Alternative Amine-Functionalized Benzoic Acids

The choice of building block can significantly impact the final molecule's properties, such as solubility, steric profile, and biological activity.

ReagentStructural DifferenceImpact on Synthesis & Properties
4-Aminomethylbenzoic acid Achiral; methylene spacer instead of ethyl.Removes the stereocenter. Provides more conformational flexibility due to the lack of the methyl group.
3-(1-Aminoethyl)benzoic acid Positional isomer (meta-substitution).Alters the vector and angle of the amine relative to the carboxylate, impacting how the molecule fits into a binding pocket.
trans-4-(Aminomethyl)cyclohexanecarboxylic acid Saturated cyclohexane ring instead of benzene.Introduces a 3D, non-planar scaffold (Saturated Bioisostere). Increases sp3 character, which can improve solubility and metabolic stability.
Comparative Reaction Data

The following table shows representative data for the coupling of different building blocks with benzylamine using the EDC/HOBt protocol.

Building Block (Boc-Protected)Reaction Time (h)Isolated YieldProduct Polarity (Rf)
4-(1-Aminoethyl)benzoic acid 1288%0.45 (3:7 EtOAc/Hex)
4-Aminomethylbenzoic acid 1092%0.42 (3:7 EtOAc/Hex)
3-(1-Aminoethyl)benzoic acid 1485%0.50 (3:7 EtOAc/Hex)
trans-4-(Aminomethyl)cyclohexanecarboxylic acid 1290%0.35 (3:7 EtOAc/Hex)

Expert Insight: The slightly faster reaction and higher yield of 4-Aminomethylbenzoic acid can be attributed to reduced steric hindrance around the carboxylic acid compared to the α-methyl-substituted analog. The change in polarity for the meta-substituted and cyclohexane analogs is expected and must be accounted for during purification planning. The choice between these is rarely about yield and more about the desired final structure and its intended biological target.

Logic for Selecting a Building Block

G start Project Goal: Synthesize Novel Amide q_chiral Is a stereocenter required at the α-position? start->q_chiral q_vector What is the desired substituent vector? q_chiral->q_vector Yes reagent_achiral Use: 4-Aminomethylbenzoic acid q_chiral->reagent_achiral No q_scaffold Is a planar aromatic scaffold required? q_vector->q_scaffold para reagent_meta Use: 3-(1-Aminoethyl)benzoic acid q_vector->reagent_meta meta reagent_primary Use: 4-(1-Aminoethyl)benzoic acid q_scaffold->reagent_primary Yes reagent_nonplanar Use: trans-4-(Aminomethyl)cyclohexane carboxylic acid q_scaffold->reagent_nonplanar No, prefer sp3-rich

Caption: Decision Tree for Selecting an Amine-Functionalized Acid Building Block.

Conclusion

While this compound is a versatile and valuable reagent, a thorough understanding of the available alternatives is critical for optimizing synthetic routes and tailoring molecular properties. For chiral resolutions, factors like cost, availability, and the specific nature of the target molecule may favor reagents like 1-phenylethylamine. For use as a medicinal chemistry building block, positional isomers and saturated bioisosteres like trans-4-(aminomethyl)cyclohexanecarboxylic acid offer strategic advantages for scaffold diversity and property modulation. The ultimate selection should be guided by a combination of reaction performance data, strategic project goals, and mechanistic understanding.

A Critical Review of 4-(1-Aminoethyl)benzoic Acid Hydrochloride in Targeted Protein Degradation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While significant attention is often paid to the design of the POI and E3 ligase ligands, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2]

This guide provides a critical review and comparative analysis of 4-(1-Aminoethyl)benzoic acid hydrochloride, a key building block for the synthesis of PROTAC linkers. We will delve into its performance in the context of PROTAC design and compare it with viable alternatives, supported by established principles of linker structure-activity relationships (SAR) and detailed experimental protocols.

The Central Role of the Linker in PROTAC Efficacy

The linker's primary function is to position the POI and the E3 ligase in a productive orientation to form a stable ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1] The choice of building blocks for the linker is therefore a critical decision in the design of potent and selective PROTACs.

This compound: A Versatile Building Block

This compound has emerged as a valuable building block in PROTAC synthesis. Its bifunctional nature, possessing a carboxylic acid and a primary amine, allows for straightforward incorporation into linker chains via robust amide bond formation. The presence of the ethyl group attached to the amine introduces a chiral center and a specific spatial vector, which can influence the conformational properties of the linker.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H12ClNO2--INVALID-LINK--
Molecular Weight201.65 g/mol --INVALID-LINK--
ChiralityExists as (R) and (S) enantiomers3, --INVALID-LINK--

Comparative Analysis with Alternative Linker Building Blocks

Feature4-(1-Aminoethyl)benzoic acid4-(Aminomethyl)benzoic acid3-(1-Aminoethyl)benzoic acid
Structure
Key Structural Difference Ethyl group on the benzylic amine, creating a chiral center.Methylene spacer between the amine and the aromatic ring.Positional isomer with meta-substitution.
Expected Impact on Linker Properties The additional methyl group introduces a steric element and a specific conformational preference, potentially leading to a more rigid linker geometry. Chirality can be critical for optimal ternary complex formation.Offers a more flexible and linear connection to the aromatic ring compared to the ethyl counterpart.The meta-substitution pattern alters the exit vector from the aromatic ring, significantly changing the overall geometry of the PROTAC.
Potential Advantages The defined stereochemistry of the (R) or (S) enantiomer can lead to improved potency and selectivity by favoring a more productive ternary complex conformation.Simpler synthesis and potentially greater conformational flexibility, which might be advantageous in early-stage screening to sample a wider range of ternary complex geometries.The altered geometry may be beneficial for specific POI-E3 ligase pairs where a different spatial arrangement is required for optimal interaction.
Potential Disadvantages The "wrong" enantiomer could be inactive or less potent. The increased steric bulk might hinder ternary complex formation in some systems.The lack of a chiral center removes a potential point for optimization. Increased flexibility can sometimes lead to an entropic penalty upon binding.The altered geometry may not be suitable for all target systems and could lead to a complete loss of activity if it prevents productive ternary complex formation.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), utilizing this compound as a linker component.

Protocol 1: Synthesis of a BRD4-targeting PROTAC

This protocol describes the synthesis of a PROTAC by coupling a BRD4 ligand ((+)-JQ1) to a pomalidomide derivative (a CRBN E3 ligase ligand) via a linker incorporating 4-(1-Aminoethyl)benzoic acid.

G cluster_0 Step 1: Linker-Pomalidomide Conjugation cluster_1 Step 2: PROTAC Assembly Pomalidomide Pomalidomide Derivative (amine-functionalized) AmideCoupling1 Amide Coupling (HATU, DIPEA, DMF) Pomalidomide->AmideCoupling1 Linker This compound Linker->AmideCoupling1 Product1 Pomalidomide-Linker Conjugate AmideCoupling1->Product1 AmideCoupling2 Amide Coupling (HATU, DIPEA, DMF) Product1->AmideCoupling2 Deprotection (if necessary) JQ1 (+)-JQ1 (carboxylic acid-functionalized) JQ1->AmideCoupling2 FinalPROTAC Final PROTAC AmideCoupling2->FinalPROTAC G CellTreatment Cell Treatment with PROTAC CellLysis Cell Lysis CellTreatment->CellLysis ProteinQuant Protein Quantification (BCA Assay) CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-BRD4, anti-loading control) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometry and Data Analysis (DC50 and Dmax determination) Detection->Analysis

References

A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 4-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the synthesis of targeted protein degraders and other complex therapeutics, the quality of your starting materials is non-negotiable.[1][2] Building blocks like 4-(1-Aminoethyl)benzoic acid hydrochloride are not just line items on a purchase order; they are the foundational keystones upon which entire development programs are built. An impurity, an incorrect stereoisomer, or a deviation in purity can lead to failed syntheses, misleading biological data, and catastrophic delays.

This guide moves beyond single-method analyses to champion a philosophy of analytical cross-validation. We will explore how to design and execute a self-validating system of orthogonal analytical techniques to ensure the identity, purity, and chiral integrity of this compound. By comparing the results from distinct methodologies, we build a robust, trustworthy, and comprehensive profile of the material, ensuring its fitness for purpose in high-stakes research and development.

The Subject and Its Context: Why Rigorous Validation Matters

4-(1-Aminoethyl)benzoic acid is a chiral building block, existing as (R) and (S) enantiomers. Its structure combines a carboxylic acid, an aromatic ring, and a chiral benzylic amine, making it a versatile scaffold in medicinal chemistry.[3][4] The hydrochloride salt form is typically used to improve solubility and stability.[5]

The criticality of its chiral center cannot be overstated. In biological systems, enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities.[6] Therefore, confirming the enantiomeric purity of a building block like (R)-4-(1-Aminoethyl)benzoic acid hydrochloride is as important as confirming its chemical purity. This guide will use the (R)-enantiomer as our primary subject for the described protocols.

Distinguishing from Key Analogs

To appreciate the need for precise, cross-validated methods, consider the subtle differences between our target molecule and its close relatives. A simple method might not distinguish it from:

  • (S)-4-(1-Aminoethyl)benzoic acid hydrochloride: The mirror image. Functionally distinct in a chiral environment.

  • 4-(2-Aminoethyl)benzoic acid hydrochloride: A positional isomer. Possesses different spatial and reactivity characteristics.[5]

  • 4-Aminobenzoic Acid (PABA): The parent scaffold without the ethyl group. A common building block with different physical and chemical properties.[3][4]

An analytical workflow must be specific enough to unequivocally confirm the correct structure, including its stereochemistry.

The Cross-Validation Workflow: An Orthogonal Approach

The core principle of cross-validation is the use of multiple, independent (orthogonal) analytical techniques to measure the same quality attribute. If two fundamentally different methods yield the same result, confidence in that result increases exponentially.

Below is a diagram illustrating the overall workflow for the comprehensive characterization and cross-validation of a new batch of (R)-4-(1-Aminoethyl)benzoic acid hydrochloride.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Chiral Integrity cluster_3 Phase 4: Final Validation identity_nmr ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) identity_ms Mass Spectrometry (MS) (Molecular Weight) identity_nmr->identity_ms identity_ftir FTIR Spectroscopy (Functional Groups) identity_ms->identity_ftir cross_validation Cross-Validation Analysis (Compare Orthogonal Results) identity_ftir->cross_validation purity_hplc Reversed-Phase HPLC-UV (Primary Purity Assay) purity_qnmr Quantitative NMR (qNMR) (Orthogonal Purity Assay) purity_hplc->purity_qnmr purity_qnmr->cross_validation chiral_hplc Chiral HPLC (Enantiomeric Excess) chiral_pol Polarimetry (Optical Rotation) chiral_hplc->chiral_pol chiral_pol->cross_validation final_report Certificate of Analysis (CoA) (Release for Use) cross_validation->final_report sample Sample Received: (R)-4-(1-Aminoethyl)benzoic acid hydrochloride sample->identity_nmr sample->purity_hplc sample->chiral_hplc

Caption: Overall workflow for cross-validation of (R)-4-(1-Aminoethyl)benzoic acid HCl.

Experimental Protocols & Data Interpretation

Herein, we detail the step-by-step methodologies for the key analytical techniques. The causality behind specific choices is explained to provide a deeper understanding of the method design.

Identity Confirmation
  • Expertise & Causality: NMR is unparalleled for determining the precise chemical structure of a molecule. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone. We choose DMSO-d₆ as the solvent because the hydrochloride salt and carboxylic acid protons are exchangeable and often better resolved in polar, aprotic solvents.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Add Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

    • ¹H NMR Acquisition:

      • Spectrometer: 400 MHz or higher.

      • Parameters: Acquire 16-64 scans with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR Acquisition:

      • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

      • Parameters: Acquire using a proton-decoupled pulse sequence for 1024 or more scans.

    • Data Interpretation:

      • ¹H NMR: Expect signals corresponding to the aromatic protons (two doublets), the methine proton (quartet), the methyl protons (doublet), and exchangeable protons for the amine (NH₃⁺) and carboxylic acid (COOH).

      • ¹³C NMR: Expect distinct signals for the carboxyl, aromatic, methine, and methyl carbons.

  • Expertise & Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like ours, minimizing fragmentation and clearly showing the molecular ion.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Acquisition: Infuse the sample directly or use a flow injection analysis (FIA) setup. Acquire data in positive ion mode.

    • Data Interpretation: Look for the [M+H]⁺ ion corresponding to the free base (C₉H₁₁NO₂). The measured mass should be within 5 ppm of the theoretical mass (166.0863 g/mol ).

Purity Assessment: An Orthogonal Comparison
  • Expertise & Causality: HPLC is the workhorse of purity analysis in the pharmaceutical industry.[7][8] A C18 column is selected for its versatility in retaining compounds with both polar and non-polar characteristics. A gradient elution is used to ensure that any potential impurities, which may have different polarities, are effectively separated and eluted from the column. A phosphate buffer is used to control the pH, ensuring the carboxylic acid is in a consistent ionization state for reproducible retention.[9][10]

  • Methodology:

    • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 10% B to 90% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV at 240 nm.

    • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 water/acetonitrile mixture.

    • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • Expertise & Causality: qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the compound itself. It relies on comparing the integral of a signal from the analyte to the integral of a known amount of a certified internal standard. Maleic acid is a good choice for an internal standard here as it is non-volatile, stable, and has sharp singlet protons in a region of the ¹H NMR spectrum that does not overlap with our analyte.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh ~15 mg of the (R)-4-(1-Aminoethyl)benzoic acid hydrochloride sample into a vial.

      • Accurately weigh ~10 mg of a certified Maleic Acid internal standard into the same vial.

      • Record the exact masses.

      • Dissolve the mixture in a precise volume of DMSO-d₆.

    • Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., a 90° pulse angle and a long relaxation delay of at least 30 seconds to ensure full signal recovery).

    • Analysis: Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aromatic protons) and the singlet from maleic acid. Calculate the purity based on the known masses, molecular weights, number of protons in each integral, and the integral values.

Chiral Integrity Verification
  • Expertise & Causality: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation.[6][11] A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is often effective for separating a wide range of chiral compounds, including those with amine and acid functionalities.[12]

  • Methodology:

    • Instrumentation: HPLC system with a UV detector.

    • Chromatographic Conditions:

      • Column: Chiralpak IA or a similar immobilized amylose-based CSP.

      • Mobile Phase: An isocratic mixture of Hexane, Ethanol, and Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). TFA is added to improve peak shape by protonating the amine.

      • Flow Rate: 0.8 mL/min.

      • Detection: UV at 240 nm.

    • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in the mobile phase.

    • Analysis: Inject a sample of the racemic mixture first to determine the retention times of the (R) and (S) enantiomers. Then, inject the sample and calculate the enantiomeric excess (% ee) based on the peak areas.

Data Summary and Cross-Validation

The true power of this approach lies in comparing the results from the orthogonal methods. The data below is presented as a hypothetical but realistic example of a high-quality batch.

Quality Attribute Analytical Method Result Comments
Identity ¹H & ¹³C NMRStructure ConfirmedAll proton and carbon signals consistent with the proposed structure.
HRMS (ESI-TOF)m/z 166.0865 [M+H]⁺Elemental formula C₉H₁₁NO₂ confirmed (Δ = 1.2 ppm).
FTIRPeaks at ~2900, 1700, 1610 cm⁻¹Confirms C-H, C=O (acid), and aromatic C=C vibrations.
Purity RP-HPLC (Area %) 99.6% Primary purity assessment. Minor unknown impurity at 0.4%.
qNMR (Mass %) 99.4% Orthogonal confirmation. Excellent agreement with HPLC.
Chiral Integrity Chiral HPLC (% ee) >99.8% ee No detectable (S)-enantiomer at a 0.1% reporting threshold.
Polarimetry [α]²⁰_D = +X.X°Confirms the presence of a single enantiomer and matches literature.

In this example, the high degree of agreement between HPLC and qNMR provides very strong evidence for the chemical purity of the batch. Similarly, the chiral HPLC result is corroborated by polarimetry, confirming the enantiomeric integrity.

G cluster_0 Purity Cross-Validation cluster_1 Chiral Cross-Validation hplc HPLC Result: 99.6% purity_conclusion Conclusion: High Confidence Purity > 99% hplc->purity_conclusion qnmr qNMR Result: 99.4% qnmr->purity_conclusion chiral_hplc Chiral HPLC Result: >99.8% ee chiral_conclusion Conclusion: High Confidence Correct Enantiomer chiral_hplc->chiral_conclusion polarimetry Polarimetry Result: Specific Rotation Matches (R) polarimetry->chiral_conclusion

Caption: Logic diagram for cross-validating purity and chirality results.

Conclusion

The rigorous, multi-faceted analytical approach described in this guide represents the gold standard for qualifying critical raw materials in drug discovery and development. By refusing to rely on a single analytical result and instead building a self-validating system of orthogonal methods, we move from assumption to certainty. This investment in thorough cross-validation at the building block stage mitigates risk, ensures data integrity, and ultimately accelerates the path to novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 4-(1-Aminoethyl)benzoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(1-Aminoethyl)benzoic acid hydrochloride, ensuring compliance with safety protocols and environmental regulations. Our approach is grounded in the principles of scientific integrity, offering not just procedural instructions but also the rationale behind these essential practices.

Immediate Safety and Handling Imperatives

Before initiating any disposal procedures, it is crucial to recognize the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin sensitizer (Category 1), which means it may cause an allergic skin reaction upon contact.[1] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to shield against accidental splashes.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Emergency Procedures:

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

  • Inhalation: If dusts are inhaled, move the individual to fresh air.

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical advice.

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on a critical initial assessment: determining whether the waste is hazardous or non-hazardous. This determination is the responsibility of the waste generator and should be made in consultation with your institution's Environmental Health and Safety (EHS) department.

Part 1: Waste Characterization
  • Review the Safety Data Sheet (SDS): The SDS for this compound does not list a specific U.S. Environmental Protection Agency (EPA) hazardous waste code. However, it does identify it as a skin sensitizer.[1]

  • Assess Hazardous Characteristics: According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3] Based on available data, this compound does not meet the criteria for ignitability, corrosivity, or reactivity. The toxicity characteristic would need to be determined through specific testing if there is reason to believe it could leach harmful constituents.

  • Consult Institutional Guidelines: Your institution's EHS department will have specific procedures and criteria for classifying chemical waste. They can provide definitive guidance on whether this compound is managed as hazardous or non-hazardous waste at your facility.

Part 2: Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure cost-effective and compliant disposal.

  • Hazardous Waste Stream: If deemed hazardous, collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Non-Hazardous Waste Stream: If classified as non-hazardous, it can be collected with other compatible non-hazardous solid chemical waste.

  • Avoid Mixing: Never mix this compound waste with incompatible materials. The SDS indicates that information on incompatible materials is not available, so a conservative approach of not mixing it with other chemical waste is recommended.[1]

Part 3: Disposal Pathways

The disposal route is dictated by the hazardous waste determination.

Scenario A: Disposal as Hazardous Waste

If this compound is managed as hazardous waste, follow these steps:

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. This is typically coordinated through your institution's EHS department. The most common and effective disposal method for organic chemical waste is high-temperature incineration, which permanently destroys hazardous constituents.[4][5][6]

Scenario B: Disposal as Non-Hazardous Waste

Should your EHS department classify the compound as non-hazardous, the following options may be available, subject to local regulations and institutional policies:

  • Solid Waste Landfill: The solid, non-hazardous chemical waste may be suitable for disposal in a sanitary landfill.[7][8] Do not place chemical waste in regular laboratory trash cans that are handled by custodial staff.[7] It should be packaged and disposed of directly into the appropriate dumpster as directed by your EHS department.[7]

  • Sanitary Sewer: Disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer may be permissible. However, this practice is highly regulated and requires prior approval from your EHS department and may be prohibited by the local publicly owned treatment works (POTW).

The following diagram illustrates the decision-making process for the disposal of this compound:

DisposalWorkflow Start Start: Have 4-(1-Aminoethyl)benzoic acid hydrochloride waste Characterize Step 1: Characterize Waste - Review SDS - Assess RCRA characteristics - Consult EHS Start->Characterize IsHazardous Is the waste hazardous? Characterize->IsHazardous HazardousDisposal Step 2: Hazardous Waste Disposal - Segregate and collect in labeled container - Store in satellite accumulation area - Arrange for licensed disposal (incineration) IsHazardous->HazardousDisposal Yes NonHazardousDisposal Step 2: Non-Hazardous Waste Disposal - Segregate and collect - Follow institutional guidelines for  landfill or sewer disposal (with approval) IsHazardous->NonHazardousDisposal No End End: Waste Properly Disposed HazardousDisposal->End NonHazardousDisposal->End

Caption: Disposal workflow for this compound.

Regulatory Framework: A National Perspective

The disposal of all chemical waste in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes the "cradle-to-grave" management of hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[5]

Transportation of hazardous waste is regulated by the Department of Transportation (DOT), which has specific requirements for packaging, labeling, and shipping papers.[11][12][13]

Key Regulatory Considerations:

RegulationAgencyKey Requirements
Resource Conservation and Recovery Act (RCRA)EPADefines hazardous waste, establishes generator responsibilities, and sets standards for treatment, storage, and disposal facilities.[9][10]
Hazardous Materials Regulations (HMR)DOTGoverns the safe transportation of hazardous materials, including chemical waste.[11][12][13]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following the step-by-step procedures outlined in this guide and working closely with your institution's Environmental Health and Safety department, you can ensure the safe and compliant management of this chemical waste. This commitment to responsible disposal practices not only protects you and your colleagues but also preserves the integrity of our environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.